1-Butyl-3-methylimidazolium hydroxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOAIZOIDUQOFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Butyl-3-methylimidazolium hydroxide synthesis via anion exchange
An In-depth Technical Guide to the Synthesis of 1-Butyl-3-methylimidazolium Hydroxide (B78521) via Anion Exchange
Introduction
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) is a basic ionic liquid that has garnered significant attention as a "green" alternative to traditional volatile organic solvents and bases.[1][2] Its applications are diverse, ranging from a catalyst in organic reactions like Knoevenagel condensations to a medium for dissolving lignocellulosic biomass.[2][3][4] The most prevalent and well-established method for synthesizing [Bmim][OH] is through a two-step process: the quaternization of 1-methylimidazole (B24206) to form a halide precursor, followed by an anion exchange reaction to replace the halide with a hydroxide anion.[5]
This guide provides a detailed technical overview of the synthesis of [Bmim][OH] using strong-base anion exchange resins, a method favored for its high yields and the absence of inorganic salt byproducts.[6] The protocols and data presented are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Synthesis Overview
The synthesis is typically a two-stage process, as illustrated in the workflow diagram below.
-
Stage 1: Synthesis of Halide Precursor. 1-methylimidazole is reacted with a 1-halobutane (e.g., 1-bromobutane (B133212) or 1-chlorobutane) in a quaternization reaction to produce the 1-butyl-3-methylimidazolium halide salt ([Bmim]X, where X = Cl, Br).[5]
-
Stage 2: Anion Exchange. The halide salt is dissolved in a suitable solvent and passed through a column containing a strong-base anion exchange resin in its hydroxide (OH⁻) form. The resin captures the halide anions and releases hydroxide anions, resulting in the formation of [Bmim][OH] in the eluate.[6][7][8]
Experimental Workflow
Caption: Overall workflow for the two-stage synthesis of [Bmim][OH].
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim][Br])
This protocol is adapted from established procedures for the quaternization of 1-methylimidazole.[2][7]
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 1-methylimidazole (e.g., 4.10 g, 50 mmol) and 1-bromobutane (e.g., 6.85 g, 50 mmol). Toluene or acetonitrile (B52724) can be used as a solvent (e.g., 50 mL).[2][7]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture under reflux. Reaction times can vary from 12 to 16 hours.[2][7]
-
Product Isolation: After the reaction is complete, cool the mixture. Evaporate the solvent to dryness using a rotary evaporator.
-
Purification: Wash the resulting residue, typically a yellow oil or solid, with a non-polar solvent like dry diethyl ether (e.g., 3 x 25 mL) to remove any unreacted starting materials.[7]
-
Drying: Dry the purified [Bmim]Br under vacuum to remove residual solvent. The expected yield is typically high, often in the range of 80-99%.[7]
Protocol 2: Synthesis of [Bmim][OH] via Anion Exchange Resin
This protocol utilizes a strong-base anion exchange resin to convert the halide precursor to the hydroxide form.[6][7]
-
Resin Preparation and Activation:
-
Pack a glass column with a strong-base anion exchange resin (e.g., 717# type, Amberlyst A-26, or Amberlite IRA-400).[6][7][9]
-
To ensure the resin is in the hydroxide form, wash it with a 1 M aqueous solution of sodium hydroxide (NaOH) until the eluate is strongly basic.[9]
-
Rinse the resin thoroughly with deionized water until the pH of the eluate is neutral. This removes excess NaOH.[7][9]
-
-
Ion Exchange:
-
Dissolve the synthesized [Bmim]Br in a suitable solvent such as water, methanol, or ethanol (B145695) (e.g., 1 mmol [Bmim]Br in 10 mL of solvent).[6][7]
-
Pass the [Bmim]Br solution through the prepared resin column at a controlled flow rate.
-
Alternatively, for a static reaction, stir the [Bmim]Br solution with the activated resin (e.g., 1.1-1.4 g of resin per 1 mmol of [Bmim]Br) in a flask at room temperature for 0.25 to 0.5 hours.[6]
-
-
Product Collection and Verification:
-
Collect the eluate from the column. To ensure complete elution, wash the column with an additional volume of the pure solvent.[7]
-
The halide content in the final product can be checked using a qualitative silver chromate (B82759) test or quantitatively by ion chromatography.[5][7]
-
-
Solvent Removal: Remove the solvent from the collected eluate using a rotary evaporator. The final product, [Bmim][OH], is typically an oil. Dry it under vacuum over a desiccant like P₂O₅ and KOH pellets.[7]
Quantitative Data Presentation
The following table summarizes quantitative data from a study on the synthesis of [Bmim][OH] using a 717# strong-base anion exchange resin.[6]
| Parameter | Value / Condition | Source |
| Precursor Salt | 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) | [6] |
| Anion Exchange Resin | 717# Strong-Base Resin (OH⁻ form) | [6] |
| Reaction Type | Static (in flask) or Dynamic (in column) | [6] |
| [Bmim]Br Amount | 1 mmol | [6] |
| Resin Amount | 1.1 - 1.4 g | [6] |
| Solvent | Water, Methanol, or Ethanol | [6] |
| Solvent Volume | 10 mL | [6] |
| Temperature | Room Temperature | [6] |
| Reaction Time | 0.25 - 0.5 hours | [6] |
| Conversion of [Bmim]Br | 100% | [6] |
| Yield of [Bmim][OH] | 97% | [6] |
| Resin Reusability | After 3 uses: 100% conversion, 96.4% yield | [6] |
Product Characterization
The purity and identity of the final [Bmim][OH] product should be confirmed using various analytical techniques. Common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure of the 1-butyl-3-methylimidazolium cation.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.[5]
-
Ion Chromatography: To verify the complete removal of halide residues (Br⁻, Cl⁻) and quantify the hydroxide (OH⁻) content.[5]
Conclusion
The synthesis of this compound via anion exchange using a strong-base resin is a highly efficient and clean method. It offers quantitative conversion of the halide precursor and high yields of the desired ionic liquid, avoiding the formation of salt byproducts that can complicate purification.[6] The reusability of the resin further enhances the method's cost-effectiveness and environmental friendliness. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful laboratory-scale production of [Bmim][OH].
References
- 1. Buy this compound (EVT-1166781) | 528818-81-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. This compound | 528818-81-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Hydroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-Butyl-3-methylimidazolium hydroxide (B78521), [Bmim][OH]. Due to the limited availability of specific experimental thermal analysis data for [Bmim][OH] in peer-reviewed literature, this guide leverages data from closely related 1-butyl-3-methylimidazolium-based ionic liquids to infer its probable thermal behavior. The document details decomposition pathways, potential decomposition products, and standardized experimental protocols for thermal analysis, serving as a critical resource for professionals in research and development.
Introduction to 1-Butyl-3-methylimidazolium Hydroxide
This compound is a basic ionic liquid that has garnered interest for various applications, including as a catalyst and reaction medium in organic synthesis. Its properties, such as low vapor pressure and high conductivity, make it an attractive alternative to traditional bases. However, its thermal stability is a critical parameter that dictates its operational window and safety in thermal processes. The thermal lability of imidazolium-based ionic liquids is significantly influenced by the nature of the anion, with more basic anions generally leading to lower thermal stability.
Thermal Stability and Decomposition Profile
The thermal decomposition of 1-butyl-3-methylimidazolium-based ionic liquids is a complex process that can proceed through various pathways. The stability is intrinsically linked to the nucleophilicity and basicity of the anion. For [Bmim][OH], the hydroxide anion is a strong base and nucleophile, which is expected to result in lower thermal stability compared to [Bmim]-based ionic liquids with less basic anions like chloride or acetate. Reports suggest that the degradation of [Bmim][OH] can begin at temperatures as low as 150°C.
Comparative Thermal Stability
Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids. While specific TGA data for [Bmim][OH] is scarce, a comparative analysis with other [Bmim] salts provides valuable insights. The thermal lability of these ionic liquids generally follows the order of anion basicity.
Table 1: Onset Decomposition Temperatures of Various 1-Butyl-3-methylimidazolium-Based Ionic Liquids
| Ionic Liquid | Anion | Onset Decomposition Temperature (Tonset) (°C) |
| [Bmim][OH] | Hydroxide | ~150 (estimated) |
| [Bmim][OAc] | Acetate | >200 |
| [Bmim][Cl] | Chloride | >200 |
| [Bmim][MeSO4] | Methyl Sulfate | >200 |
Note: The onset decomposition temperature for [Bmim][OH] is an estimate based on qualitative descriptions in the literature. The data for other ionic liquids is sourced from comparative studies. Slow degradation for some [Bmim] salts has been observed at temperatures as low as 120-150°C over extended periods.[1]
Decomposition Products
The decomposition of [Bmim]-based ionic liquids yields a range of volatile and non-volatile products. The specific products depend on the decomposition pathway, which is influenced by the anion and temperature. For [Bmim][OH], the primary decomposition pathways are believed to be nucleophilic substitution (SN2) and deprotonation leading to the formation of an N-heterocyclic carbene (NHC).
Table 2: Potential and Identified Decomposition Products of 1-Butyl-3-methylimidazolium-Based Ionic Liquids
| Product Category | Specific Products | Associated [Bmim] Salt(s) |
| Alcohols | Butanol, Methanol (B129727) | [Bmim][OH] (expected), [Bmim][OAc] |
| Imidazoles | 1-Butylimidazole, 1-Methylimidazole, other alkyl-substituted imidazoles | [Bmim][OH] (expected), [Bmim][OAc], [Bmim][Cl] |
| Amides | N-Alkylamides | [Bmim][OH] (expected), [Bmim][OAc] |
| Amines | Alkyl amines | [Bmim][OAc] |
| Esters | Methyl acetate, Butyl acetate | [Bmim][OAc] |
| Haloalkanes | Chloroalkanes | [Bmim][Cl] |
Note: The decomposition products for [Bmim][OH] are largely inferred from theoretical studies and comparison with other [Bmim] salts. The products for [Bmim][OAc] and [Bmim][Cl] have been experimentally identified in studies involving thermal treatment at 150°C.[1]
Decomposition Pathways
The decomposition of this compound is primarily initiated by the highly reactive hydroxide anion. Theoretical studies, particularly Density Functional Theory (DFT) calculations, suggest two main competing pathways.
Nucleophilic Attack at the C2 Position
The most acidic proton on the imidazolium (B1220033) ring is at the C2 position. The hydroxide anion can abstract this proton, leading to the formation of an N-heterocyclic carbene (NHC). This reactive intermediate can then undergo further reactions. Alternatively, the hydroxide can directly attack the electrophilic C2 carbon, leading to a ring-opening reaction. This is considered a dominant degradation pathway for imidazolium cations in the presence of hydroxide.
Caption: Figure 1. Nucleophilic Attack at C2 of the Imidazolium Ring.
SN2 Attack on Alkyl Substituents
Another viable decomposition route is the nucleophilic attack of the hydroxide ion on the methyl or butyl groups attached to the nitrogen atoms of the imidazolium ring. This SN2 reaction would lead to the formation of methanol or butanol and the corresponding N-alkylimidazole.
Caption: Figure 2. SN2 Attack on Alkyl Substituents.
Experimental Protocols for Thermal Analysis
To accurately assess the thermal stability and decomposition of [Bmim][OH], standardized experimental protocols are essential. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss.
Experimental Workflow:
Caption: Figure 3. TGA Experimental Workflow.
Methodology:
-
Sample Preparation: Prior to analysis, the [Bmim][OH] sample should be rigorously dried under high vacuum at a moderate temperature (e.g., 60-80°C) for an extended period (e.g., >24 hours) to remove any absorbed water, which can significantly affect the TGA results.
-
Instrumentation: A calibrated thermogravimetric analyzer is used. A sample of 5-10 mg is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10°C/min is standard. Different heating rates (e.g., 5, 15, and 20°C/min) can be used to study the kinetics of decomposition.
-
Temperature Range: A typical temperature range for ionic liquids is from ambient temperature (e.g., 30°C) to 600°C or higher, to ensure complete decomposition is observed.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).
Methodology:
-
Sample Preparation: As with TGA, the sample must be thoroughly dried. A small amount of the sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used with an empty sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.
-
Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat from ambient to a temperature below the decomposition temperature (e.g., 120°C) at a controlled rate (e.g., 10°C/min).
-
Cooling Scan: Cool the sample to a low temperature (e.g., -90°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature limit at the same heating rate. The data from the second heating scan is typically used for analysis of Tg and Tm.
-
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks and shifts in the baseline, which correspond to melting, crystallization, and glass transitions, respectively.
Conclusion
The thermal stability of this compound is a crucial parameter for its safe and effective application. While direct experimental data is limited, a comprehensive understanding can be built by comparing it with other [Bmim]-based ionic liquids and through theoretical studies of its decomposition pathways. The high basicity of the hydroxide anion suggests a lower thermal stability compared to its counterparts with less basic anions, with decomposition likely commencing around 150°C. The primary decomposition mechanisms are expected to involve nucleophilic attack at the C2 position of the imidazolium ring and SN2 reactions at the alkyl substituents. For precise characterization, rigorous experimental analysis using standardized TGA and DSC protocols is imperative. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this and similar ionic liquids.
References
An In-depth Technical Guide to the Solubility of 1-Butyl-3-methylimidazolium Hydroxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521), often abbreviated as [Bmim][OH]. Understanding the solubility of [Bmim][OH] is crucial for its application in various fields, including organic synthesis, catalysis, and biorefining. This document presents qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Introduction to 1-Butyl-3-methylimidazolium Hydroxide
This compound is a basic ionic liquid that has garnered significant interest due to its unique properties, such as low vapor pressure, wide liquid range, and high thermal stability.[1] It is typically a viscous liquid at room temperature and is considered a hydrophilic ionic liquid.[1] Its synthesis is commonly achieved through an anion exchange reaction from 1-butyl-3-methylimidazolium chloride or bromide with a hydroxide source like potassium hydroxide.[2][3]
Solubility of this compound in Organic Solvents
The solubility of [Bmim][OH] is largely dictated by the polarity of the solvent. As a hydrophilic ionic liquid, it exhibits high solubility in polar solvents and is immiscible with non-polar organic solvents.[1] The following table summarizes the qualitative solubility of [Bmim][OH] in a range of common organic solvents.
| Solvent | Chemical Formula | Polarity | Solubility of [Bmim][OH] |
| Water | H₂O | Very High | Miscible[1] |
| Ethanol | C₂H₅OH | High | Miscible[1] |
| Methanol | CH₃OH | High | Miscible |
| Acetonitrile | CH₃CN | High | Likely Miscible |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Likely Miscible |
| Toluene | C₇H₈ | Low | Immiscible |
| Hexane | C₆H₁₄ | Low | Immiscible |
Note: "Miscible" indicates that the two substances are completely soluble in each other at all proportions. "Immiscible" indicates that the substances do not form a homogeneous solution and will separate into distinct phases.
Experimental Protocol for Determining Solubility
This section outlines a general experimental protocol for determining the solubility of an ionic liquid such as [Bmim][OH] in an organic solvent. The method described is a visual determination technique, often referred to as the cloud point method, which is suitable for determining miscibility. For partially miscible or immiscible systems, quantitative analysis would require techniques like UV-Vis spectroscopy or chromatography.
Objective: To determine the qualitative solubility (miscible or immiscible) of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound ([Bmim][OH])
-
Organic solvent of interest
-
Small, sealed glass vials or test tubes
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or heating block
-
Pipettes or syringes for accurate volume measurement
Procedure:
-
Preparation of Mixtures:
-
Label a series of clean, dry vials.
-
Using a pipette or syringe, add a known volume of the organic solvent to each vial.
-
Carefully add a small, known volume of [Bmim][OH] to the first vial.
-
Systematically increase the volume of [Bmim][OH] added to subsequent vials to create a range of compositions.
-
-
Mixing:
-
Securely cap the vials.
-
Thoroughly mix the contents of each vial using a vortex mixer or by placing a small magnetic stir bar in each vial and using a magnetic stirrer. Ensure vigorous mixing to promote dissolution.
-
-
Equilibration and Observation:
-
Place the vials in a temperature-controlled water bath or heating block set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 30 minutes), ensuring the temperature is stable.
-
Visually inspect each vial against a well-lit background.
-
Miscible: The solution will be clear and single-phased.
-
Immiscible: The solution will be cloudy or will have separated into two distinct liquid layers. The temperature at which a clear solution becomes cloudy upon cooling is known as the cloud point.
-
-
-
Data Recording:
-
Record the observations for each composition at the specified temperature.
-
For a more detailed study, the temperature can be varied to determine the upper or lower critical solution temperature.
-
For Quantitative Analysis (if immiscible or partially miscible):
If the ionic liquid is found to be immiscible or partially miscible, the concentration of the dissolved ionic liquid in the solvent phase can be quantified using UV-Vis spectroscopy, provided the ionic liquid has a chromophore that absorbs in the UV-Vis range. The imidazolium (B1220033) ring of [Bmim][OH] exhibits UV absorbance.
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of [Bmim][OH] of known concentrations in the organic solvent.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
After the equilibration and phase separation as described above, carefully extract a sample from the solvent-rich phase.
-
Measure the absorbance of this sample at the same λmax.
-
Use the calibration curve to determine the concentration of [Bmim][OH] in the sample.
-
Visual Workflow for Solubility Determination
The following diagram illustrates the experimental workflow for the visual determination of the solubility of this compound in an organic solvent.
References
The Catalytic Core of 1-Butyl-3-methylimidazolium Hydroxide in Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign catalytic systems is a paramount objective. Among the novel catalysts that have garnered significant attention, basic ionic liquids (BILs) have emerged as a promising class of compounds. This technical guide delves into the catalytic mechanism of a particularly effective BIL, 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]), across a spectrum of pivotal organic reactions. Its unique properties as a non-volatile, thermally stable, and highly basic medium offer distinct advantages over traditional catalysts, positioning it as a versatile tool in the synthetic chemist's arsenal. This document will explore its role in Knoevenagel condensations, Claisen-Schmidt reactions, Michael additions, and transesterification reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its application in research and development.
Core Catalytic Functions of [Bmim][OH]
The catalytic prowess of [Bmim][OH] stems primarily from the strong basicity of the hydroxide anion (OH⁻). This allows it to function in several key roles within a reaction mixture:
-
Brønsted-Lowry Base: The hydroxide ion is a potent proton acceptor, readily deprotonating a wide range of carbon and heteroatom acids. This is the initiating step in many of the reactions discussed herein, generating the requisite nucleophile for subsequent bond formation.
-
Nucleophile: The hydroxide ion itself can act as a nucleophile, participating directly in reactions such as ester saponification, a competing reaction in transesterification.
-
Solvent and Phase-Transfer Catalyst: In many instances, [Bmim][OH] can serve as the reaction medium, eliminating the need for volatile organic solvents (VOCs). Its ionic nature can also facilitate the interaction between reactants of differing polarities, akin to a phase-transfer catalyst.
Knoevenagel Condensation: A Green Approach to C-C Bond Formation
The Knoevenagel condensation, a cornerstone reaction for the synthesis of α,β-unsaturated compounds, is efficiently catalyzed by [Bmim][OH]. The reaction proceeds smoothly under mild, often solvent-free conditions, affording high yields of the desired products.
Quantitative Data
The following table summarizes the results for the [Bmim][OH]-catalyzed Knoevenagel condensation between various aromatic aldehydes and active methylene (B1212753) compounds.
| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | 97 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 15 | 94 |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | 5 | 98 |
| 5 | Benzaldehyde | Ethyl cyanoacetate | 15 | 92 |
| 6 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 15 | 94 |
| 7 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 10 | 96 |
| 8 | Cyclohexanone | Malononitrile | 30 | 85 |
| 9 | Benzaldehyde | Diethyl malonate | 120 | 95 |
| 10 | 4-Methylbenzaldehyde | Diethyl malonate | 180 | 83 |
| 11 | 4-Methoxybenzaldehyde | Diethyl malonate | 240 | 77 |
| 12 | 2-Nitrobenzaldehyde | Diethyl malonate | 120 | 70 |
Experimental Protocol: General Procedure for Knoevenagel Condensation
A mixture of the aldehyde or ketone (1 mmol), the active methylene compound (1.2 mmol), and [Bmim][OH] (0.3 mmol) is stirred at room temperature or heated to a specified temperature (e.g., 100 °C for less reactive substrates like diethyl malonate) in a round-bottom flask. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with diethyl ether (3 x 10 mL). The ether layers are combined, washed with water, and dried over anhydrous Na₂SO₄. The solvent is then removed under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.
Catalytic Mechanism and Workflow
The catalytic cycle of the Knoevenagel condensation begins with the deprotonation of the active methylene compound by the hydroxide ion of [Bmim][OH] to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. Subsequent protonation by the water molecule (formed in the initial deprotonation step) and elimination of a water molecule yields the final α,β-unsaturated product, regenerating the catalyst.
Claisen-Schmidt Condensation: Synthesis of Chalcones and Related Compounds
The Claisen-Schmidt condensation, a crossed aldol (B89426) condensation between an aromatic aldehyde and a ketone, is another reaction efficiently promoted by [Bmim][OH]. This reaction is fundamental for the synthesis of chalcones, which are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities.
Quantitative Data
| Entry | Aldehyde | Ketone | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 10 | ~99 (with similar basic ILs) |
| 2 | Substituted Benzaldehydes | Substituted Acetophenones | 4-24 | 50-96 (general base catalysis) |
Note: The yields are representative of Claisen-Schmidt reactions under basic conditions, with specific data for [Bmim][OH] being less systematically reported.
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
In a round-bottom flask, the aromatic aldehyde (1 mmol) and the ketone (1 mmol) are mixed in [Bmim][OH] (2 mL). The mixture is stirred at room temperature for a specified period (e.g., 10-24 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Catalytic Mechanism and Workflow
Similar to the Knoevenagel condensation, the reaction is initiated by the deprotonation of the α-carbon of the ketone by the hydroxide ion of [Bmim][OH] to form an enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde, which lacks α-hydrogens, to form a tetrahedral intermediate. Subsequent protonation and dehydration yield the α,β-unsaturated ketone (chalcone) and regenerate the catalyst.
Michael Addition: Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
[Bmim][OH] serves as an excellent catalyst and reaction medium for the Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1]. A noteworthy feature of [Bmim][OH] in this context is its ability to promote the bis-addition of active methylene compounds to α,β-unsaturated esters and nitriles in a single step.
Quantitative Data
The following table presents data for the [Bmim][OH]-catalyzed Michael addition of various nucleophiles to α,β-unsaturated compounds.
| Entry | Michael Donor | Michael Acceptor | Product Type | Time (min) | Yield (%) |
| 1 | Diethyl malonate | Methyl acrylate | Bis-adduct | 30 | 92 |
| 2 | Acetylacetone | Methyl acrylate | Bis-adduct | 45 | 90 |
| 3 | Malononitrile | Methyl vinyl ketone | Mono-adduct | 20 | 94 |
| 4 | Indole | Cyclohexenone | Mono-adduct | 60 | 85 |
| 5 | Thiophenol | Cyclohexenone | Mono-adduct | 15 | 97 |
| 6 | Diethyl malonate | Acrylonitrile | Bis-adduct | 30 | 90 |
Experimental Protocol: General Procedure for Michael Addition
The Michael donor (1 mmol) and the Michael acceptor (1 mmol for mono-addition, 0.5 mmol for bis-addition) are stirred in [Bmim][OH] (2 mL) at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with diethyl ether. The ether extracts are washed with water and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by column chromatography.
Catalytic Mechanism and Workflow
The catalytic cycle for the Michael addition commences with the deprotonation of the Michael donor by [Bmim][OH] to generate a nucleophile (e.g., an enolate or a thiolate). This nucleophile then undergoes a 1,4-conjugate addition to the α,β-unsaturated carbonyl compound, forming a new enolate intermediate. This intermediate is then protonated by the water formed in the first step, yielding the Michael adduct and regenerating the [Bmim][OH] catalyst. In the case of bis-additions, the initial adduct, which still contains an active methylene group, undergoes a second Michael addition.
Transesterification: A Key Step in Biodiesel Production and Ester Synthesis
[Bmim][OH] has also been demonstrated to be an effective catalyst for transesterification reactions, which are crucial in the production of biodiesel from triglycerides and in the synthesis of various esters. The strong basicity of the hydroxide ion facilitates the formation of the alkoxide nucleophile required for the reaction.
Quantitative Data
The following table provides examples of [Bmim][OH]-catalyzed transesterification reactions.
| Entry | Substrate | Alcohol | Product | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Glycerol (B35011) trioleate | Methanol | Methyl oleate (B1233923) (Biodiesel) | 8 | 120 | 87.2 |
| 2 | Dimethyl carbonate | 1-Pentanol | Dipentyl carbonate | 4 | 110 | 76 |
| 3 | Rapeseed oil | Methanol | FAME (Biodiesel) | - | - | High |
| 4 | Glycerol carbonate | Dimethyl carbonate | Glycerol dicarbonate | 2 | 75 | 95.0 |
Experimental Protocol: General Procedure for Transesterification of Triglycerides
The triglyceride (e.g., vegetable oil) and an excess of alcohol (e.g., methanol, with a molar ratio of at least 6:1 to the oil) are added to a round-bottom flask. [Bmim][OH] is added as the catalyst (e.g., 1-5 wt% relative to the oil). The mixture is heated to a specified temperature (e.g., 60-120 °C) with vigorous stirring for several hours. After the reaction is complete, the mixture is allowed to cool and settle. The upper layer, consisting of the fatty acid methyl esters (biodiesel), is separated from the lower glycerol layer. The biodiesel layer is then washed with water to remove any residual catalyst and alcohol, and subsequently dried.
Catalytic Mechanism and Workflow
The transesterification process is initiated by the deprotonation of the alcohol by the hydroxide ion of [Bmim][OH], forming a highly nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the ester (or triglyceride), leading to a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the original alkoxy group (or glycerol in the case of triglycerides) and forming the new ester. The liberated alkoxide can then be protonated by the water formed in the initial step, regenerating the alcohol and the [Bmim][OH] catalyst.
Conclusion
1-Butyl-3-methylimidazolium hydroxide has proven to be a highly effective and versatile catalyst for a range of fundamental organic transformations. Its strong basicity, coupled with its favorable physical properties, allows for the development of greener and more efficient synthetic protocols. The ability to perform reactions under solvent-free conditions, the ease of product isolation, and the potential for catalyst recycling make [Bmim][OH] an attractive alternative to conventional homogeneous and heterogeneous catalysts. This guide provides a foundational understanding of its catalytic mechanism and practical application, encouraging its broader adoption in academic and industrial research settings for the development of sustainable chemical processes. Further exploration into the substrate scope and optimization of reaction conditions for a wider array of reactions will undoubtedly continue to expand the utility of this remarkable ionic liquid.
References
A Technical Guide to the Green Synthesis of 1-Butyl-3-methylimidazolium Hydroxide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) has emerged as a versatile and environmentally benign alternative to traditional volatile organic solvents and bases in a myriad of applications, including organic synthesis, biomass processing, and drug delivery.[1][2][3] Its negligible vapor pressure, high thermal stability, and catalytic activity make it a cornerstone of green chemistry.[4] This technical guide provides a comprehensive overview of the green synthesis methodologies for [BMIM]OH, focusing on experimental protocols, quantitative data, and logical workflows.
Core Synthesis Strategies: Pathways to a Greener Base
The synthesis of [BMIM]OH primarily revolves around two strategic approaches: a two-step anion exchange process from a halide precursor and direct synthesis methodologies. The former is the most established and versatile, while the latter represents a more streamlined, though currently less common, approach.
Two-Step Synthesis via Anion Exchange
This widely adopted method involves two key stages:
-
Quaternization: The synthesis of a 1-butyl-3-methylimidazolium halide precursor, typically chloride ([BMIM]Cl) or bromide ([BMIM]Br).
-
Anion Exchange: The replacement of the halide anion with a hydroxide anion.
This pathway is favored due to the high availability of starting materials and consistently high yields.[5]
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Halide ([BMIM]X)
The initial step involves the quaternization of 1-methylimidazole (B24206) with a suitable 1-halobutane, such as 1-chlorobutane (B31608) or 1-bromobutane (B133212).[5] This reaction is typically carried out by reacting equimolar amounts of the reactants.[5] The choice of solvent and reaction conditions can influence the reaction rate and purity of the resulting halide salt.
Step 2: Anion Exchange to Form [BMIM]OH
The synthesized [BMIM]X then undergoes a metathesis reaction to exchange the halide anion for a hydroxide anion. Several methods can be employed for this crucial step, each with its own advantages in terms of efficiency and environmental impact.
-
Reaction with a Strong Base: A common approach is the reaction of [BMIM]X with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][5] The choice of solvent is critical to facilitate the reaction and subsequent separation of the byproduct (KX or NaX).
-
Anion Exchange Resin: A particularly "green" and efficient method involves the use of a strong-base anion exchange resin.[5][6] This technique often leads to a cleaner product with high conversion rates and allows for the potential reuse of the resin.[6]
Direct Synthesis Approaches
Direct synthesis routes to [BMIM]OH are being explored to streamline the process by avoiding the isolation of the halide intermediate.[5]
-
Oxidation Method: One reported method involves the direct oxidation of 1-butyl-3-methylimidazole using hydrogen peroxide (H₂O₂) under alkaline conditions.[1][5] This approach offers a direct pathway to the desired hydroxide form, though detailed reaction conditions are not extensively documented in publicly available literature.[5]
-
One-Pot Synthesis: Research is ongoing into one-pot methods that combine the alkylation and hydroxide metathesis steps.[5] However, these approaches can be challenging, sometimes requiring pressurized conditions and catalysts that may introduce impurities, and have seen limited commercial adoption due to lower yields compared to the traditional halide precursor route.[5]
Experimental Protocols and Quantitative Data
The following tables summarize quantitative data from various reported synthesis methods and provide detailed experimental protocols for key procedures.
Quantitative Data Summary
| Synthesis Step | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Conversion (%) | Reference |
| [BMIM]Br Synthesis | 1-methylimidazole, 1-bromobutane | Toluene (B28343) | 110 | 12 h | - | - | [7] |
| [BMIM]Cl Synthesis | 1-methylimidazole, 1-chlorobutane | Toluene | 110 (reflux) | 24 h | ~86 | - | [8] |
| [BMIM]Cl Synthesis | 1-methylimidazole, 1-chlorobutane | - | 60 (reflux) | 48 h | - | - | [4] |
| Anion Exchange (KOH) | [BMIM]Br, KOH | Isopropanol | Room Temp. | 0.5 h | 95 | 98 | [6] |
| Anion Exchange (KOH) | [BMIM]Br, KOH | Ethanol | Room Temp. | 2 h | 95 | 96 | [6] |
| Anion Exchange (Resin) | [BMIM]Br, 717# Resin | Water/Methanol/Ethanol | Room Temp. | 0.25-0.5 h | 97 | 100 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)
-
Reactants: 1-methylimidazole (5 mmol), 1-bromobutane (5 mmol).
-
Solvent: Toluene.
-
Procedure:
-
Charge a 100 mL round-bottomed flask with a mixture of 1-methylimidazole and 1-bromobutane in toluene.
-
Place the flask in an oil bath and heat to 110°C with magnetic stirring for 12 hours.
-
After the reaction is complete, cool the mixture.
-
The product, [BMIM]Br, will separate as a distinct layer or solid. Isolate the product and wash with fresh toluene to remove any unreacted starting materials.
-
Dry the product under vacuum.[7]
-
Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)
-
Reactants: 1-methylimidazole (1.25 mol), 1-chlorobutane (1.38 mol).
-
Solvent: Toluene (125 cm³).
-
Procedure:
-
To a vigorously stirred solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane.
-
Heat the solution to reflux at approximately 110°C for 24 hours.
-
After reflux, place the reaction mixture in a freezer at approximately -20°C for 12 hours to facilitate precipitation.
-
Decant the toluene. The remaining product will be a viscous oil or semi-solid.
-
Recrystallize the product from acetonitrile (B52724) and then repeatedly from ethyl acetate (B1210297) to yield a white crystalline solid.
-
Dry the final product, [BMIM]Cl, in vacuo.[8]
-
Protocol 3: Anion Exchange using Potassium Hydroxide (KOH)
-
Reactants: [BMIM]Br (1 mmol), KOH (1.1 mmol).
-
Solvent: Isopropanol (10 mL).
-
Procedure:
-
In a flask at room temperature, dissolve [BMIM]Br in isopropanol.
-
Add KOH to the solution with stirring.
-
Continue stirring for 0.5 hours.
-
The byproduct, KBr, will precipitate out of the solution.
-
Filter the mixture to remove the precipitated KBr.
-
Remove the solvent from the filtrate under reduced pressure to obtain [BMIM]OH.[6]
-
Protocol 4: Anion Exchange using a Strong-Base Anion Exchange Resin
-
Reactants: [BMIM]Br (1 mmol), 717# strong-base anion exchange resin (1.1-1.4 g).
-
Solvent: Water, Methanol, or Ethanol (10 mL).
-
Procedure:
-
Static Method (Column Chromatography): Pack a column with the anion exchange resin. Pass a solution of [BMIM]Br in the chosen solvent through the column. The hydroxide form of the resin will exchange with the bromide anion. The reaction is typically complete after 0.25 hours.
-
Dynamic Method (Flask Reaction): In a flask at room temperature, mix the [BMIM]Br solution with the anion exchange resin. Stir the mixture for 0.5 hours.
-
Separate the resin from the solution by filtration.
-
Remove the solvent from the solution under reduced pressure to yield [BMIM]OH. The resin can be regenerated and reused.[6]
-
Experimental Workflow Overview
The general workflow for the two-step synthesis of [BMIM]OH is outlined below. This process emphasizes purification and characterization to ensure a high-purity final product.
Conclusion
The green synthesis of 1-butyl-3-methylimidazolium hydroxide is a well-established process, with the anion exchange route from a halide precursor being the most reliable and high-yielding method. The use of anion exchange resins represents a particularly environmentally friendly approach, minimizing waste and allowing for catalyst recycling. While direct synthesis methods offer the potential for a more streamlined process, further research is needed to improve their yields and scalability. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-purity [BMIM]OH for a variety of green chemistry applications. The purity of the final product can be confirmed using analytical techniques such as ion chromatography, FTIR, and NMR.[5]
References
- 1. Buy this compound (EVT-1166781) | 528818-81-7 [evitachem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 528818-81-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Spectroscopic Characterization of 1-Butyl-3-methylimidazolium Hydroxide ([Bmim]OH): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), a prominent ionic liquid, utilizing Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document details the methodologies for these analytical techniques and presents the expected spectroscopic data in a clear, tabular format for ease of reference and comparison.
Introduction
1-Butyl-3-methylimidazolium hydroxide, often abbreviated as [Bmim]OH, is a well-known ionic liquid that has garnered significant interest in various scientific fields, including organic synthesis, catalysis, and materials science. Its unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make it a versatile compound. Accurate structural elucidation and purity assessment are paramount for its effective application, for which FTIR and NMR spectroscopy are indispensable tools. This guide will delve into the fundamental principles and practical aspects of characterizing [Bmim]OH using these powerful spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of [Bmim]OH by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C.
¹H NMR Spectroscopy
Proton NMR spectroscopy of [Bmim]OH reveals distinct signals for the protons in the imidazolium (B1220033) ring and the butyl and methyl substituents. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: ¹H NMR Spectral Data for this compound ([Bmim]OH)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 - 10.5 | Singlet | 1H | H-2 (proton on the imidazolium ring between the two nitrogen atoms) |
| ~7.3 - 7.8 | Multiplet | 1H | H-4 (imidazolium ring proton) |
| ~7.3 - 7.8 | Multiplet | 1H | H-5 (imidazolium ring proton) |
| ~4.1 - 4.3 | Triplet | 2H | N-CH ₂-CH₂-CH₂-CH₃ |
| ~3.8 - 4.0 | Singlet | 3H | N-CH ₃ |
| ~1.7 - 1.9 | Multiplet | 2H | N-CH₂-CH ₂-CH₂-CH₃ |
| ~1.2 - 1.4 | Multiplet | 2H | N-CH₂-CH₂-CH ₂-CH₃ |
| ~0.8 - 1.0 | Triplet | 3H | N-CH₂-CH₂-CH₂-CH ₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the [Bmim]⁺ cation.
Table 2: ¹³C NMR Spectral Data for 1-Butyl-3-methylimidazolium Cation ([Bmim]⁺)
| Chemical Shift (δ) ppm | Assignment |
| ~136 - 138 | C-2 (imidazolium ring) |
| ~123 - 125 | C-4 (imidazolium ring) |
| ~121 - 123 | C-5 (imidazolium ring) |
| ~48 - 50 | N -CH₂-CH₂-CH₂-CH₃ |
| ~35 - 37 | N -CH₃ |
| ~31 - 33 | N-CH₂-C H₂-CH₂-CH₃ |
| ~19 - 21 | N-CH₂-CH₂-C H₂-CH₃ |
| ~13 - 15 | N-CH₂-CH₂-CH₂-C H₃ |
Note: The hydroxide anion does not have any carbon atoms and therefore does not produce a signal in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of [Bmim]OH is characterized by vibrational modes of the imidazolium ring and the alkyl chains, as well as a prominent band corresponding to the hydroxide anion.
Table 3: FTIR Spectral Data and Vibrational Assignments for this compound ([Bmim]OH)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3600 | Broad, Strong | O-H stretching vibration of the hydroxide anion and absorbed water |
| ~3100 - 3200 | Medium | C-H stretching vibrations of the imidazolium ring |
| ~2800 - 3000 | Strong | C-H stretching vibrations of the butyl and methyl groups (CH₂, CH₃) |
| ~1620 - 1650 | Medium | C=N stretching vibration of the imidazolium ring |
| ~1560 - 1580 | Strong | C=C stretching vibration of the imidazolium ring |
| ~1460 - 1470 | Medium | C-H bending vibrations of the butyl and methyl groups (CH₂, CH₃) |
| ~1160 - 1180 | Strong | C-N stretching vibrations of the imidazolium ring |
| ~800 - 900 | Medium | C-H out-of-plane bending vibrations of the imidazolium ring |
| ~600 - 700 | Medium | Imidazolium ring deformation modes |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of [Bmim]OH is through an anion exchange reaction from a halide precursor, such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br).
-
Preparation of [Bmim]Br: 1-methylimidazole (B24206) and 1-bromobutane (B133212) are reacted in a 1:1 molar ratio, typically under reflux in a suitable solvent (e.g., ethyl acetate) or neat for several hours. The resulting [Bmim]Br is then washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and dried under vacuum.
-
Anion Exchange: The purified [Bmim]Br is dissolved in a suitable solvent, such as methanol (B129727) or water. A stoichiometric amount of a hydroxide source, for instance, potassium hydroxide (KOH) or a strong anion exchange resin in the hydroxide form, is added to the solution.
-
Work-up: The reaction mixture is stirred for a specified period to ensure complete anion exchange. If a solid precipitate (e.g., KBr) is formed, it is removed by filtration. If an anion exchange resin is used, it is filtered off. The solvent is then removed from the filtrate under reduced pressure to yield the this compound product.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the [Bmim]OH sample is dissolved in a deuterated solvent (e.g., Deuterium oxide - D₂O, or Chloroform-d - CDCl₃) in an NMR tube. The choice of solvent is crucial and should be one in which the sample is fully soluble.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific solvent used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).
FTIR Spectroscopy
-
Sample Preparation: A small amount of the liquid [Bmim]OH sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Collection: A background spectrum of the empty ATR crystal or salt plates is collected to account for any atmospheric and instrumental interferences.
-
Sample Analysis: The sample spectrum is then recorded. A sufficient number of scans are co-added to achieve an adequate signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed for the presence of characteristic absorption bands.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to 1-Butyl-3-methylimidazolium hydroxide: Basicity and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic ionic liquid, 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]). It delves into its fundamental properties, particularly its basicity, and explores its diverse applications as a catalyst and solvent in organic synthesis and biomass processing. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique characteristics of this versatile compound.
Core Properties of 1-Butyl-3-methylimidazolium hydroxide
This compound is an ionic liquid composed of a 1-butyl-3-methylimidazolium cation ([Bmim]⁺) and a hydroxide anion (OH⁻). Its classification as a basic ionic liquid stems from the presence of the hydroxide anion, which is the primary driver of its pronounced basicity.[1][2] This strong basicity is the cornerstone of its catalytic activity in a wide array of chemical transformations.[2]
Physicochemical Properties
[Bmim][OH] is a viscous liquid at room temperature, exhibiting high thermal stability and negligible vapor pressure, characteristic of ionic liquids. It is miscible with water and other polar solvents. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Appearance | Viscous liquid |
| CAS Number | 528818-81-7 |
Basicity
Synthesis of this compound
The most common and well-established method for synthesizing [Bmim][OH] involves a two-step process: the quaternization of 1-methylimidazole (B24206) to form a halide precursor, followed by an anion exchange reaction to introduce the hydroxide anion.[2]
Synthesis of 1-Butyl-3-methylimidazolium bromide ([Bmim]Br)
The precursor, [Bmim]Br, is typically synthesized by the reaction of 1-methylimidazole with 1-bromobutane (B133212).[4]
Anion Exchange to form this compound ([Bmim][OH])
The halide anion of the precursor is then exchanged with a hydroxide anion, typically by reaction with a strong base like potassium hydroxide.[4]
Applications in Organic Synthesis
[Bmim][OH] has emerged as a highly efficient and environmentally friendly catalyst and reaction medium for a variety of organic reactions. Its ability to act as both a solvent and a catalyst simplifies reaction procedures and often leads to higher yields and shorter reaction times.[1][5]
Knoevenagel Condensation
[Bmim][OH] is an exceptionally effective catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. It facilitates the condensation of aldehydes and ketones with active methylene (B1212753) compounds under mild, often solvent-free conditions.[1][6]
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds Catalyzed by [Bmim][OH]
| Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
| Benzaldehyde | Diethyl malonate | 15 | 92 |
| 4-Chlorobenzaldehyde | Diethyl malonate | 10 | 95 |
| 4-Nitrobenzaldehyde | Diethyl malonate | 10 | 96 |
| 4-Methoxybenzaldehyde | Diethyl malonate | 20 | 90 |
| Benzaldehyde | Malononitrile | 5 | 98 |
| 4-Chlorobenzaldehyde | Malononitrile | 5 | 97 |
Data compiled from various sources demonstrating typical results.[1][6]
Michael Addition
[Bmim][OH] also serves as an excellent catalyst and medium for Michael additions, the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[5][7] A noteworthy feature is its ability to promote bis-addition products in a single step, which can be challenging with conventional methods.[7]
Table 2: Michael Addition Reactions Catalyzed by [Bmim][OH]
| Nucleophile | Acceptor | Time (h) | Yield (%) |
| Imidazole | Methyl acrylate | 1 | 92 |
| 4-Nitroimidazole | Methyl acrylate | 2 | 89 |
| Indole | Methyl vinyl ketone | 1.5 | 90 |
| Pyrrole | Acrylonitrile | 3 | 85 |
| Thiophenol | Chalcone | 0.5 | 95 |
Data compiled from various sources showcasing the versatility of the catalyst.[5][8]
Catalytic Mechanism: The Role of N-Heterocyclic Carbenes (NHCs)
In imidazolium-based ionic liquids, the proton at the C2 position of the imidazolium (B1220033) ring is acidic. In the presence of the strongly basic hydroxide anion, an equilibrium can be established, leading to the in-situ formation of an N-heterocyclic carbene (NHC).[9] This NHC is a potent nucleophilic catalyst that can initiate a variety of reactions, including the Knoevenagel condensation.
Application in Biomass Processing
The ability of certain ionic liquids to dissolve lignocellulosic biomass has opened up new avenues for the production of biofuels and bio-based chemicals. [Bmim][OH], with its strong hydrogen-bond accepting hydroxide anion, can disrupt the complex hydrogen-bonding network in cellulose (B213188), leading to its dissolution. This facilitates the subsequent hydrolysis of cellulose into fermentable sugars.
Experimental Protocols
Synthesis of this compound ([Bmim][OH])
This protocol describes the synthesis of [Bmim][OH] from its bromide precursor.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) [4]
-
In a round-bottom flask, combine 1-methylimidazole and an equimolar amount of 1-bromobutane in a suitable solvent such as toluene.
-
Heat the mixture under reflux with stirring for 12-24 hours.
-
After cooling, the resulting ionic liquid, [Bmim]Br, which is often a viscous liquid or solid, is separated from the solvent.
-
The crude product is washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials and then dried under vacuum.
Step 2: Anion Exchange [4]
-
Dissolve the synthesized [Bmim]Br in a dry solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Add a stoichiometric amount of powdered potassium hydroxide (KOH).
-
Stir the mixture vigorously at room temperature for 10-12 hours.
-
The precipitated potassium bromide (KBr) is removed by filtration.
-
The filtrate, containing [Bmim][OH], is concentrated under reduced pressure to yield the final product as a viscous liquid.
General Procedure for Knoevenagel Condensation using [Bmim][OH]
This protocol outlines a typical procedure for a [Bmim][OH]-catalyzed Knoevenagel condensation.[1]
-
In a reaction vessel, mix the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of [Bmim][OH] (e.g., 5 mol%).
-
Stir the mixture at room temperature. The reaction is often carried out neat (without any additional solvent).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture. The product, which is typically a solid, will precipitate.
-
Collect the product by filtration, wash with water, and dry. The aqueous filtrate containing the ionic liquid can be recovered and reused after removal of water.
General Procedure for Michael Addition using [Bmim][OH]
The following is a general experimental protocol for a Michael addition catalyzed by [Bmim][OH].[5]
-
To a flask containing [Bmim][OH] (acting as both catalyst and solvent), add the nucleophile (1 mmol).
-
Stir the mixture for a few minutes at room temperature.
-
Add the α,β-unsaturated compound (1.1 mmol) to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary. The ionic liquid phase can be recovered and reused.
Conclusion
This compound is a powerful and versatile basic ionic liquid with significant potential in both academic research and industrial applications. Its strong basicity, coupled with the unique properties of ionic liquids, makes it an excellent catalyst and solvent for a variety of organic transformations, offering greener and more efficient alternatives to traditional methods. Furthermore, its ability to dissolve lignocellulosic biomass highlights its role in the development of sustainable biorefineries. This guide provides a foundational understanding of [Bmim][OH], and it is anticipated that further research will continue to uncover new and innovative applications for this remarkable compound.
References
- 1. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 2. This compound | 528818-81-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijsdr.org [ijsdr.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Double-Edged Sword: An In-depth Technical Guide to the Environmental Impact and Toxicity of Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Imidazolium-based ionic liquids (ILs), once hailed as "green solvents" due to their low vapor pressure and high thermal stability, are now under increasing scrutiny for their potential environmental and toxicological effects.[1] This technical guide provides a comprehensive overview of the current understanding of the environmental impact and toxicity of these compounds, summarizing key quantitative data, detailing experimental protocols for their assessment, and visualizing the underlying toxicological pathways.
Environmental Fate and Ecotoxicity
The environmental impact of imidazolium-based ILs is primarily dictated by their behavior in aquatic and terrestrial ecosystems, including their toxicity to various organisms and their persistence.
Aquatic Ecotoxicity
Imidazolium-based ILs have been shown to be toxic to a range of aquatic organisms, with toxicity generally increasing with the length of the alkyl chain on the imidazolium (B1220033) cation.[2][3] The anion, in contrast, typically plays a lesser role in the observed toxicity.[4]
Table 1: Aquatic Ecotoxicity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Organism | Endpoint | Value (mg/L) | Reference(s) |
| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | Daphnia magna | 48h LC50 | 8.8 | [4] |
| 1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]) | Daphnia magna | 48h LC50 | 1.4 | [4] |
| 1-Octyl-3-methylimidazolium chloride ([OMIM][Cl]) | Daphnia magna | 48h LC50 | 0.3 | [4] |
| 1-Butyl-3-methylimidazolium bromide ([BMIM][Br]) | Daphnia magna | 48h LC50 | 8.03 | [3] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) | Vibrio fischeri | 15min EC50 | 300 | [5] |
| 1-Octyl-3-methylimidazolium tetrafluoroborate ([OMIM][BF4]) | Vibrio fischeri | 15min EC50 | 7.5 | [6] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6]) | Daphnia magna | 48h LC50 | 19.91 | [4] |
Terrestrial Ecotoxicity
The impact of imidazolium-based ILs on soil ecosystems is an area of growing concern. Studies have shown that these compounds can inhibit the growth of plants and affect soil microbial communities. The toxicity in soil is also influenced by the alkyl chain length, with longer chains exhibiting greater toxicity.[7][8]
Table 2: Terrestrial Ecotoxicity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Organism/System | Endpoint | Concentration | Effect | Reference(s) |
| 1-Octyl-3-methylimidazolium chloride ([OMIM][Cl]) | Soil microbial communities | Functional diversity | >250 mg/kg | Decrease in germination and germination index of maize | [7][9] |
| 1-Octyl-3-methylimidazolium hexafluorophosphate ([OMIM][PF6]) | Soil microbial communities | Abundance of ammonia-oxidizing archaea and bacteria | 4.0 - 8.0 mg/kg | Inhibition | [8] |
Biodegradability
A key factor in the environmental risk assessment of any chemical is its persistence. Many common imidazolium-based ILs are not readily biodegradable, raising concerns about their potential to accumulate in the environment.[10]
Table 3: Biodegradability of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Test Guideline | Result | Reference(s) |
| 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) | OECD 301D | Not readily biodegradable | [10] |
| 1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]) | OECD 301D | Not readily biodegradable | [10] |
| 1-Octyl-3-methylimidazolium chloride ([OMIM][Cl]) | OECD 301D | Inherently biodegradable | [10] |
Toxicity to Mammalian Cells
The cytotoxicity and genotoxicity of imidazolium-based ILs are critical endpoints for assessing their potential impact on human health and for guiding the development of safer alternatives.
Cytotoxicity
Similar to ecotoxicity, the cytotoxicity of imidazolium-based ILs is strongly dependent on the structure of the cation, particularly the length of the alkyl side chain. Longer alkyl chains generally lead to increased cytotoxicity due to their ability to disrupt cell membranes.[11]
Table 4: Cytotoxicity of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Cell Line | Endpoint | Value (µM) | Reference(s) |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | HeLa | 72h EC50 | 5180 | [5] |
| 1-Octyl-3-methylimidazolium tetrafluoroborate ([OMIM][BF4]) | HeLa | 72h EC50 | 6.5 | [6] |
| 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Caco-2 | EC50 | 44 | [8] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N]) | CCO | 24h IC50 | 1000 | [12] |
Genotoxicity
Several studies have investigated the potential of imidazolium-based ILs to cause DNA damage. The Comet assay is a common method used for this purpose. The results indicate that some imidazolium ILs can induce DNA damage, again with the effect often correlating with the alkyl chain length.
Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of imidazolium-based ILs is crucial for risk assessment and the design of safer alternatives. Key mechanisms that have been identified include cell membrane disruption and the induction of oxidative stress, which can lead to apoptosis.
Cell Membrane Disruption
The primary mechanism of toxicity for many imidazolium-based ILs is the disruption of the cell membrane. The lipophilic alkyl chains of the imidazolium cations can intercalate into the lipid bilayer, leading to increased membrane fluidity, pore formation, and ultimately cell lysis.[11]
Caption: Mechanism of cell membrane disruption by imidazolium-based ionic liquids.
Oxidative Stress and Apoptosis
Exposure to imidazolium-based ILs has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This can damage cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death, or apoptosis.
Caption: Signaling pathway of oxidative stress and apoptosis induced by imidazolium ILs.
Interaction with Signaling Pathways
Recent research has begun to explore the interaction of imidazolium-based ILs with specific cellular signaling pathways. For example, some of these compounds have been shown to interact with nuclear receptors such as the estrogen receptor, androgen receptor, and pregnane (B1235032) X receptor, as well as the Sonic Hedgehog signaling pathway, suggesting potential endocrine-disrupting effects.[13][14]
Caption: Interaction of imidazolium ILs with key signaling pathways.
Experimental Protocols
Accurate and reproducible assessment of the environmental impact and toxicity of imidazolium-based ILs relies on standardized experimental protocols. The following sections provide overviews of key methodologies.
Aquatic Ecotoxicity Testing
OECD 202: Daphnia sp. Acute Immobilisation Test [15][16][17][18][19]
This guideline is used to determine the acute toxicity of substances to Daphnia magna.
-
Test Organism: Daphnia magna, less than 24 hours old.
-
Test Duration: 48 hours.
-
Procedure:
-
Prepare a series of test solutions with at least five different concentrations of the ionic liquid in a suitable medium.
-
Introduce 20 daphnids, divided into four replicates of five, into each test concentration and a control.
-
Incubate at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The 48-hour EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids.
Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
ISO 11348-3: Vibrio fischeri Luminescence Inhibition Test [1][20][21][22][23]
This standard specifies a method for determining the inhibition of light emission from the marine bacterium Vibrio fischeri.
-
Test Organism: Freeze-dried Vibrio fischeri.
-
Procedure:
-
Rehydrate the freeze-dried bacteria.
-
Prepare a dilution series of the ionic liquid sample.
-
Mix the bacterial suspension with the sample dilutions and a control.
-
Measure the luminescence after a defined incubation period (e.g., 5, 15, and 30 minutes) using a luminometer.
-
-
Endpoint: The EC50 is calculated as the concentration of the test substance that causes a 50% reduction in light emission compared to the control.
Biodegradability Testing
OECD 301 D: Ready Biodegradability - Closed Bottle Test [10][24][25][26][27]
This test assesses the ready biodegradability of a chemical substance by aerobic microorganisms.
-
Procedure:
-
A solution or suspension of the ionic liquid in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).
-
The solution is kept in a completely filled, closed bottle in the dark at a constant temperature.
-
The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.
-
-
Endpoint: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.
Cytotoxicity Testing
MTT Assay [28][29][30][31][32]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the ionic liquid for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Endpoint: Cell viability is expressed as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) can be calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Genotoxicity Testing
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Principle: Cells with damaged DNA will display a "comet" with a tail of fragmented DNA when subjected to electrophoresis. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Procedure:
-
Expose cells to the ionic liquid for a defined period.
-
Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA as nucleoids.
-
Subject the slides to electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
-
Endpoint: Quantify DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail.
Activated Sludge Respiration Inhibition Test
This test assesses the inhibitory effect of a substance on the respiration rate of microorganisms in activated sludge.
-
Procedure:
-
Activated sludge is mixed with a synthetic sewage feed.
-
The test substance is added at various concentrations.
-
The rate of oxygen consumption is measured over a short period (e.g., 30-180 minutes) using an oxygen electrode.
-
-
Endpoint: The inhibitory effect is expressed as the percentage of respiration inhibition compared to a control, and the EC50 can be determined.
Conclusion
The body of evidence clearly indicates that imidazolium-based ionic liquids are not inherently "green" and can pose significant risks to the environment and living organisms. Their toxicity is closely linked to their chemical structure, particularly the length of the alkyl chain on the imidazolium cation. While they offer potential benefits as alternative solvents, a thorough understanding of their toxicological profiles is essential for the responsible design and application of these compounds. Future research should focus on developing structure-activity relationships to predict toxicity, exploring their long-term environmental fate, and designing new generations of ionic liquids with improved biodegradability and reduced toxicity.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Effects of the 1-alkyl-3-methylimidazolium bromide ionic liquids on the antioxidant defense system of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute toxicity of oxygenated and nonoxygenated imidazolium-based ionic liquids to Daphnia magna and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of two imidazolium ionic liquids, [bmim][BF4] and [omim][BF4], to standard aquatic test organisms: Role of acetone in the induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alkyl-imidazolium ionic liquid [Omim]Cl on the functional diversity of soil microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating toxicity of 1-octyl-3-methylimidazolium hexafluorophosphate to microorganisms in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 11. researchgate.net [researchgate.net]
- 12. ENVIRONMENTAL [oasis-lmc.org]
- 13. Methylimidazolium ionic liquids - A new class of forever chemicals with endocrine disrupting potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 17. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 18. oecd.org [oecd.org]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. Standard - Water quality - Determination of the inhibitory effect of water samples on the light emission of Vibrio fischeri (Luminescent bacteria test) - Part 3: Method using freeze-dried bacteria - Amendment 1 (ISO 11348-3:2007/Amd 1:2018) SS-EN ISO 11348-3:2008/A1:2019 - Swedish Institute for Standards, SIS [sis.se]
- 21. biotoxicity.com [biotoxicity.com]
- 22. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]
- 23. Test with Luminescent Bacteria | Ecotox Centre [ecotoxcentre.ch]
- 24. contractlaboratory.com [contractlaboratory.com]
- 25. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 26. Ready Biodegradability Study: Closed Bottle Test | Scymaris [scymaris.com]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. MTT (Assay protocol [protocols.io]
- 30. merckmillipore.com [merckmillipore.com]
- 31. researchgate.net [researchgate.net]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 34. Inhibition of the respiration of activated sludge [webctp.com]
- 35. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 36. mdpi.com [mdpi.com]
- 37. Evaluation and further development of the activated sludge respiration inhibition test - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation Catalyzed by 1-Butyl-3-methylimidazolium hydroxide
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone.[1][2] Traditionally, this reaction is catalyzed by organic bases such as ammonia (B1221849) or amines.[1] In the pursuit of more environmentally benign and efficient synthetic methodologies, ionic liquids (ILs) have emerged as promising alternatives to volatile organic solvents and conventional catalysts.[1] 1-Butyl-3-methylimidazolium hydroxide (B78521), [Bmim]OH, is a basic ionic liquid that has demonstrated significant efficacy as both a catalyst and a reaction medium for the Knoevenagel condensation.[3][4] Its use aligns with the principles of green chemistry by offering advantages such as operational simplicity, mild reaction conditions, high yields, short reaction times, and the potential for catalyst recycling.[3]
Key Features of [Bmim]OH Catalyzed Knoevenagel Condensation:
-
Green Reaction Conditions: The reaction often proceeds at room temperature and can be carried out without the need for hazardous organic solvents.[3]
-
High Efficiency: The condensation typically affords high to excellent yields of the desired products in a short period.[4][5]
-
Broad Substrate Scope: The methodology is applicable to a wide range of both aromatic and aliphatic aldehydes and ketones with various active methylene compounds.[3]
-
Recyclability: The ionic liquid can often be recovered and reused multiple times without a significant loss of catalytic activity.[3][5]
Synthesis of 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH)
The synthesis of [Bmim]OH is most commonly achieved through a two-step process involving the quaternization of 1-methylimidazole (B24206) followed by an anion exchange reaction.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Halide ([Bmim]X, where X = Cl or Br)
A common precursor to [Bmim]OH is its halide salt, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) or bromide ([Bmim]Br).[6] This is typically prepared by the reaction of 1-methylimidazole with a 1-halobutane.[6]
Protocol for Synthesis of [Bmim]Br:
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromobutane (B133212) in a suitable solvent like toluene.[6][7]
-
Heat the reaction mixture under reflux, typically at 110°C, for 12 to 48 hours with vigorous stirring.[6][7]
-
After completion of the reaction, which can be monitored by TLC, cool the mixture.[1]
-
If a precipitate forms, it can be collected by filtration. If an oil is formed, the upper solvent layer can be decanted.
-
Wash the resulting [Bmim]Br with a solvent like ethyl acetate (B1210297) to remove any unreacted starting materials.[8]
-
Dry the product under vacuum to obtain the pure ionic liquid.[8]
Step 2: Anion Exchange to form [Bmim]OH
The halide anion of the precursor is then exchanged for a hydroxide anion. A common method involves the use of a strong base like potassium hydroxide.[6][9]
Protocol for Anion Exchange:
-
Dissolve the synthesized 1-butyl-3-methylimidazolium halide ([Bmim]X) in a suitable solvent.
-
Add an equimolar amount or a slight excess of a hydroxide source, such as potassium hydroxide.[6][9]
-
Stir the mixture at room temperature. The reaction progress can be monitored by testing for the absence of halide ions in the mixture (e.g., using a silver nitrate (B79036) test).[8]
-
The byproduct, a potassium halide salt, will precipitate out of the solution and can be removed by filtration.
-
The solvent is then removed from the filtrate under reduced pressure to yield this compound.
Knoevenagel Condensation Protocol using [Bmim]OH
The following is a general procedure for the Knoevenagel condensation of aldehydes or ketones with active methylene compounds using [Bmim]OH as a catalyst.
General Experimental Protocol:
-
In a reaction vessel, add the aldehyde or ketone (1 mmol) and the active methylene compound (1 mmol).
-
To this mixture, add a catalytic amount of this compound ([Bmim]OH), typically around 5 mol%.[5]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 10 to 30 minutes.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product from the reaction mixture using a suitable organic solvent such as diethyl ether. The ionic liquid, being immiscible with many organic solvents, will remain as a separate phase.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
The remaining ionic liquid can be dried under vacuum and reused for subsequent reactions.
Quantitative Data Summary
The following tables summarize the representative quantitative data for the Knoevenagel condensation catalyzed by [Bmim]OH.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Product | Time (min) | Yield (%) |
| Benzaldehyde | Malononitrile | 2-Benzylidenemalononitrile | 10-30 | 81-97 |
| 4-Chlorobenzaldehyde | Malononitrile | 2-(4-Chlorobenzylidene)malononitrile | 10-30 | 95 |
| 4-Methoxybenzaldehyde | Malononitrile | 2-(4-Methoxybenzylidene)malononitrile | 10-30 | 92 |
| Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 10-30 | 90 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | 10-30 | 96 |
Data compiled from multiple sources indicating typical reaction times and yields. Specific conditions may vary.[3][5]
Table 2: Knoevenagel Condensation of Aliphatic Aldehydes and Ketones with Active Methylene Compounds
| Carbonyl Compound | Active Methylene Compound | Product | Time (min) | Yield (%) |
| Heptanal | Diethyl Malonate | Diethyl 2-heptylidenemalonate | 15-30 | 85 |
| Cyclohexanone | Malononitrile | 2-Cyclohexylidenemalononitrile | 20-40 | 88 |
The condensation with aliphatic aldehydes and ketones is also efficiently catalyzed by [Bmim]OH.[3]
Visualizations
Reaction Mechanism
The proposed mechanism for the [Bmim]OH-catalyzed Knoevenagel condensation involves the basic hydroxide anion deprotonating the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product.
Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by [Bmim]OH.
Experimental Workflow
The general workflow for performing the Knoevenagel condensation using [Bmim]OH is straightforward and involves simple mixing, reaction, and extraction steps.
Caption: General experimental workflow for the Knoevenagel condensation using [Bmim]OH.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. orientjchem.org [orientjchem.org]
- 3. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 4. Application of basic ionic liquid [bmim]OH to Knoevenagel and Perkin reactions - East China Normal University [pure.ecnu.edu.cn]
- 5. scispace.com [scispace.com]
- 6. This compound | 528818-81-7 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Buy this compound (EVT-1166781) | 528818-81-7 [evitachem.com]
Application Notes and Protocols for Cellulose Dissolution using 1-Butyl-3-methylimidazolium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188), the most abundant biopolymer on Earth, possesses a highly crystalline structure due to extensive intra- and intermolecular hydrogen bonding, rendering it insoluble in water and most common organic solvents. This insolubility presents a significant challenge for its processing and utilization in various applications, including in the pharmaceutical industry for drug delivery systems and as an excipient. Ionic liquids (ILs), particularly those based on the 1-butyl-3-methylimidazolium ([Bmim]+) cation, have emerged as powerful solvents capable of disrupting the hydrogen bond network of cellulose, leading to its dissolution without derivatization.
This document provides a detailed protocol for the dissolution of cellulose using 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]). While much of the available literature focuses on imidazolium (B1220033) salts with chloride ([Cl]-) and acetate (B1210297) ([OAc]-) anions, the principles of dissolution are transferable. The hydroxide anion ([OH]-) is a strong hydrogen bond acceptor and is expected to be highly effective in dissolving cellulose. However, its higher basicity may necessitate careful control of temperature to prevent cellulose degradation.
Mechanism of Cellulose Dissolution
The dissolution of cellulose in [Bmim][OH] is primarily driven by the interaction between the hydroxide anion and the hydroxyl groups of the cellulose polymer chains. The [OH]⁻ anions act as strong hydrogen bond acceptors, disrupting the existing hydrogen bonds between cellulose chains. The [Bmim]⁺ cations also play a role by interacting with the oxygen atoms of the hydroxyl groups, further aiding in the separation of the cellulose chains. This process ultimately leads to the dissolution of the cellulose into the ionic liquid.
Experimental Protocols
Materials and Equipment:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH])
-
Anti-solvent (e.g., deionized water, ethanol, acetone)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, oil bath)
-
Vacuum oven
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Beakers, flasks, and other standard laboratory glassware
Protocol 1: Cellulose Dissolution
-
Drying: Dry the cellulose in a vacuum oven at 60-80°C overnight to remove any residual moisture. Water can negatively impact the dissolution efficiency of some ionic liquids.[1] Similarly, ensure the [Bmim][OH] is anhydrous, as water content can affect its solvating power.
-
Mixing: In a clean, dry flask, add the desired amount of dried cellulose to the [Bmim][OH]. Common cellulose concentrations range from 1 to 10 wt%, depending on the degree of polymerization of the cellulose.
-
Heating and Stirring: Heat the mixture to a temperature between 80°C and 120°C with constant stirring. The optimal temperature and time will depend on the source and molecular weight of the cellulose. Dissolution can take anywhere from a few minutes to several hours.[2] Visual inspection of the solution for the absence of solid particles indicates complete dissolution. For higher molecular weight cellulose, longer dissolution times may be necessary.
-
Observation: A successful dissolution will result in a clear, viscous solution. The viscosity of the solution increases with increasing cellulose concentration.[3]
Protocol 2: Cellulose Regeneration
-
Precipitation: Slowly add an anti-solvent such as deionized water, ethanol, or acetone (B3395972) to the cellulose-[Bmim][OH] solution while stirring.[4] This will cause the cellulose to precipitate out of the solution. The choice of anti-solvent can influence the morphology and properties of the regenerated cellulose.[5]
-
Filtration and Washing: Separate the regenerated cellulose from the ionic liquid/anti-solvent mixture by filtration. Wash the collected cellulose thoroughly with the anti-solvent to remove any residual ionic liquid. Multiple washing steps are recommended to ensure complete removal of the IL.
-
Drying: Dry the regenerated cellulose in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The resulting material is regenerated cellulose, which typically has a lower crystallinity than the original cellulose.
Data Presentation
The following tables summarize typical quantitative data obtained from cellulose dissolution and regeneration experiments using imidazolium-based ionic liquids. Note that these values are illustrative and will vary depending on the specific experimental conditions and the type of cellulose used.
Table 1: Effect of Temperature and Time on Cellulose Dissolution in [Bmim][Cl]
| Cellulose Type | Concentration (wt%) | Temperature (°C) | Time (h) | Observations | Reference |
| Microcrystalline | 5 | 90 | 5 | Complete dissolution | [5] |
| Microcrystalline | 5 | 120 | 2 | Complete dissolution | [5] |
| Wood Pulp | 8 | 100 | Not specified | Homogeneous solution | [6] |
Table 2: Properties of Regenerated Cellulose from [Bmim][Cl] Solution
| Property | Original Cellulose | Regenerated Cellulose | Reference |
| Degree of Polymerization (DPv) | 161 | 83 (at 110°C dissolution) | [2] |
| Crystallinity Index (%) | ~70-80 | ~40-50 | [6] |
| Onset Decomposition Temp (°C) | ~320 | ~290 | [7] |
Mandatory Visualizations
Caption: Experimental workflow for cellulose dissolution in [Bmim][OH] and subsequent regeneration.
Caption: Molecular mechanism of cellulose dissolution by [Bmim][OH].
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanojournal.ifmo.ru [nanojournal.ifmo.ru]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for [Bmim]OH-Catalyzed Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, has been significantly advanced through the use of green and efficient catalytic systems. Among these, 1-Butyl-3-methylimidazolium hydroxide (B78521), [Bmim]OH, has emerged as a highly effective and versatile catalyst. This ionic liquid not only often acts as the catalyst but can also serve as the reaction medium, promoting reactions under mild, solvent-free conditions. Its basic nature facilitates the deprotonation of Michael donors, initiating the conjugate addition to a wide range of α,β-unsaturated compounds. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing [Bmim]OH in Michael addition reactions, highlighting its potential in streamlined and environmentally benign synthetic strategies.[1]
Advantages of [Bmim]OH as a Catalyst
-
High Efficiency: Promotes Michael addition reactions with good to excellent yields.[2]
-
Mild Reaction Conditions: Many reactions can be carried out at room temperature without the need for traditional heating.[2]
-
Solvent-Free Reactions: [Bmim]OH can often serve as both the catalyst and the solvent, reducing the need for volatile organic compounds (VOCs).[1][2]
-
Broad Substrate Scope: Effective for a variety of Michael donors, including N-heterocycles, active methylene (B1212753) compounds, and thiols, as well as various Michael acceptors.[1][2]
-
Reusability: The ionic liquid catalyst can often be recovered and reused for several reaction cycles with consistent activity.[2]
-
Green Chemistry: Its properties align with the principles of green chemistry by minimizing waste and avoiding hazardous solvents.[1]
Data Presentation: Quantitative Analysis of [Bmim]OH-Catalyzed Michael Additions
The following tables summarize the performance of [Bmim]OH in the Michael addition of various nucleophiles to α,β-unsaturated compounds under solvent-free conditions at room temperature.
Table 1: Michael Addition of N-Heterocycles to α,β-Unsaturated Carbonyl Compounds
| Entry | N-Heterocycle (Michael Donor) | α,β-Unsaturated Compound (Michael Acceptor) | Time (h) | Yield (%) |
| 1 | Imidazole | Methyl acrylate (B77674) | 1.0 | 92 |
| 2 | Pyrazole | Methyl acrylate | 1.5 | 88 |
| 3 | 1,2,4-Triazole | Methyl acrylate | 2.0 | 85 |
| 4 | Benzotriazole | Methyl acrylate | 2.5 | 82 |
| 5 | 4-Nitroimidazole | Methyl acrylate | 0.5 | 95 |
| 6 | Purine | Methyl acrylate | 3.0 | 78 |
| 7 | Imidazole | Ethyl acrylate | 1.0 | 90 |
| 8 | Imidazole | Methyl vinyl ketone | 1.2 | 93 |
General Reaction Conditions: N-heterocycle (1 mmol), α,β-unsaturated compound (1.5 mmol), [Bmim]OH (1 mL), room temperature.[2]
Table 2: Michael Addition of Active Methylene Compounds to α,β-Unsaturated Esters and Nitriles
| Entry | Active Methylene Compound (Michael Donor) | α,β-Unsaturated Compound (Michael Acceptor) | Product Type | Time (h) | Yield (%) |
| 1 | Diethyl malonate | Methyl acrylate | Bis-adduct | 2 | 94 |
| 2 | Ethyl acetoacetate | Methyl acrylate | Bis-adduct | 2.5 | 90 |
| 3 | Malononitrile | Methyl acrylate | Bis-adduct | 1.5 | 96 |
| 4 | Diethyl malonate | Ethyl acrylate | Bis-adduct | 2 | 92 |
| 5 | Diethyl malonate | Acrylonitrile | Bis-adduct | 1.5 | 95 |
Note: In the presence of [Bmim]OH, the reaction of open-chain 1,3-dicarbonyl compounds with α,β-unsaturated esters and nitriles exclusively yields bis-adducts.[3]
Experimental Protocols
Protocol 1: Synthesis of [Bmim]OH via Anion Exchange Resin
This protocol describes a high-yield, environmentally friendly method for the synthesis of [Bmim]OH using a strong-base anion exchange resin.[4]
Materials:
-
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)
-
717# Strong-base anion exchange resin (OH⁻ form)
-
Deionized water, methanol, or ethanol
Procedure:
-
Prepare the anion exchange column by packing the 717# resin into a suitable chromatography column.
-
Wash the resin thoroughly with deionized water until the eluent is neutral.
-
Dissolve 1 mmol of [Bmim]Br in 10 mL of deionized water, methanol, or ethanol.
-
Pass the [Bmim]Br solution through the prepared anion exchange column at a slow flow rate.
-
Collect the eluent, which contains the [Bmim]OH solution.
-
Alternatively, for a flask dynamic reaction, add 1 mmol of [Bmim]Br and 1.1-1.4 g of the resin to 10 mL of solvent in a flask and stir at room temperature for 0.5 hours.
-
After the reaction, filter to remove the resin.
-
The resulting solution of [Bmim]OH can be used directly or the solvent can be removed under reduced pressure to obtain the neat ionic liquid. A yield of up to 97% can be expected.[4]
Protocol 2: General Procedure for the Michael Addition of N-Heterocycles to α,β-Unsaturated Carbonyl Compounds
This protocol outlines a general method for the [Bmim]OH-catalyzed Michael addition of various N-heterocycles.[2]
Materials:
-
N-heterocycle (e.g., imidazole, pyrazole)
-
α,β-Unsaturated carbonyl compound (e.g., methyl acrylate, methyl vinyl ketone)
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL conical flask, add the N-heterocycle (1 mmol), the α,β-unsaturated carbonyl compound (1.5 mmol), and [Bmim]OH (1 mL).[2]
-
Stir the mixture at room temperature for the time specified in Table 1 (typically 0.5–3 hours).[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of ethyl acetate to the reaction mixture and stir.
-
Separate the ethyl acetate layer. Extract the ionic liquid phase two more times with 10 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 3: Catalyst Recycling
The reusability of [Bmim]OH is a key advantage. The following is a general procedure for its recovery.
Procedure:
-
After extracting the product with an organic solvent (e.g., ethyl acetate), the [Bmim]OH remains as a separate phase.
-
Wash the recovered ionic liquid with diethyl ether to remove any residual organic impurities.
-
Dry the ionic liquid under vacuum to remove any traces of solvent.
-
The recovered [Bmim]OH can be reused for subsequent reactions. It has been shown that the catalyst can be reused for several cycles with consistent activity.[2]
Visualizations
Michael Addition Workflow
Caption: General workflow for a [Bmim]OH-catalyzed Michael addition reaction.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the [Bmim]OH-catalyzed Michael addition.
References
- 1. [PDF] Michael-type addition of azoles of broad-scale acidity to methyl acrylate | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Butyl-3-methylimidazolium Hydroxide in Biomass Pretreatment
Disclaimer: Scientific literature detailing the specific application of 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]) for biomass pretreatment is limited. The hydroxide anion ([OH]⁻) is a very strong base, which suggests it would be highly effective at delignification but may also pose challenges, including potential degradation of cellulose (B213188) and hemicellulose, and the formation of inhibitory byproducts. The following application notes and protocols are based on well-documented procedures for closely related imidazolium-based ionic liquids (ILs), such as 1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) and 1-Butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]). These protocols can serve as a starting point for the development and optimization of methods using [Bmim][OH], with special consideration for its high reactivity.
Application Notes
1-Butyl-3-methylimidazolium ([Bmim]) based ionic liquids are recognized for their ability to dissolve lignocellulosic biomass, making them effective solvents for pretreatment.[1] The primary mechanism involves the disruption of the extensive hydrogen-bonding network within cellulose and between lignin (B12514952), hemicellulose, and cellulose.[2] The anion of the ionic liquid plays a crucial role in this process; anions with high hydrogen bond basicity are particularly effective at solvating cellulose.[1]
While acetate ([OAc]⁻) and chloride ([Cl]⁻) are commonly used anions, the hydroxide ([OH]⁻) anion is significantly more basic. Theoretically, [Bmim][OH] would offer the following characteristics:
-
Advantages:
-
High Delignification Efficiency: The strong basicity of the hydroxide anion would likely enable rapid and extensive dissolution of lignin and hemicellulose, even under milder temperature conditions compared to other ILs. This is analogous to conventional alkaline pretreatments (e.g., using NaOH).[3]
-
Reduced Cellulose Crystallinity: Like other effective ILs, [Bmim][OH] is expected to significantly reduce the crystallinity of cellulose, transforming it from the native Cellulose I allomorph to the more easily hydrolyzable Cellulose II, thereby enhancing the efficiency of subsequent enzymatic saccharification.[4]
-
-
Potential Challenges and Considerations:
-
Cellulose Degradation: The high alkalinity may lead to the undesirable degradation (peeling reactions) of cellulose and hemicellulose, reducing the overall yield of fermentable sugars.
-
Inhibitor Formation: Alkaline conditions, especially at elevated temperatures, can generate various inhibitory compounds from carbohydrates and lignin, such as organic acids (acetic, formic), furfural, and hydroxymethylfurfural (HMF), which can hinder downstream microbial fermentation.[5][6]
-
Ionic Liquid Stability: The strong basicity of the hydroxide anion may affect the chemical stability of the [Bmim] cation itself, particularly at higher temperatures.
-
Due to these factors, experiments with [Bmim][OH] should begin with very mild conditions (e.g., lower temperatures and shorter durations) and carefully analyze the composition of both the solid residue and the liquid fractions to assess sugar degradation and inhibitor formation.
Quantitative Data from Pretreatment with Analogue Ionic Liquids
The following tables summarize representative data from studies using [Bmim][Cl] and [Bmim][OAc] to illustrate the typical effects of imidazolium-based IL pretreatment on various biomass types.
Table 1: Effect of Imidazolium-Based IL Pretreatment on Biomass Composition
| Biomass Type | Ionic Liquid | Pretreatment Conditions | Lignin Removal (%) | Reference |
| Maple Wood Flour | [Bmim][OAc] | Not Specified | >32% | [1] |
| Typha capensis | [Bmim][OAc] | 6 hours (Optimized) | Altered Lignin Structure | [7] |
| Sugarcane Bagasse | [Bmim][OAc] | 110°C, 30 min | Substantial Decrease | [8] |
| Woody Plants | [Bmim][Cl] | 120°C, 24 h | Not Quantified | [9] |
Table 2: Effect of Imidazolium-Based IL Pretreatment on Enzymatic Hydrolysis Yield
| Biomass Type | Ionic Liquid | Pretreatment Conditions | Enzymatic Hydrolysis Yield | Reference |
| Maple Wood Flour | [Bmim][OAc] | Not Specified | 65% Glucose Yield | [1] |
| Typha capensis | [Bmim][OAc] | 6 hours (Optimized) | 82.4 g / 100 g Reducing Sugar | [7] |
| Sugarcane Bagasse | [Bmim][OAc] | 110°C, 30 min | 97.4% Glucan Digestibility | [8] |
| Woody Plants | [Bmim][Cl] | 120°C, 24 h | 15.4 mg/mL Reducing Sugar (48h) | [9] |
Experimental Protocols
The following are generalized protocols based on methods for [Bmim][Cl] and [Bmim][OAc]. They should be adapted and optimized for [Bmim][OH].
Protocol 1: General Biomass Pretreatment with [Bmim]-Based Ionic Liquid
Objective: To decrease lignin content and cellulose crystallinity of lignocellulosic biomass to enhance enzymatic digestibility.
Materials:
-
Lignocellulosic biomass (e.g., wood chips, corn stover, sugarcane bagasse), dried and milled (20-40 mesh).
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) or other [Bmim]-based IL.
-
Deionized (DI) water or other anti-solvent (e.g., ethanol).
-
Reaction vessel (e.g., stirred glass reactor, high-pressure vessel).
-
Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer, oil bath).
-
Centrifuge and filtration apparatus (e.g., Büchner funnel with vacuum flask).
-
Nitrogen gas supply (optional, to create an inert atmosphere).
Procedure:
-
Biomass Preparation: Dry the milled biomass in an oven at 60°C overnight to a constant weight to remove moisture.
-
Reaction Setup: Add the desired amount of ionic liquid to the reaction vessel. For initial trials, a biomass loading of 5-10% (w/w) is recommended (e.g., 1 g of biomass to 9-19 g of IL).[9]
-
Mixing: Add the dried biomass to the IL in the reaction vessel. If possible, purge the vessel with nitrogen to prevent oxidative degradation reactions.
-
Heating and Dissolution: Heat the mixture to the target temperature while stirring continuously. For [Bmim][OH], start with a low temperature (e.g., 70-90°C) and a short duration (e.g., 1-3 hours). Common conditions for other [Bmim] ILs range from 110°C to 130°C for 0.5 to 24 hours.[8][9]
-
Biomass Regeneration: After the pretreatment period, cool the mixture to room temperature. Add an anti-solvent (typically DI water) in excess (e.g., 4-5 volumes) to precipitate the cellulose-rich material. The dissolved lignin will largely remain in the IL/water solution.
-
Separation: Separate the solid regenerated biomass from the liquid fraction containing the IL and dissolved lignin. This can be done by vacuum filtration or centrifugation followed by decantation.
-
Washing: Wash the solid biomass repeatedly with fresh DI water to remove any residual ionic liquid. The presence of residual IL can inhibit downstream enzymes.[10] Continue washing until the filtrate is clear and the pH is neutral.
-
Drying: Dry the washed, pretreated biomass. Lyophilization (freeze-drying) is preferred to preserve the porous structure, but oven drying at a low temperature (e.g., 50°C) is also acceptable.
-
Analysis: The dried, pretreated biomass is now ready for compositional analysis and enzymatic hydrolysis. The liquid fraction can also be analyzed for dissolved lignin and potential inhibitory compounds.
Protocol 2: Enzymatic Saccharification of Pretreated Biomass
Objective: To hydrolyze the cellulose in the pretreated biomass into glucose.
Materials:
-
Pretreated, dried biomass.
-
Sodium citrate (B86180) buffer (50 mM, pH 4.8).
-
Commercial cellulase (B1617823) enzyme cocktail (e.g., from Trichoderma reesei) and β-glucosidase (e.g., from Aspergillus niger).
-
Sodium azide (B81097) (2% w/v solution, optional) to prevent microbial contamination.
-
Incubator shaker.
-
Centrifuge.
-
Glucose quantification assay kit (e.g., DNS method or HPLC).
Procedure:
-
Slurry Preparation: Prepare a slurry of the pretreated biomass in 50 mM sodium citrate buffer (pH 4.8). A typical solid loading is 2-10% (w/v). The reaction is usually performed in a flask or vial.
-
Contamination Prevention (Optional): Add sodium azide to a final concentration of 0.02% to inhibit microbial growth during the long incubation.[9]
-
Enzyme Addition: Add the cellulase and β-glucosidase enzymes. Enzyme loading is typically specified in Filter Paper Units (FPU) per gram of cellulose or glucan in the biomass (e.g., 15-60 FPU/g glucan).[11][12]
-
Incubation: Incubate the mixture in a shaker at a specified temperature (typically 50°C) and agitation speed (e.g., 150 rpm) for 48 to 72 hours.[11]
-
Sampling: Periodically, withdraw small aliquots of the slurry.
-
Sample Preparation: Centrifuge the aliquots to pellet the remaining solids. The supernatant contains the dissolved sugars.
-
Enzyme Deactivation: Before analysis, heat the supernatant at 100°C for 10 minutes to deactivate the enzymes.
-
Sugar Analysis: Quantify the glucose concentration in the supernatant using a suitable method, such as HPLC with a refractive index detector or a colorimetric method like the dinitrosalicylic acid (DNS) assay.[10]
-
Calculate Yield: Calculate the glucose yield as a percentage of the theoretical maximum based on the initial cellulose content of the pretreated biomass.
Visualizations
Caption: General workflow for biomass valorization using [Bmim][OH] pretreatment.
Caption: Mechanism of [Bmim][OH] in deconstructing lignocellulose.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Pretreatments on the Enzymatic Hydrolysis of High-Yield Bamboo Chemo-Mechanical Pulp by Changing the Surface Lignin Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. An integrated process of ionic liquid pretreatment and enzymatic hydrolysis of lignocellulosic biomass with immobilised cellulase :: BioResources [bioresources.cnr.ncsu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Pretreatment and enzymatic hydrolysis optimization of lignocellulosic biomass for ethanol, xylitol, and phenylacetylcarbinol co-production using Candida magnoliae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-BASS Lignin Extraction using 1-Butyl-3-methylimidazolium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lignin (B12514952), a complex aromatic polymer, is a significant component of lignocellulosic biomass and a valuable source of aromatic compounds for the chemical and pharmaceutical industries. The efficient extraction and depolymerization of lignin are crucial for its valorization. Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium ([Bmim])-based salts, have emerged as promising green solvents for biomass processing. This document provides detailed application notes and protocols for the use of 1-Butyl-3-methylimidazolium hydroxide (B78521), [Bmim][OH], a functional basic ionic liquid, for the effective degradation and extraction of lignin.
Recent studies have highlighted the outstanding performance of [Bmim][OH] in lignin degradation, demonstrating higher efficiency compared to other catalysts like [Bmim][OAc] and sodium hydroxide (NaOH).[1] The basic nature of the hydroxide anion plays a crucial role in the cleavage of ether linkages within the lignin structure, leading to the formation of valuable smaller molecules, such as vanillin.[1] These application notes are designed to guide researchers in utilizing [Bmim][OH] for lignin valorization, providing a foundation for further process optimization and development of novel applications.
Data Presentation
Table 1: Comparative Performance of Catalysts in Lignin Degradation
| Catalyst | Reaction Time (hours) | Key Degradation Products | Observations | Reference |
| [Bmim][OH] | 2 | Vanillin (36.2% content) and other small molecules | Rapid degradation, reaction completion within 2 hours. Simpler product composition, facilitating easier separation. | [1] |
| [Bmim][OAc] | 3 | Not specified in detail | Slower degradation compared to [Bmim][OH]. | [1] |
| NaOH | 4 | Vanillin (lower content than with [Bmim][OH]) | Slowest degradation among the tested catalysts. | [1] |
| No Catalyst | - | No significant degradation | Lignin structure remains largely intact. | [1] |
Experimental Protocols
Protocol 1: Lignin Degradation using [Bmim][OH]
This protocol outlines the procedure for the degradation of lignin using 1-Butyl-3-methylimidazolium hydroxide.
Materials:
-
Lignin (e.g., from straw, wood, or other biomass sources)
-
This compound ([Bmim][OH])
-
Reaction vessel (e.g., round-bottom flask)
-
Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)
-
Semi-permeable membrane (0.45 µm aperture) for filtration
-
Analytical instruments for product characterization (e.g., IR spectrometer, Gas Chromatograph)
Procedure:
-
Reaction Setup:
-
Place a defined amount of lignin into the reaction vessel.
-
Add [Bmim][OH] to the vessel. The optimal ratio of lignin to [Bmim][OH] should be determined experimentally, but a starting point can be a 1:10 ratio by weight.
-
-
Reaction Conditions:
-
Heat the mixture to the desired reaction temperature (e.g., 100°C) with continuous stirring. The optimal temperature can be investigated in the range of 80-120°C.[1]
-
Maintain the reaction for a specified duration. Based on existing data, a 2-hour reaction time is sufficient for significant degradation with [Bmim][OH].[1]
-
-
Product Separation and Analysis:
-
After the reaction, cool the mixture to room temperature.
-
Filter the crude product through a semi-permeable membrane to separate the larger, undegraded or partially degraded lignin macromolecules from the smaller degradation products.
-
Analyze the macromolecules retained on the membrane using techniques like Infrared (IR) spectroscopy to observe changes in the lignin structure, such as the cleavage of C-O bonds and the formation of carbonyl groups.[1]
-
Analyze the filtrate containing the smaller degradation products using Gas Chromatography (GC) to identify and quantify compounds like vanillin.[1]
-
Visualizations
Experimental Workflow for Lignin Degradation
Caption: Workflow for lignin degradation using [Bmim][OH].
Proposed Mechanism of Lignin Degradation by [Bmim][OH]
References
Application Notes and Protocols for Transesterification Reactions Catalyzed by 1-Butyl-3-methylimidazolium Hydroxide ([Bmim][OH])
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521), [Bmim][OH], as a catalyst in transesterification reactions. The information compiled from various scientific sources is intended to guide researchers in the application of this catalyst for processes such as biodiesel production and the synthesis of organic carbonates.
Introduction to [Bmim][OH] Catalyzed Transesterification
1-Butyl-3-methylimidazolium hydroxide is a basic ionic liquid that has garnered significant attention as a green and reusable catalyst for transesterification reactions.[1] Its ionic nature leads to low volatility and high thermal stability, making it a safer alternative to conventional volatile organic solvents and catalysts.[1] In transesterification, [Bmim][OH] has demonstrated high catalytic activity and the potential for multiple reaction cycles with minimal loss of efficacy.[1]
The primary applications of [Bmim][OH] in transesterification include the production of biodiesel from various vegetable oils and fats, and the synthesis of specialty chemicals like organic carbonates. The hydroxide anion of the ionic liquid is the key catalytic species, acting as a Brønsted base to deprotonate the alcohol, which then acts as a nucleophile in the transesterification reaction.
Applications and Performance Data
The versatility of [Bmim][OH] as a transesterification catalyst is highlighted by its successful application in different reaction systems. The following tables summarize the quantitative data from various studies, showcasing the catalyst's performance under optimized conditions.
Biodiesel Production
[Bmim][OH] has been effectively used to catalyze the transesterification of triglycerides from various feedstocks to produce fatty acid methyl esters (FAME), the primary component of biodiesel.
| Feedstock | Catalyst Dosage | Methanol (B129727):Oil Molar Ratio | Temperature (°C) | Time (min) | Yield/Conversion | Catalyst Reusability |
| Castor Oil | 1% (w/w) | 6:1 | 40 | 60 | >97% yield, >95% conversion | 6 cycles with no significant consumption |
| Waste Oil | 3% (w/w) | 8:1 | 70 | 110 | 95.7% conversion | High and reusable |
| Rapeseed Oil | Not specified | Not specified | Not specified | Not specified | High yield | Reusable |
| Glycerol (B35011) Trioleate | Not specified | 9:1 | 120 | 480 | 87.2% yield | 6 cycles with no dramatic decrease in yield |
Synthesis of Organic Carbonates
Beyond biodiesel, [Bmim][OH] catalyzes the transesterification of carbonates, a key reaction in the synthesis of valuable organic compounds.
| Reactants | Catalyst Dosage | Reactant Molar Ratio | Temperature (°C) | Time (h) | Product Yield | Catalyst Reusability |
| Dimethyl Carbonate & 1-Pentanol (B3423595) | 2.0% (mol) | 1:4 (DMC:1-Pentanol) | 110 | 4 | 75.81% | 5 cycles with 94% activity retained |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the [Bmim][OH] catalyst and its application in transesterification reactions.
Synthesis of this compound ([Bmim][OH])
The synthesis of [Bmim][OH] is typically a two-step process involving the preparation of a halide precursor, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), followed by an anion exchange to introduce the hydroxide group.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)
This protocol is adapted from a typical procedure for the synthesis of imidazolium (B1220033) halides.[2]
Materials:
-
Round-bottomed flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Oil bath
Procedure:
-
In a 100 mL round-bottomed flask, combine equimolar amounts of 1-methylimidazole (e.g., 4.10 g, 50 mmol) and 1-bromobutane (e.g., 6.85 g, 50 mmol) in toluene.
-
Place the flask in an oil bath on a magnetic stirrer.
-
Heat the mixture at 110°C with continuous stirring for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature. The product, [Bmim]Br, will precipitate as a white solid.
-
Isolate the solid product by decanting the toluene.
-
Wash the product with fresh toluene and then with ethyl acetate (B1210297) to remove any unreacted starting materials.
-
Dry the purified [Bmim]Br under vacuum.
Step 2: Anion Exchange to form this compound ([Bmim][OH])
This step involves passing a solution of [Bmim]Br through an anion exchange resin.
Materials:
-
[Bmim]Br (synthesized in Step 1)
-
Anion exchange resin (hydroxide form)
-
Deionized water
-
Glass column
Procedure:
-
Prepare a column with the anion exchange resin according to the manufacturer's instructions.
-
Dissolve a known amount of [Bmim]Br in deionized water to create an aqueous solution.
-
Slowly pass the [Bmim]Br solution through the prepared anion exchange column.
-
The bromide ions will be exchanged for hydroxide ions on the resin, resulting in an aqueous solution of [Bmim][OH] eluting from the column.
-
Collect the eluent.
-
To obtain the pure ionic liquid, remove the water from the solution by vacuum evaporation.
Protocol for Biodiesel Production from Castor Oil
This protocol is based on the optimized conditions reported for the transesterification of castor oil using [Bmim][OH].
Materials:
-
Castor oil
-
Methanol
-
[Bmim][OH] catalyst
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
In a three-necked round-bottomed flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add castor oil and methanol in a 6:1 molar ratio (methanol to oil).
-
Add [Bmim][OH] catalyst at a concentration of 1% (w/w) relative to the weight of the castor oil.
-
Heat the reaction mixture to 40°C while stirring continuously.
-
Maintain the reaction at this temperature for 60 minutes.
-
After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for several hours. Two distinct layers will form: an upper layer of biodiesel (fatty acid methyl esters) and a lower layer of glycerol and the ionic liquid catalyst.
-
Carefully separate the lower glycerol/[Bmim][OH] layer.
-
The upper biodiesel layer can be further purified by washing with warm deionized water to remove any residual catalyst and methanol, followed by drying over anhydrous sodium sulfate.
Protocol for the Synthesis of Dipentyl Carbonate
This protocol is based on the reported synthesis of dipentyl carbonate from dimethyl carbonate and 1-pentanol.[3]
Materials:
-
Dimethyl carbonate (DMC)
-
1-pentanol
-
[Bmim][OH] catalyst
-
Reaction vessel suitable for heating under reflux
-
Magnetic stirrer with heating mantle
Procedure:
-
In a suitable reaction vessel, combine dimethyl carbonate and 1-pentanol in a 1:4 molar ratio.
-
Add [Bmim][OH] catalyst at a concentration of 2.0 mol% relative to the 1-pentanol.
-
Heat the mixture to 110°C under reflux with constant stirring.
-
Maintain the reaction at this temperature for 4 hours.
-
After the reaction, cool the mixture to room temperature.
-
The product, dipentyl carbonate, can be isolated and purified using standard techniques such as distillation. The ionic liquid catalyst will remain in the reaction residue.
Catalyst Recovery and Reuse
A key advantage of using [Bmim][OH] is its reusability. The following is a general procedure for its recovery after a transesterification reaction.
Procedure:
-
After the reaction, the product phase (e.g., biodiesel) is separated from the glycerol/catalyst phase by decantation or centrifugation.
-
The glycerol/[Bmim][OH] mixture is then subjected to vacuum evaporation to remove any residual methanol and water.
-
The recovered [Bmim][OH] can be washed with a non-polar solvent like hexane (B92381) to remove any dissolved organic impurities.
-
After washing, the ionic liquid is dried under vacuum to remove any residual solvent.
-
The purified [Bmim][OH] is then ready to be used in subsequent reaction cycles.
Reaction Mechanisms and Workflows
Visual representations of the processes involved can aid in understanding the role of [Bmim][OH] in transesterification.
Proposed Catalytic Mechanism
The following diagram illustrates the proposed mechanism for the [Bmim][OH] catalyzed transesterification of a triglyceride.
References
Application Notes and Protocols for the Quantification of 1-Butyl-3-methylimidazolium Hydroxide ([Bmim][OH])
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]), a promising ionic liquid in various scientific and industrial applications. The following protocols for acid-base titration, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC) are designed to ensure accurate and reproducible quantification of [Bmim][OH] in different sample matrices.
Acid-Base Titration
Acid-base titration is a classic, cost-effective, and reliable method for determining the concentration of a basic substance like [Bmim][OH]. As a strong base, [Bmim][OH] can be accurately quantified by titrating it with a standardized strong acid, such as hydrochloric acid (HCl). The endpoint of the titration, where the moles of acid equal the moles of base, can be determined using a colorimetric indicator or potentiometrically.
Experimental Protocol: Manual Titration with Colorimetric Indicator
Objective: To determine the concentration of a [Bmim][OH] solution using a standardized HCl solution and a suitable colorimetric indicator.
Materials:
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) solution of unknown concentration
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Bromothymol blue indicator solution
-
Deionized water
-
50 mL Burette
-
250 mL Erlenmeyer flask
-
Pipette and pipette bulb
-
Magnetic stirrer and stir bar
Procedure:
-
Rinse the burette with a small amount of the 0.1 M HCl standard solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
-
Pipette a known volume (e.g., 25.00 mL) of the [Bmim][OH] solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of bromothymol blue indicator to the flask. The solution should turn blue, indicating a basic pH.
-
Place the flask on a magnetic stirrer and begin titrating with the 0.1 M HCl solution while continuously stirring.
-
As the HCl is added, the solution will change color. The endpoint is reached when the solution turns from blue to green.
-
Record the final volume of the HCl solution from the burette.
-
Repeat the titration at least two more times for accuracy.
Calculation: The concentration of the [Bmim][OH] solution can be calculated using the following formula:
M[Bmim][OH] = (MHCl × VHCl) / V[Bmim][OH]
Where:
-
M[Bmim][OH] is the molarity of the [Bmim][OH] solution
-
MHCl is the molarity of the HCl solution
-
VHCl is the volume of HCl solution used in the titration
-
V[Bmim][OH] is the initial volume of the [Bmim][OH] solution
Experimental Protocol: Potentiometric Titration
Objective: To achieve a more precise determination of the [Bmim][OH] concentration by monitoring the pH change during titration with a standardized HCl solution.
Materials:
-
Same as for manual titration, with the addition of a pH meter and electrode.
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Set up the titration apparatus as for the manual titration, but place the pH electrode in the Erlenmeyer flask containing the [Bmim][OH] solution.
-
Record the initial pH of the [Bmim][OH] solution.
-
Add the 0.1 M HCl titrant in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition.
-
As the pH begins to change more rapidly, reduce the increment size to obtain more data points around the equivalence point.
-
Continue adding the titrant until the pH change levels off.
-
The equivalence point is the volume of titrant at which the rate of pH change is maximal. This can be determined from the point of inflection of the titration curve or by calculating the first or second derivative of the curve.[1]
Data Presentation: Titration Methods
| Parameter | Manual Titration | Potentiometric Titration |
| Principle | Neutralization reaction with visual endpoint detection | Neutralization reaction with electrochemical endpoint detection |
| Endpoint Detection | Color change of an indicator (e.g., bromothymol blue) | Inflection point of the pH vs. volume curve[1] |
| Precision | Good | High |
| Interferences | Colored or turbid samples | Minimal |
Logical Relationship: Titration Endpoint Determination
Caption: Relationship between titration, equivalence point, and endpoint determination methods.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a rapid and convenient method for quantifying the concentration of [Bmim][OH] in aqueous solutions, as the 1-butyl-3-methylimidazolium cation exhibits absorbance in the UV range.[2][3]
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the concentration of [Bmim][OH] in a sample by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
[Bmim][OH] stock solution of known concentration
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of [Bmim][OH] in deionized water by diluting the stock solution. A typical concentration range could be from 0.625 to 80 mg/L.[4]
-
Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance for the [Bmim]+ cation.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the unknown [Bmim][OH] sample at the same λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of [Bmim][OH] in the unknown sample.
Data Presentation: UV-Vis Spectroscopy Performance
| Parameter | Value | Reference |
| λmax of [Bmim]+ | ~211 nm | [2] |
| Linearity Range | 0.625 - 80 mg/L | [4] |
| Detection Limit | 0.625 mg/L | [4] |
Experimental Workflow: UV-Vis Quantification
Caption: Workflow for the quantification of [Bmim][OH] using UV-Vis spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of the [Bmim]+ cation, offering high sensitivity and selectivity. Reversed-phase HPLC is commonly employed for this purpose.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
Objective: To separate and quantify the [Bmim]+ cation in a sample using reversed-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
[Bmim][OH] standard solutions
-
Mobile phase: Acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate)
-
Syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and the buffer solution in appropriate proportions. For example, a mobile phase of acetonitrile and 30mM K2HPO4 (40:60) has been shown to be effective.[5]
-
Standard Preparation: Prepare a series of standard solutions of [Bmim][OH] in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: e.g., Acetonitrile/30mM K2HPO4 (40:60)[5]
-
Flow Rate: e.g., 1.0 mL/min
-
Injection Volume: e.g., 20 µL
-
Detection Wavelength: λmax of [Bmim]+ (around 211 nm)
-
-
Calibration: Inject the standard solutions and record the peak areas. Create a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Filter the unknown sample through a syringe filter and inject it into the HPLC system.
-
Quantification: Determine the concentration of the [Bmim]+ cation in the sample using the calibration curve.
Data Presentation: HPLC Method Performance
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µM | [5] |
| Correlation Coefficient (r2) | 0.998 | [5] |
| Reproducibility (RSD) | Peak Area: 1.36%, Retention Time: 0.23% | [5] |
| Limit of Quantification (LOQ) | 2 - 3 µmol L-1 | [6] |
Experimental Workflow: HPLC Quantification
Caption: Workflow for the quantification of the [Bmim]+ cation using HPLC.
Summary and Comparison of Analytical Methods
| Analytical Method | Principle | Pros | Cons |
| Acid-Base Titration | Neutralization reaction | Cost-effective, simple, accurate for pure samples | Not selective for [Bmim]+, susceptible to interferences from other bases or acids |
| UV-Vis Spectroscopy | Absorbance of UV light by the [Bmim]+ cation | Rapid, simple, good for routine analysis | Lower selectivity, potential for matrix interference |
| HPLC | Chromatographic separation followed by UV detection | High selectivity and sensitivity, can separate from impurities | Higher cost, more complex instrumentation and method development |
Disclaimer: The provided protocols are intended as a general guide. Method validation and optimization are recommended for specific sample matrices and applications.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ionike.com [ionike.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Applications of 1-Butyl-3-methylimidazolium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-3-methylimidazolium hydroxide (B78521), [Bmim][OH], is a basic ionic liquid that is gaining attention in various chemical and electrochemical applications. Its unique properties, including high ionic conductivity, a potentially wide electrochemical window, and its role as a "green" solvent and catalyst, make it a promising candidate for use in batteries, supercapacitors, sensors, and electrocatalysis.[1] This document provides an overview of the electrochemical applications of [Bmim][OH], including detailed experimental protocols and a summary of relevant data for analogous imidazolium-based ionic liquids to serve as a reference point.
Physicochemical Properties
[Bmim][OH] is a viscous liquid at room temperature and is miscible with water and other polar solvents.[1] Its thermal stability is a key consideration, with degradation reportedly beginning around 150°C.[1] The hydroxide anion imparts strong basicity, which is central to its catalytic activity but may also influence its electrochemical stability.[2]
Data Presentation: Comparative Electrochemical Properties of Imidazolium-Based Ionic Liquids
Quantitative electrochemical data for 1-Butyl-3-methylimidazolium hydroxide is not extensively available in the current literature. However, the properties of other 1-Butyl-3-methylimidazolium ([Bmim]+) salts with different anions can provide a valuable comparative context. The electrochemical behavior of an ionic liquid is significantly influenced by its constituent ions.
Disclaimer: The following data is for analogous [Bmim]+ salts and should be used as a reference. The specific electrochemical properties of [Bmim][OH] should be determined experimentally.
| Ionic Liquid | Ionic Conductivity (mS/cm) | Electrochemical Window (V) | Reference Electrode | Working Electrode |
| [Bmim][BF4] | ~3 | ~4.0 - 4.2 | Ag/Ag+ | Pt |
| [Bmim][Cl] | - | -1.7 to 0.80 | Ag/AgCl | Glassy Carbon |
| [Bmim][NTf2] | - | - | - | - |
| [Bmim][OTf] | - | Narrows with water content | Ag/AgCl | Pt, Au |
Experimental Protocols
Protocol 1: Synthesis of this compound ([Bmim][OH]) via Anion Exchange
This protocol describes a common method for synthesizing [Bmim][OH] from a halide precursor.
Materials:
-
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) or bromide ([Bmim][Br])
-
Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
-
Anion exchange resin (hydroxide form)
-
Deionized water
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation of the Precursor: Synthesize or procure high-purity [Bmim][Cl] or [Bmim][Br].
-
Anion Exchange:
-
Method A (Using a Base):
-
Dissolve the [Bmim]-halide in methanol.
-
In a separate flask, dissolve a stoichiometric equivalent of KOH or NaOH in methanol.
-
Slowly add the hydroxide solution to the [Bmim]-halide solution while stirring vigorously.
-
A precipitate of the alkali halide (e.g., KCl) will form.
-
Continue stirring for several hours at room temperature.
-
Filter the mixture to remove the precipitated salt.
-
Remove the methanol from the filtrate using a rotary evaporator to obtain [Bmim][OH].
-
-
Method B (Using an Anion Exchange Resin):
-
Prepare a column with a strong-base anion exchange resin in the hydroxide form.
-
Dissolve the [Bmim]-halide in deionized water.
-
Pass the [Bmim]-halide solution through the resin column.
-
The halide ions will be exchanged for hydroxide ions on the resin.
-
Collect the eluent containing [Bmim][OH].
-
Remove the water using a rotary evaporator under reduced pressure.
-
-
-
Purification and Characterization: The resulting [Bmim][OH] should be dried under vacuum to remove residual water and solvent. Characterize the final product using techniques such as NMR and FTIR to confirm its structure and purity.
Caption: Synthesis of [Bmim][OH] via anion exchange.
Protocol 2: Determination of the Electrochemical Window using Cyclic Voltammetry
This protocol outlines the procedure for determining the electrochemical stability window of [Bmim][OH].
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or a silver wire as a quasi-reference)
-
Purified [Bmim][OH]
-
Inert gas (e.g., Argon or Nitrogen) for purging
-
Polishing materials for the working electrode (e.g., alumina (B75360) slurries)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size, followed by sonication in deionized water and ethanol (B145695) to remove any residual polishing material. Dry the electrode thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Electrolyte Preparation: Place the purified [Bmim][OH] into the electrochemical cell. Purge the electrolyte with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the electrolyte during the experiment.
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range to be scanned. Start with a narrow window (e.g., -1 V to +1 V) and gradually expand it in subsequent scans until a significant increase in current is observed at the anodic and cathodic limits.
-
Set the scan rate (e.g., 50 mV/s or 100 mV/s).
-
Run the cyclic voltammetry experiment.
-
-
Data Analysis: The electrochemical window is determined as the potential range where no significant faradaic current flows. This is typically defined by a cutoff current density (e.g., 0.5 mA/cm² or 1 mA/cm²).
Caption: General workflow for electrochemical measurements.
Protocol 3: Measurement of Ionic Conductivity
This protocol describes how to measure the ionic conductivity of [Bmim][OH] using electrochemical impedance spectroscopy (EIS).
Materials and Equipment:
-
Impedance analyzer
-
Conductivity cell with two platinum electrodes
-
Thermostatic bath
-
Purified [Bmim][OH]
Procedure:
-
Cell Constant Determination:
-
Calibrate the conductivity cell using standard KCl solutions of known conductivity.
-
Measure the resistance of the standard solutions using EIS.
-
Calculate the cell constant (C = R_known * σ_known).
-
-
Sample Measurement:
-
Fill the conductivity cell with the purified [Bmim][OH].
-
Place the cell in a thermostatic bath to maintain a constant temperature.
-
Measure the impedance of the [Bmim][OH] over a range of frequencies.
-
Determine the bulk resistance (R_sample) from the Nyquist plot.
-
-
Conductivity Calculation:
-
Calculate the ionic conductivity (σ) of the [Bmim][OH] using the formula: σ = C / R_sample.
-
Potential Electrochemical Applications
Electrocatalysis
The basicity of [Bmim][OH] makes it a potential medium and catalyst for various electrochemical reactions. The hydroxide ion can act as a proton acceptor, facilitating reactions that involve proton-coupled electron transfer.
CO2 Reduction
Imidazolium-based ionic liquids have been investigated for the electrochemical reduction of carbon dioxide (CO2). [Bmim][OH] could potentially enhance CO2 capture due to its basicity, forming a carbamate (B1207046) species, which could then be electrochemically reduced.
Electrochemical Sensors
The unique solvent properties of [Bmim][OH] can be exploited in the development of electrochemical sensors. It can provide a stable environment for the immobilization of enzymes or other recognition elements and facilitate electron transfer processes.
Supercapacitors and Batteries
While the stability of the hydroxide anion at high potentials may be a concern, functionalized imidazolium (B1220033) hydroxides have shown promise in supercapacitor applications.[3] Further research is needed to evaluate the suitability of [Bmim][OH] as an electrolyte component in energy storage devices.
Caption: Factors influencing ionic liquid properties.
Conclusion
This compound is an ionic liquid with intriguing properties for electrochemical applications. While direct quantitative data on its electrochemical performance is still emerging, the protocols and comparative data provided in these notes offer a solid foundation for researchers to explore its potential in various electrochemical systems. Experimental determination of its electrochemical window and ionic conductivity is a crucial next step in fully characterizing this promising material.
References
Troubleshooting & Optimization
Optimizing reaction conditions for Knoevenagel condensation with [Bmim]OH
Welcome to the technical support center for optimizing Knoevenagel condensation reactions using 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting experiments and to answer frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Knoevenagel condensation experiments with [Bmim]OH.
Issue 1: Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation catalyzed by [Bmim]OH can stem from several factors related to reactants, catalyst, and reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound is crucial for the reaction to proceed. If the pKa is too high, deprotonation by the basic ionic liquid will be inefficient.
-
Catalyst Inefficiency or Degradation: The catalytic activity of [Bmim]OH is essential. Improper synthesis or degradation can lead to poor performance.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst loading significantly impact the reaction outcome.
-
Solution: Systematically optimize the reaction conditions. Based on literature, optimal conditions are often found at elevated temperatures (e.g., 100°C) for a sufficient duration (e.g., 2 hours) with a specific catalyst loading (e.g., 0.3 equivalents).[3] Refer to the data tables below for more detailed information on the effect of these parameters.
-
-
Steric Hindrance: Bulky substituents on the aldehyde or the active methylene compound can impede the reaction.[2]
-
Solution: For sterically hindered substrates, you may need to prolong the reaction time or increase the temperature to achieve a satisfactory yield.
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A: The most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product.[2][4]
-
Self-Condensation of the Aldehyde: The basicity of [Bmim]OH can promote the self-condensation of aldehydes.
-
Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the aldehyde and the active methylene compound is generally recommended.[4] Adding the aldehyde slowly to the mixture of the active methylene compound and [Bmim]OH can also minimize this side reaction by keeping the concentration of the enolizable aldehyde low.[2]
-
-
Michael Addition: The Knoevenagel product can sometimes react with another molecule of the active methylene compound.
-
Solution: Again, controlling the stoichiometry is key. Using a 1:1 molar ratio of the reactants will reduce the likelihood of this subsequent reaction.[4] Monitoring the reaction progress via Thin Layer Chromatography (TLC) and stopping the reaction once the starting materials are consumed can also prevent the formation of Michael adducts.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble isolating a pure product from the reaction mixture.
A: One of the advantages of using ionic liquids like [Bmim]OH is often a simplified work-up procedure.
-
Catalyst Residue: As a homogeneous catalyst, separating [Bmim]OH from the product can sometimes be challenging.
-
Solution: The product, being insoluble in the aqueous medium after the reaction, can often be isolated by simple filtration.[5][6] Washing the crude product with water can help remove the ionic liquid. In many cases, the product is obtained in high purity without the need for further purification.[5][6]
-
-
Unreacted Starting Materials: Incomplete conversion will lead to a mixture of product and starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Knoevenagel condensation using [Bmim]OH?
A1: The optimal temperature can vary depending on the specific substrates. However, studies have shown that for the condensation of benzaldehyde (B42025) and dimethyl malonate, a temperature of 100°C provides a high yield.[3] A slight increase in yield may be observed at 120°C.[7] For reactions with ethyl cyanoacetate, conducting the reaction at 60°C in water can accelerate the reaction rate compared to ambient temperature.[5][6]
Q2: How much [Bmim]OH catalyst should I use?
A2: The optimal amount of [Bmim]OH catalyst has been found to be around 0.3 equivalents for the condensation of aromatic aldehydes and diethyl malonate under solvent-free conditions.[3] For reactions in an aqueous medium, 20 mol% of catalyst has been reported to give optimal results.[5][6]
Q3: What is the typical reaction time for this condensation?
A3: Reaction times are generally short, which is a significant advantage of this method. For many aromatic aldehydes and diethyl malonate, a reaction time of 2 hours at 100°C is sufficient to achieve high yields (around 95%).[3] In some cases, reactions can be completed in as little as 10-30 minutes at room temperature.[8][9]
Q4: Can [Bmim]OH be recycled and reused?
A4: Yes, [Bmim]OH is easily recoverable and can be reused multiple times without a significant loss of its catalytic activity.[3][8] The recovered [Bmim]OH has been shown to produce the desired product in high yields (e.g., 89%) in subsequent reactions.[3]
Q5: Is it necessary to use a solvent for this reaction?
A5: The Knoevenagel condensation with [Bmim]OH can be performed efficiently under solvent-free conditions.[3][8] This is a key "green" aspect of this methodology. However, using water as a solvent has also been shown to be effective and can facilitate product isolation.[5][6]
Q6: How does the electronic nature of the substituents on the aromatic aldehyde affect the reaction?
A6: The electronic properties of the substituents on the aromatic aldehyde can influence the reactivity. Aromatic aldehydes with electron-donating groups, such as 4-methylbenzaldehyde (B123495) and 4-methoxybenzaldehyde, have been found to be less reactive than benzaldehyde itself.[3]
Data Presentation
Table 1: Effect of Temperature on the Knoevenagel Condensation of Benzaldehyde and Diethyl Malonate
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | 25 |
| 2 | 60 | 65 |
| 3 | 80 | 87 |
| 4 | 100 | 95 |
| 5 | 120 | 97 |
Reaction conditions: Benzaldehyde, diethyl malonate, and [Bmim]OH under magnetic stirring. Data synthesized from multiple sources for illustrative purposes.[3][7]
Table 2: Effect of Reaction Time on the Knoevenagel Condensation
| Entry | Time (h) | Conversion of Benzaldehyde (%) |
| 1 | 0.5 | 45 |
| 2 | 1 | 78 |
| 3 | 1.5 | 90 |
| 4 | 2 | 95 |
Reaction conditions: Benzaldehyde, diethyl malonate, and [Bmim]OH at 100°C under magnetic stirring. Data synthesized from multiple sources for illustrative purposes.[3]
Table 3: Effect of Catalyst ([Bmim]OH) Amount
| Entry | Catalyst Amount (equiv.) | Yield (%) |
| 1 | 0.1 | 70 |
| 2 | 0.2 | 85 |
| 3 | 0.3 | 95 |
| 4 | 0.4 | 95 |
Reaction conditions: Benzaldehyde, diethyl malonate, at 100°C for 2 hours under magnetic stirring. Data synthesized from multiple sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Synthesis of [Bmim]OH
This protocol describes a typical procedure for the synthesis of 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) via a metathesis reaction.[3]
-
Reactant Mixture: In a round-bottom flask, dissolve 1-butyl-3-methylimidazolium bromide ([Bmim]Br) (4.4 g, 20 mmol) in dry dichloromethane (B109758) (CH2Cl2) (20 mL).
-
Base Addition: Add potassium hydroxide (KOH) (1.2 g, 20 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 10 hours.
-
Work-up: After the reaction is complete, the mixture is typically filtered to remove the precipitated salt (KBr). The solvent is then removed under vacuum to yield [Bmim]OH.
-
Characterization: The synthesized [Bmim]OH should be characterized by FT-IR and 1H NMR spectroscopy to confirm its structure and purity.[3]
Protocol 2: General Procedure for Knoevenagel Condensation using [Bmim]OH (Solvent-Free)
This protocol outlines a general method for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using [Bmim]OH as a catalyst under solvent-free conditions.[3]
-
Reactant Mixture: In a round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (e.g., diethyl malonate, 1 mmol), and [Bmim]OH (0.3 mmol, 0.3 equiv.).
-
Reaction: Stir the reaction mixture at 100°C for 2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically cooled to room temperature. The product can often be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure. The ionic liquid can be recovered from the aqueous phase after extraction.[3]
Visualizations
Caption: General experimental workflow for the Knoevenagel condensation catalyzed by [Bmim]OH.
Caption: Troubleshooting logic for addressing low product yield in Knoevenagel condensation.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with Antimicrobial Evaluation [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 9. Application of basic ionic liquid [bmim]OH to Knoevenagel and Perkin reactions - East China Normal University [pure.ecnu.edu.cn]
Preventing thermal degradation of 1-Butyl-3-methylimidazolium hydroxide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]) during its use in chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving [Bmim][OH], with a focus on problems related to its thermal stability.
Issue 1: Unexpected Side Products or Low Yield
-
Symptom: Your reaction produces unexpected byproducts, or the yield of your desired product is significantly lower than expected.
-
Possible Cause: Thermal degradation of [Bmim][OH] may be occurring, leading to the formation of reactive species that interfere with your reaction. The highly basic nature of the hydroxide anion can promote the formation of N-heterocyclic carbenes (NHCs) from the imidazolium (B1220033) cation, especially at elevated temperatures. These carbenes and other degradation products can react with your starting materials or products.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. Many reactions catalyzed by [Bmim][OH] can proceed at milder temperatures.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This can help prevent oxidative degradation pathways.
-
Monitor for Degradation Products: Use analytical techniques like GC-MS or LC-MS to check for common degradation products of [Bmim]-based ionic liquids, such as 1-butylimidazole (B119223) and 1-methylimidazole.
-
Issue 2: Discoloration of the Reaction Mixture
-
Symptom: The reaction mixture turns yellow or brown over time, especially upon heating.
-
Possible Cause: Discoloration can be an indicator of thermal decomposition of the ionic liquid. The formation of complex degradation products and oligomers can lead to colored impurities.
-
Troubleshooting Steps:
-
Temperature Control: Ensure precise and uniform temperature control of your reaction vessel. Localized "hot spots" can accelerate degradation.
-
Reaction Time: Minimize the reaction time at elevated temperatures. If the reaction requires prolonged heating, consider if a lower temperature for a longer duration could achieve the same result with less degradation.
-
Purity of [Bmim][OH]: Ensure the purity of your [Bmim][OH]. Impurities can sometimes catalyze or accelerate degradation processes.
-
Issue 3: Inconsistent Catalytic Activity
-
Symptom: You observe a decrease in the catalytic activity of [Bmim][OH] over time or in subsequent uses (if recycled).
-
Possible Cause: The concentration of the active hydroxide anion may be decreasing due to thermal degradation of the ionic liquid. The formation of less basic degradation products will reduce the overall basicity and catalytic efficacy.
-
Troubleshooting Steps:
-
Isothermal Stability Test: Before reusing [Bmim][OH], consider performing a simple isothermal thermogravimetric analysis (TGA) on a small sample to assess its stability at your reaction temperature over the intended reaction time.
-
Purification after Reaction: If you are recycling the [Bmim][OH], consider a purification step to remove accumulated degradation products before reuse.
-
Fresh Catalyst: For sensitive reactions, using fresh [Bmim][OH] for each experiment will ensure consistent results.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum operating temperature for [Bmim][OH]?
While the active thermal decomposition of many 1-butyl-3-methylimidazolium ([Bmim]) based ionic liquids occurs above 200°C, slow degradation can be observed at much lower temperatures, especially with prolonged heating.[1] Given that the hydroxide anion is highly basic, which can promote degradation, it is advisable to use [Bmim][OH] at the lowest effective temperature for your specific application. For reactions lasting several hours, it is recommended to stay below 120°C to minimize degradation. However, the ideal temperature will depend on the specific reaction and its duration.
Q2: What are the primary thermal degradation pathways for [Bmim][OH]?
The primary thermal degradation pathways for [Bmim]-based ionic liquids are influenced by the anion.[1] For [Bmim][OH], the high basicity of the hydroxide anion strongly favors the deprotonation of the imidazolium cation to form an N-heterocyclic carbene (NHC).[1] This reactive intermediate can then participate in various subsequent reactions, leading to degradation products. Another potential pathway is the SN2 reaction, where the hydroxide anion attacks the alkyl groups on the imidazolium cation.
Q3: What are the common byproducts of [Bmim][OH] thermal degradation?
Common degradation products of [Bmim]-based ionic liquids include a variety of volatile and non-volatile compounds.[1][2] For [Bmim][OH], you can expect to find byproducts such as:
-
1-Butylimidazole
-
1-Methylimidazole
-
Alcohols (e.g., butanol and methanol, especially if water is present)[1]
The presence of these can be confirmed by techniques like GC-MS.[1]
Q4: How can I monitor the thermal stability of my [Bmim][OH] during an experiment?
Thermogravimetric analysis (TGA) is the most direct method to assess thermal stability.[3]
-
Dynamic TGA: A sample is heated at a constant rate to determine the onset decomposition temperature. For many [Bmim] salts, this is above 200°C.[1]
-
Isothermal TGA: A sample is held at a constant temperature (your reaction temperature) for a prolonged period to measure weight loss over time. This is more representative of long-term stability during a reaction.
Q5: Can I use stabilizers to prevent the thermal degradation of [Bmim][OH]?
Currently, there is limited specific information in the scientific literature on the use of stabilizers for [Bmim][OH]. However, based on the degradation mechanisms, the following general strategies may be beneficial:
-
Inert Atmosphere: As mentioned, using an inert atmosphere (N2 or Ar) can prevent oxidation.
-
Anhydrous Conditions: Minimizing the presence of water may reduce certain degradation pathways.
-
Radical Traps: For reactions that might involve radical mechanisms, the addition of a suitable radical scavenger could potentially offer some protection, though this would need to be evaluated for compatibility with your specific reaction.
Quantitative Data on Thermal Stability
| Ionic Liquid | Onset Decomposition Temperature (Tonset) | Reference |
| [Bmim][OAc] (acetate) | ~242 °C | [1] |
| [Bmim][Cl] (chloride) | ~290 °C | [1] |
| [Bmim][MeSO4] (methyl sulfate) | ~363 °C | [1] |
Experimental Protocols
Protocol 1: Assessing Long-Term Thermal Stability using Isothermal TGA
This protocol provides a method to evaluate the long-term thermal stability of [Bmim][OH] at a specific reaction temperature.
-
Sample Preparation: Place a known amount (e.g., 5-10 mg) of [Bmim][OH] into a TGA pan.
-
Instrument Setup:
-
Set the TGA to ramp up to your desired isothermal temperature (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Once the target temperature is reached, program the instrument to hold at this temperature for the duration of your typical reaction (e.g., 6, 12, or 24 hours).
-
-
Data Acquisition: Record the sample weight as a function of time at the isothermal temperature.
-
Analysis: Plot the percentage of weight loss versus time. A significant weight loss indicates thermal degradation.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Reaction Issues
Caption: Troubleshooting workflow for addressing common issues in reactions using [Bmim][OH].
Diagram 2: Postulated Degradation Pathway of [Bmim][OH]
Caption: Simplified postulated degradation pathway of [Bmim][OH] via NHC formation.
References
Technical Support Center: 1-Butyl-3-methylimidazolium Hydroxide ([Bmim][OH]) Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH])?
A1: The most prevalent methods for synthesizing [Bmim][OH] include:
-
Anion Exchange from Halide Precursors: This is the most common and well-established method, favored for its high yields and the ready availability of starting materials.[1] It involves a metathesis reaction where a 1-butyl-3-methylimidazolium halide (e.g., [Bmim]Cl or [Bmim]Br) is reacted with a hydroxide source like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][2]
-
Anion Exchange Resin: A strong-base anion exchange resin can be used for the anion exchange, which can lead to a high conversion rate and yield with no byproducts.[1][3]
-
Direct Oxidation: This method involves the direct oxidation of 1-butyl-3-methylimidazole using an oxidizing agent like hydrogen peroxide under alkaline conditions.[1][2]
-
One-Pot Synthesis: These methods combine the alkylation and hydroxide metathesis steps, but can be challenging and may result in lower yields compared to the halide precursor route.[1]
Q2: What are the key challenges encountered during the synthesis of [Bmim][OH]?
A2: Researchers often face the following challenges:
-
Incomplete Reactions: Ensuring the complete conversion of the halide precursor to the hydroxide form can be difficult.
-
Impurity Contamination: The final product is often contaminated with unreacted starting materials, residual halide ions, and colored byproducts.[1] Halide impurities are particularly detrimental in applications like catalysis and electrochemistry.[1]
-
Product Degradation: [Bmim][OH] exhibits thermal instability and can decompose at elevated temperatures.[2][4] The hydroxide anion's strong basicity can also lead to side reactions.[1]
-
Purification Difficulties: The low vapor pressure and high polarity of [Bmim][OH] make purification by conventional methods like distillation challenging.[5]
Q3: What are the common impurities in synthesized [Bmim][OH] and how can they be detected?
A3: Common impurities and their detection methods are summarized below:
| Impurity | Detection Method |
| Residual Halide Ions (Cl⁻, Br⁻) | Ion Chromatography, Silver Nitrate (B79036) (AgNO₃) Test |
| Unreacted 1-methylimidazole | ¹H NMR Spectroscopy |
| Unreacted 1-halobutane | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Colored Byproducts | UV-Vis Spectroscopy |
| Water | Karl Fischer Titration, ¹H NMR Spectroscopy |
Q4: What are the recommended storage conditions for [Bmim][OH]?
A4: Due to its reactivity and potential for degradation, [Bmim][OH] should be stored in a tightly sealed container at a low temperature (2°C - 8°C) and in a dry environment to minimize decomposition and absorption of atmospheric CO₂.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of [Bmim][OH].
Problem 1: Low Yield of [Bmim][OH] during Anion Exchange Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure an excess of the hydroxide source is used to drive the reaction to completion.[1]- Increase the reaction time or temperature, while carefully monitoring for product degradation.[1]- Ensure vigorous stirring to maximize contact between reactants, especially in heterogeneous mixtures.[1] |
| Loss of product during workup | - When washing with organic solvents, ensure the solvent is immiscible with the ionic liquid to prevent product loss.[7] |
Problem 2: Presence of Color in the Final [Bmim][OH] Product
| Possible Cause | Troubleshooting Step |
| Formation of colored impurities | - Treat the crude [Bmim][OH] with activated or decolorizing charcoal.[1][7] The mixture can be diluted with a solvent like methanol (B129727) or acetonitrile (B52724) to reduce viscosity and aid in the removal of the charcoal by filtration or centrifugation.[7] |
| Degradation of the product | - Avoid excessive heating during synthesis and purification.[4] |
Problem 3: Residual Halide Impurities Detected in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete anion exchange | - Increase the molar excess of the hydroxide source or the ion-exchange resin.[1] |
| Inefficient removal of byproduct salts (e.g., KCl, KBr) | - Thoroughly wash the product after filtration. Recrystallization from a suitable solvent can also help remove salt impurities.[8] |
Experimental Protocols
Synthesis of [Bmim][OH] via Anion Exchange from [Bmim]Br
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
1-butyl-3-methylimidazolium bromide ([Bmim]Br)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Activated charcoal
Procedure:
-
Dissolve [Bmim]Br in isopropanol at room temperature.
-
Add a stoichiometric excess (e.g., 1.1 equivalents) of finely ground KOH to the solution.[3]
-
Stir the mixture vigorously at room temperature for a specified time (e.g., 0.5 to 2 hours).[3] The reaction progress can be monitored by checking for the absence of bromide ions in a sample using the silver nitrate test.
-
Once the reaction is complete, filter the mixture to remove the precipitated potassium bromide (KBr).
-
To the filtrate, add activated charcoal and stir for a period to decolorize the solution.
-
Filter the solution to remove the activated charcoal.
-
Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Wash the resulting viscous liquid with diethyl ether to remove any remaining organic impurities.
-
Dry the final product under high vacuum to remove any residual solvent and water.[1]
Visualizations
Caption: Experimental workflow for the synthesis of [Bmim][OH].
Caption: Troubleshooting decision tree for [Bmim][OH] synthesis.
References
- 1. This compound | 528818-81-7 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-1166781) | 528818-81-7 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 6. This compound - 25% in ethanol | 528818-81-7 | FB162806 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Technical Support Center: Biomass Processing with 1-Butyl-3-methylimidazolium Hydroxide ([Bmim][OH])
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]) for biomass processing.
Frequently Asked Questions (FAQs)
Q1: Why is the viscosity of my [Bmim][OH] solution so high, and how does it affect my biomass processing experiment?
A1: 1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]), like many ionic liquids, is inherently viscous due to strong intermolecular forces, primarily hydrogen bonding and van der Waals interactions between the imidazolium (B1220033) cations and hydroxide anions. High viscosity can significantly hinder the efficiency of biomass processing by limiting mass transfer of dissolved biomass components and making the solution difficult to stir and handle. This can lead to incomplete and slower biomass dissolution.
Q2: What are the primary methods to reduce the viscosity of [Bmim][OH]?
A2: The three primary methods for reducing the viscosity of [Bmim][OH] are:
-
Increasing the temperature: The viscosity of ionic liquids decreases significantly as the temperature rises.
-
Adding a co-solvent: Introducing a low-viscosity co-solvent can effectively reduce the overall viscosity of the mixture.
-
Adding water: While water can lower the viscosity, its effect on biomass dissolution needs to be carefully considered.
Q3: Will heating [Bmim][OH] to reduce its viscosity cause it to degrade?
A3: Yes, prolonged heating at elevated temperatures can lead to the thermal degradation of [Bmim][OH]. The stability of imidazolium-based ionic liquids is a critical factor, and decomposition can affect the efficiency of biomass dissolution and the reproducibility of your experiments. It is crucial to operate within the recommended temperature range for your specific biomass type and processing time to minimize degradation.
Q4: Which co-solvents are most effective at reducing the viscosity of [Bmim][OH] without negatively impacting biomass dissolution?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective and commonly used co-solvent for reducing the viscosity of imidazolium-based ionic liquids. It can significantly decrease viscosity while maintaining or even enhancing the dissolution of cellulose (B213188). Other polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can also be used.
Q5: Can I use water to reduce the viscosity of [Bmim][OH]? What are the potential drawbacks?
A5: Yes, adding water can effectively reduce the viscosity of [Bmim][OH] and lower the overall cost of the solvent system. However, a major drawback is that water can act as an anti-solvent for cellulose, leading to its precipitation and reducing the overall efficiency of biomass dissolution. The optimal water content will depend on the specific biomass and process conditions, and it is often a trade-off between viscosity reduction and dissolution capacity. For instance, in some cases, a water content of around 20 wt% in a [Bmim]Cl-water mixture has been shown to enhance the dissolution of legume straw compared to the pure ionic liquid.[1]
Troubleshooting Guide
Issue 1: Incomplete or Slow Biomass Dissolution
-
Question: I am observing very slow or incomplete dissolution of my biomass in [Bmim][OH]. What could be the cause and how can I fix it?
-
Answer:
-
High Viscosity: As detailed in the FAQs, high viscosity is a primary reason for slow dissolution.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, ensuring you do not exceed the thermal stability limit of [Bmim][OH].
-
Add a Co-solvent: Introduce DMSO as a co-solvent. Start with a 10% (v/v) addition and incrementally increase it to find the optimal concentration for your system.
-
-
-
Biomass Particle Size: Large biomass particles have a smaller surface area-to-volume ratio, which slows down the dissolution process.
-
Solution: Reduce the particle size of your biomass through milling or grinding before adding it to the [Bmim][OH]. Smaller particles will have a larger contact surface with the solvent, increasing the dissolution rate.[2]
-
-
Insufficient Mixing: Poor agitation due to high viscosity can lead to localized saturation of the ionic liquid at the biomass surface.
-
Solution: Use a robust mechanical stirrer that can handle viscous solutions. Ensure the stirring speed is sufficient to create a vortex and maintain the biomass particles in suspension.
-
-
Water Content: While a small amount of water can sometimes be beneficial, excess water will inhibit cellulose dissolution.
-
Solution: Ensure your [Bmim][OH] and biomass are sufficiently dry. If you are intentionally using a water co-solvent system, you may need to optimize the water concentration.
-
-
Issue 2: Charring or Darkening of the [Bmim][OH]-Biomass Mixture
-
Question: My [Bmim][OH]-biomass solution is turning dark brown or black during heating. What is happening and what should I do?
-
Answer:
-
Thermal Degradation: Darkening of the solution is often an indication of thermal degradation of the ionic liquid and/or the dissolved biomass components, particularly at elevated temperatures.
-
Solution:
-
Reduce Temperature: Lower the operating temperature. It is better to have a slightly slower dissolution rate at a lower temperature than to degrade your sample.
-
Decrease Reaction Time: Optimize your experiment to use the shortest possible reaction time needed for sufficient dissolution.
-
Inert Atmosphere: Conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
-
Issue 3: Difficulty in Handling and Transferring the Viscous Solution
-
Question: The [Bmim][OH]-biomass mixture is too thick to pipette or transfer effectively. How can I manage this?
-
Answer:
-
High Viscosity at Room Temperature: The viscosity of [Bmim][OH] increases significantly as it cools.
-
Solution:
-
Work at Elevated Temperatures: Perform transfers and handling of the solution while it is still warm and less viscous. Use appropriate safety precautions for handling hot, viscous liquids.
-
Use Positive Displacement Pipettes: For accurate volume measurements of highly viscous liquids, standard air displacement pipettes are not suitable. Use a positive displacement pipette.
-
Dilution with a Co-solvent: If permissible for your downstream processing, dilute a small aliquot of the mixture with a known volume of a suitable co-solvent (like DMSO) to reduce its viscosity before transfer.
-
-
-
Quantitative Data
Due to the limited availability of specific viscosity data for this compound ([Bmim][OH]), the following tables provide data for the closely related and structurally similar ionic liquid, 1-Butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]), to illustrate the general trends.
Table 1: Effect of Temperature on the Viscosity of [Bmim][OAc]
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 25 | 298 | ~440 |
| 35 | 308 | ~250 |
| 45 | 318 | ~150 |
| 55 | 328 | ~90 |
Note: Data is estimated from graphical representations in the literature and should be used as a general guide.[3]
Table 2: Effect of Co-solvents on the Viscosity of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Co-solvent | Co-solvent Mole Fraction | Temperature (K) | Viscosity (mPa·s) |
| [Bmim][NTf₂] | Methanol (B129727) | 0.0 | 298.15 | 51.7 |
| [Bmim][NTf₂] | Methanol | 0.5 | 298.15 | 8.9 |
| [Bmim][NTf₂] | Methanol | 0.9 | 298.15 | 1.1 |
| [Bmim][NTf₂] | DMSO | 0.0 | 298.15 | 51.7 |
| [Bmim][NTf₂] | DMSO | 0.5 | 298.15 | 15.6 |
| [Bmim][NTf₂] | DMSO | 0.9 | 298.15 | 3.5 |
Note: This data for [Bmim][NTf₂] illustrates the significant viscosity reduction achievable with co-solvents like methanol and DMSO.[4]
Experimental Protocols
1. Protocol for Viscosity Measurement using a Rotational Rheometer
This protocol outlines the general steps for measuring the viscosity of [Bmim][OH] and its mixtures.
-
Instrument Preparation:
-
Ensure the rotational rheometer is calibrated according to the manufacturer's instructions.
-
Select the appropriate geometry (e.g., cone-plate or parallel-plate) based on the expected viscosity of the sample. For highly viscous ionic liquids, a smaller diameter geometry may be preferable.
-
-
Sample Loading:
-
Pre-heat the rheometer to the desired measurement temperature.
-
Carefully load the required amount of the ionic liquid sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the correct gap setting. Ensure the sample fills the gap completely without overflowing.
-
-
Temperature Equilibration:
-
Allow the sample to equilibrate at the set temperature for a sufficient amount of time (e.g., 5-10 minutes) to ensure thermal homogeneity.
-
-
Measurement:
-
Perform a steady-state flow sweep by applying a range of shear rates and measuring the resulting shear stress.
-
The viscosity is calculated as the ratio of shear stress to shear rate.
-
For a Newtonian fluid, the viscosity will be constant over a range of shear rates.
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate to determine the Newtonian plateau.
-
Repeat the measurement at different temperatures to determine the temperature dependence of the viscosity.
-
2. Protocol for Lignocellulosic Biomass Dissolution in [Bmim][OH]
This protocol provides a general procedure for dissolving biomass in [Bmim][OH].
-
Biomass Preparation:
-
Dry the lignocellulosic biomass in an oven at 60-105°C to a constant weight to remove moisture.
-
Grind or mill the dried biomass to a fine powder (e.g., passing through a 40-60 mesh screen).
-
-
Dissolution Setup:
-
Place a known weight of [Bmim][OH] into a reaction vessel equipped with a mechanical stirrer and a temperature controller.
-
If using a co-solvent, add it to the [Bmim][OH] and mix until homogeneous.
-
Heat the ionic liquid or mixture to the desired dissolution temperature (e.g., 80-120°C).
-
-
Biomass Addition:
-
Slowly add the dried biomass powder to the pre-heated ionic liquid while stirring to ensure good dispersion and prevent clumping. A typical biomass loading is 5-10 wt%.
-
-
Dissolution:
-
Maintain the temperature and stirring for the desired period (e.g., 2-24 hours). The optimal time will depend on the biomass type and particle size.
-
Visually monitor the dissolution process until a homogeneous solution is obtained.
-
-
Biomass Regeneration (Optional):
-
To recover the dissolved cellulose, add an anti-solvent such as water, ethanol, or acetone (B3395972) to the solution. This will cause the cellulose to precipitate.
-
Filter the precipitated cellulose, wash it thoroughly with the anti-solvent to remove any residual ionic liquid, and then dry it.
-
Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Experimental workflow for biomass dissolution.
References
Technical Support Center: Regeneration and Reuse of 1-Butyl-3-methylimidazolium Hydroxide ([Bmim][OH]) Catalyst
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the regeneration and reuse of the 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]) catalyst. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on catalyst performance to assist in your experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the common signs of [Bmim][OH] catalyst deactivation?
A1: The most common indicators of reduced catalyst activity include:
-
Decreased reaction yield or conversion rate: This is the most direct sign that the catalyst is no longer performing optimally.
-
Increased reaction times: If reactions take significantly longer to reach completion compared to when the catalyst was fresh, deactivation may have occurred.
-
Changes in the physical appearance of the catalyst: This can include a change in color, increased viscosity, or the formation of precipitates. These changes may suggest the accumulation of byproducts or degradation of the ionic liquid.
-
Difficulty in product separation: Fouling of the ionic liquid phase can lead to emulsification or altered solubility, complicating the extraction of the desired product.
Q2: What are the primary causes of [Bmim][OH] deactivation?
A2: Deactivation of [Bmim][OH] can be attributed to several factors:
-
Neutralization: As a basic catalyst, [Bmim][OH] can be neutralized by acidic species present in the reaction mixture as impurities or formed as byproducts.
-
Fouling: High molecular weight byproducts or polymers can accumulate in the ionic liquid phase, blocking the active sites.[1]
-
Water Content: While [Bmim][OH] is often used in aqueous solutions, excessive water (e.g., >5% in a biphasic system with a non-polar solvent like hexane) can disrupt phase separation and catalyst recovery.[2]
-
Thermal Degradation: Although imidazolium-based ionic liquids are known for their thermal stability, prolonged exposure to high temperatures can lead to decomposition.[3] Degradation can be more pronounced in the presence of certain reactants.
-
Reaction with Reactants or Products: The hydroxide anion is a strong base and nucleophile and may react irreversibly with certain substrates or products.
Q3: My reaction mixture has formed a stable emulsion, making product extraction difficult. What should I do?
A3: Emulsion formation can be a common issue. Here are a few troubleshooting steps:
-
Centrifugation: This is often the most effective method to break stable emulsions and achieve phase separation.
-
Addition of a Saturated Salt Solution: Adding a small amount of a saturated solution of a salt like NaCl or KCl can sometimes help to break the emulsion by increasing the polarity of the aqueous phase.
-
Solvent Addition: Adding a small amount of a different organic solvent might alter the interfacial tension and promote phase separation.
-
Temperature Adjustment: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
Q4: After several uses, the yield of my reaction has dropped significantly. Can the catalyst be regenerated?
A4: Yes, in many cases, the catalytic activity of [Bmim][OH] can be restored through regeneration. The appropriate method will depend on the cause of deactivation. For deactivation due to the accumulation of volatile impurities or water, a simple drying procedure under vacuum is often sufficient. For non-volatile byproducts, a washing or extraction procedure may be necessary.
Catalyst Performance and Reuse
The reusability of [Bmim][OH] is a key advantage, contributing to more sustainable and cost-effective processes. The following table summarizes the performance of recycled [Bmim][OH] in various applications.
| Reaction Type | Number of Cycles | Yield/Conversion After Final Cycle | Reference |
| Oxidation of alcohols with KMnO4 | 4 | ~80% | [4] |
| Transesterification of glycerol (B35011) carbonate | 5 | 90.5% (yield), 91.9% (conversion) | [5] |
| Thia-Michael addition | 6 | No significant loss of activity | [6] |
| Michael addition | 5 | No obvious decrease in catalytic activity | [7] |
Experimental Protocols
Protocol 1: Regeneration by Removal of Volatile Impurities
This protocol is suitable when catalyst deactivation is suspected to be due to the accumulation of water or other volatile organic compounds.
-
Product Extraction: After the reaction is complete, extract the product from the [Bmim][OH] phase using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Repeat the extraction 2-3 times to ensure complete removal of the product.
-
Vacuum Drying: Transfer the [Bmim][OH] phase to a round-bottom flask. Heat the flask in an oil bath at 60-80°C while applying a high vacuum (<1 mbar) for several hours. This will remove residual solvent and water.
-
Cooling and Storage: Once the ionic liquid has reached a constant weight, allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture. The regenerated catalyst is now ready for reuse.
Protocol 2: Regeneration by Solvent Washing for Non-Volatile Impurities
This protocol is recommended when non-volatile byproducts have fouled the catalyst.
-
Product Extraction: As in Protocol 1, first, remove the product by solvent extraction.
-
Dilution: Dilute the [Bmim][OH] phase with a polar solvent in which the ionic liquid is soluble but the impurities are not (e.g., a small amount of water or a short-chain alcohol like ethanol).
-
Washing: Add an immiscible organic solvent (e.g., hexane (B92381) or toluene) to the diluted ionic liquid solution and stir vigorously for 30 minutes. This will extract non-polar impurities.
-
Phase Separation: Separate the two phases using a separatory funnel.
-
Repeat Washing: Repeat the washing step (steps 3 and 4) 2-3 times with fresh organic solvent.
-
Solvent Removal: Remove the polar solvent and any residual washing solvent from the [Bmim][OH] phase by vacuum drying as described in Protocol 1.
-
Storage: Store the purified catalyst under an inert atmosphere.
Diagrams
Caption: Figure 1: General Workflow for [Bmim][OH] Catalyst Regeneration.
Caption: Figure 2: Catalytic Role of [Bmim][OH].
References
- 1. scispace.com [scispace.com]
- 2. 1-Butyl-3-methylimidazolium hydroxide | 528818-81-7 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Hydrotalcites from Waste Steel Slag with [Bmim]OH Intercalated for the Transesterification of Glycerol Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Water Content on the Catalytic Activity of [Bmim]OH
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-butyl-3-methylimidazolium hydroxide (B78521), [Bmim]OH, as a catalyst. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments, with a particular focus on the critical role of water content.
Frequently Asked Questions (FAQs)
Q1: What is the true catalytic species when using [Bmim]OH?
A1: While [Bmim]OH is the precursor, the active catalytic species is generally understood to be the N-heterocyclic carbene (NHC) formed from the deprotonation of the [Bmim]+ cation at the C2 position by the hydroxide ion.[1] This in-situ generation of the NHC is a key feature of [Bmim]OH's catalytic activity in various base-catalyzed reactions.
Q2: How does water influence the formation of the active NHC catalyst?
A2: Water plays a crucial role in the equilibrium between the [Bmim]+ cation, the hydroxide anion, and the resulting NHC. The hydroxide ion abstracts a proton from the imidazolium (B1220033) ring to form the NHC and a molecule of water. Conversely, the NHC can be protonated by water to revert to the imidazolium cation. Therefore, the water concentration can influence the concentration of the active NHC catalyst. Computational studies suggest that the imidazolium-hydroxide structure is stabilized by the presence of several water molecules.
Q3: What types of reactions are catalyzed by [Bmim]OH?
A3: [Bmim]OH is an effective catalyst for a variety of base-catalyzed reactions. These prominently include Michael additions and Knoevenagel condensations.[2][3][4][5][6] It often acts as both a catalyst and a solvent, allowing for solvent-free reaction conditions.[2][6]
Q4: Is it necessary to use anhydrous [Bmim]OH for catalysis?
A4: Not necessarily. Many reported procedures use commercially available [Bmim]OH, which typically contains some amount of water, and achieve high yields. In some cases, the water generated during the reaction is simply absorbed by the ionic liquid.[1] The optimal water content can be reaction-dependent.
Q5: How can I determine the water content in my [Bmim]OH?
A5: The most common and reliable method for determining the water content in ionic liquids is Karl Fischer titration.[2][7][8][9] This technique is highly specific to water and can provide accurate measurements.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no catalytic activity | Insufficient NHC formation: The equilibrium may be shifted away from the active NHC species. | 1. Check the basicity: Ensure the [Bmim]OH has not been neutralized by acidic impurities. 2. Consider the water content: While some water is necessary for the formation of the hydroxide species, excessive water may shift the equilibrium away from the NHC. Try drying the [Bmim]OH under vacuum to reduce the water content. |
| Inconsistent reaction yields | Variable water content: The amount of water in the [Bmim]OH or reactants may be fluctuating between experiments. | 1. Standardize water content: Determine the water content of your [Bmim]OH using Karl Fischer titration before each reaction. 2. Dry reactants and glassware: Ensure that all reactants and glassware are thoroughly dried to avoid introducing uncontrolled amounts of water. 3. Control the reaction atmosphere: Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from affecting the reaction. |
| Product decomposition or side reactions | Excessive basicity or presence of water: High concentrations of hydroxide or water can lead to hydrolysis of sensitive functional groups on the reactants or products. | 1. Reduce catalyst loading: Use a lower concentration of [Bmim]OH. 2. Optimize water content: Experimentally screen different water concentrations to find a balance between catalyst activity and product stability. 3. Shorten reaction time: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. |
| Difficulty in product isolation | High viscosity of the ionic liquid: The viscous nature of [Bmim]OH can make product extraction challenging. | 1. Dilute with a suitable solvent: After the reaction is complete, add a solvent in which your product is soluble but the ionic liquid is not (e.g., diethyl ether, ethyl acetate) to facilitate extraction. 2. Recycle the catalyst: After extracting the product, the [Bmim]OH can often be recovered by removing the extraction solvent under vacuum and reused.[10] |
| Catalyst deactivation over multiple cycles | Accumulation of water or byproducts: The buildup of water or acidic byproducts can inhibit the catalyst's activity. | 1. Dry the recycled ionic liquid: Before reusing the [Bmim]OH, dry it under vacuum to remove any accumulated water. 2. Purify the recycled ionic liquid: If simple drying is insufficient, consider a more rigorous purification of the ionic liquid. |
Data Presentation
Systematically investigating the effect of water content on your reaction is crucial for reproducibility and optimization. Below is a template for presenting your findings.
Table 1: Effect of Water Content on the Yield of a [Bmim]OH-Catalyzed Reaction
| Entry | Water Content (wt%)* | Reaction Time (h) | Yield (%) | Notes |
| 1 | 0.5 | 2 | 75 | Reaction mixture is highly viscous. |
| 2 | 1.0 | 2 | 85 | Optimal viscosity and yield. |
| 3 | 2.0 | 2 | 90 | Highest yield observed. |
| 4 | 5.0 | 2 | 82 | Slight decrease in yield. |
| 5 | 10.0 | 2 | 65 | Significant decrease in yield, potential for side reactions. |
*Determined by Karl Fischer titration.
Experimental Protocols
Protocol 1: General Procedure for a Knoevenagel Condensation Catalyzed by [Bmim]OH
This protocol is a general guideline for the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound using [Bmim]OH.
-
Catalyst Preparation:
-
Place a known amount of [Bmim]OH in a round-bottom flask.
-
If desired, adjust the water content by drying under high vacuum at a moderate temperature (e.g., 60-80 °C) for a specified time.
-
Determine the final water content using Karl Fischer titration.
-
-
Reaction Setup:
-
To the flask containing [Bmim]OH, add the aldehyde (1 mmol) and the active methylene compound (1.1 mmol).
-
Stir the mixture vigorously at room temperature. The reaction is often performed solvent-free.[10]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, add water to the reaction mixture.
-
The product, which is typically insoluble in water, will precipitate.
-
Collect the solid product by filtration and wash with water and ethanol.[11]
-
Further purification can be done by recrystallization if necessary.
-
-
Catalyst Recycling:
-
The aqueous filtrate containing the [Bmim]OH can be concentrated under vacuum to remove the water.
-
The recovered ionic liquid can be dried and reused for subsequent reactions.[10]
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
This protocol provides a general outline for determining the water content in [Bmim]OH.
-
Instrument Preparation:
-
Titration:
-
Inject a known weight of the [Bmim]OH sample into the titration cell.
-
Start the titration and record the amount of Karl Fischer reagent consumed.
-
-
Calculation:
-
Calculate the water content in the sample based on the titer of the Karl Fischer reagent and the amount of reagent consumed. The result is typically expressed as a weight percentage (wt%).
-
Mandatory Visualizations
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Liquid as Catalyst and Reaction Medium. The Dramatic Influence of a Task-Specific Ionic Liquid, [bmIm]OH, in Michael Addition of Active Methylene Compounds to Conjugated Ketones, Carboxylic Esters, and Nitriles [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. hiyka.com [hiyka.com]
- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 10. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 11. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Overcoming Product Separation Challenges in [Bmim]OH-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common product separation issues encountered in reactions catalyzed by 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating my product from the [Bmim]OH catalyst?
A1: The two most common and effective methods for separating products from ionic liquid catalysts like [Bmim]OH are liquid-liquid extraction and vacuum distillation.[1][2][3][4] The choice between these methods depends on the properties of your product, specifically its volatility and solubility.
Q2: When should I choose vacuum distillation over liquid-liquid extraction?
A2: Vacuum distillation is the preferred method when your product is volatile and thermally stable.[1] Since [Bmim]OH has a negligible vapor pressure, the product can be selectively vaporized, leaving the ionic liquid behind. This method is often simpler and can provide high product purity.
Q3: Under what circumstances is liquid-liquid extraction a better choice?
A3: Liquid-liquid extraction is ideal for products that are non-volatile or thermally sensitive.[2] This technique involves using a solvent that is immiscible with the ionic liquid phase to selectively dissolve and extract your product.
Q4: Can I recycle the [Bmim]OH catalyst after the reaction?
A4: Yes, one of the significant advantages of using [Bmim]OH is its potential for recycling. After separation of the product, the recovered [Bmim]OH can often be reused in subsequent reactions with minimal loss of activity.[5]
Q5: How can I confirm the purity and integrity of the recycled [Bmim]OH?
A5: The purity and structural integrity of the recycled [Bmim]OH can be assessed using analytical techniques such as NMR spectroscopy.[6][7][8][9][10] Comparing the NMR spectrum of the recycled catalyst with that of fresh [Bmim]OH can help identify any degradation or residual impurities.
Troubleshooting Guides
Issue 1: Emulsion Formation During Liquid-Liquid Extraction
One of the most frequent challenges during liquid-liquid extraction is the formation of a stable emulsion between the ionic liquid phase and the extraction solvent, making phase separation difficult.[11][12][13]
Q: I'm seeing a stable emulsion that won't separate after adding the extraction solvent. What should I do?
A: Emulsion formation is common when there is insufficient difference in the interfacial tension between the two phases. Here is a step-by-step guide to break the emulsion:
Troubleshooting Workflow for Emulsion Breaking
Caption: A stepwise guide to resolving emulsion issues during liquid-liquid extraction.
| Method | Description | Potential Issues |
| Gentle Swirling/Standing | Instead of vigorous shaking, gently swirl the separatory funnel. Alternatively, let the mixture stand undisturbed for an extended period.[12] | May be slow or ineffective for very stable emulsions. |
| Salting Out | Add a saturated aqueous solution of a salt (e.g., NaCl, brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[12][13][14] | May slightly decrease the recovery of water-soluble organic products. |
| Centrifugation | Centrifuging the emulsified mixture can force the separation of the denser and lighter phases.[12][13] | Requires access to a centrifuge and appropriate tubes. |
| Filtration | Pass the emulsion through a plug of glass wool or a pad of Celite in a filter funnel.[12][14] This can physically break up the emulsion. | Potential for product loss due to adsorption on the filter medium. |
| Solvent Addition | Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to dissolve the emulsifying agents.[12] | May complicate solvent removal later in the workflow. |
Issue 2: Incomplete Product Separation or Catalyst Carryover
Ensuring complete separation of the product from [Bmim]OH is crucial for obtaining high purity and for the effective recycling of the catalyst.
Q: I've performed the separation, but I suspect there is still residual [Bmim]OH in my product or vice versa. How can I improve the separation efficiency?
A: Incomplete separation can be addressed by optimizing your chosen method.
Logical Flow for Optimizing Separation
Caption: A decision tree for troubleshooting and optimizing product separation from [Bmim]OH.
| Separation Method | Troubleshooting Tip | Detailed Explanation |
| Liquid-Liquid Extraction | Perform multiple extractions. | Instead of one large-volume extraction, perform three to five extractions with smaller volumes of the extraction solvent. This is generally more efficient at removing the solute. |
| Change the extraction solvent. | The choice of solvent is critical. If your product has some solubility in the [Bmim]OH phase, a different solvent with higher selectivity for your product may be necessary. | |
| Vacuum Distillation | Adjust the vacuum pressure and temperature. | Lowering the pressure will decrease the boiling point of your product.[1][3][4] Fine-tuning the temperature and pressure can enhance the separation efficiency. |
| Use a fractionating column. | For products with boiling points close to any volatile impurities, a fractionating column can improve the separation.[3] | |
| General | Wash the organic layer. | If you have extracted your product into an organic solvent, washing the organic phase with water can help remove residual water-soluble [Bmim]OH.[2] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
This protocol outlines a general procedure for separating a non-volatile or thermally sensitive product from [Bmim]OH.
Experimental Workflow for Liquid-Liquid Extraction
References
- 1. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. buschvacuum.com [buschvacuum.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In situ solid-state NMR for heterogeneous catalysis: a joint experimental and theoretical approach - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Cellulose Dissolution with 1-Butyl-3-methylimidazolium Hydroxide ([Bmim][OH])
Welcome to the technical support center for optimizing cellulose (B213188) dissolution using 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental yields and troubleshooting common issues.
Troubleshooting Guide
This guide addresses specific problems you may encounter during cellulose dissolution with [Bmim][OH].
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cellulose Dissolution Yield | 1. Insufficient Temperature: The dissolution of cellulose is often temperature-dependent.[1] 2. Inadequate Mixing: Poor dispersion of cellulose fibers can lead to incomplete dissolution. 3. High Water Content: Excess water in the [Bmim][OH] can reduce its dissolution capacity. 4. Cellulose Recalcitrance: The source and crystallinity of the cellulose can impact its solubility. | 1. Gradually increase the temperature, but be mindful of potential degradation (see "Cellulose Degradation" below). 2. Ensure vigorous and continuous stirring during the initial stages of dissolution. 3. Dry the cellulose and [Bmim][OH] under vacuum before use to minimize water content. 4. Consider a pre-treatment step for the cellulose, such as grinding or swelling in a co-solvent like DMSO, to increase its accessibility.[2] |
| Cellulose Degradation (Yellowing of solution, decrease in viscosity) | 1. High Temperature: The hydroxide anion in [Bmim][OH] is highly basic and can promote the alkaline hydrolysis of cellulose, especially at elevated temperatures.[3] 2. Prolonged Dissolution Time: Extended exposure to the basic ionic liquid can lead to chain scission and degradation of the cellulose polymer. | 1. Optimize for the lowest effective temperature for dissolution. 2. Minimize the dissolution time. Once the cellulose is visibly dissolved, proceed to the next step of your process. 3. Consider using a co-solvent to enhance dissolution at a lower temperature. |
| High Viscosity of the Solution | 1. High Cellulose Concentration: As more cellulose dissolves, the viscosity of the solution will naturally increase. 2. High Molecular Weight Cellulose: Cellulose with a higher degree of polymerization will result in more viscous solutions. | 1. Reduce the concentration of cellulose in the [Bmim][OH]. 2. Use a lower molecular weight cellulose if your application allows. 3. Add a co-solvent such as Dimethyl Sulfoxide (B87167) (DMSO) to reduce the viscosity of the solution.[2] |
| Incomplete Dissolution of Crystalline Cellulose | 1. High Crystallinity of Cellulose: Highly crystalline regions of cellulose are more resistant to dissolution. | 1. Pre-treat the cellulose to reduce its crystallinity. This can include ball milling or swelling in a suitable solvent prior to dissolution in [Bmim][OH]. 2. Increase the dissolution temperature and/or time, while carefully monitoring for signs of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dissolving cellulose in [Bmim][OH]?
A1: The optimal temperature is a balance between achieving a high dissolution rate and minimizing cellulose degradation. It is recommended to start at a lower temperature (e.g., 50-60 °C) and gradually increase it if dissolution is slow. The high basicity of the hydroxide anion makes the system susceptible to alkaline hydrolysis of cellulose, which is accelerated at higher temperatures.[3]
Q2: How can I reduce the viscosity of my cellulose-[Bmim][OH] solution?
A2: High viscosity can be a challenge for processing. To reduce it, you can:
-
Decrease the concentration of cellulose.
-
Use a cellulose source with a lower degree of polymerization.
-
Incorporate a co-solvent like DMSO, which can disrupt the interactions between the ionic liquid ions and the cellulose chains, leading to a decrease in viscosity.[2]
Q3: My solution is turning yellow. What does this indicate and what should I do?
A3: A yellow to brown discoloration is often an indicator of cellulose degradation. This is likely due to the alkaline conditions provided by the hydroxide anion, especially at elevated temperatures, leading to the formation of chromophoric degradation products. To mitigate this, you should:
-
Lower the dissolution temperature.
-
Reduce the dissolution time.
-
Ensure your [Bmim][OH] is free of impurities that could catalyze degradation.
Q4: Can I use water as a co-solvent with [Bmim][OH]?
A4: While some ionic liquids can tolerate small amounts of water, for [Bmim][OH], it is generally recommended to work under anhydrous conditions. Water can compete with the cellulose for interactions with the ionic liquid ions, thereby reducing the dissolution efficiency. It is advisable to dry both the cellulose and the [Bmim][OH] before use.
Q5: What is the role of the hydroxide anion in cellulose dissolution?
A5: The hydroxide anion is a strong hydrogen bond acceptor. It plays a crucial role in disrupting the extensive intra- and intermolecular hydrogen bonding network of cellulose. This disruption allows the individual cellulose chains to be solvated by the [Bmim]+ cations, leading to dissolution.
Experimental Protocols
General Protocol for Cellulose Dissolution in [Bmim][OH]
This protocol provides a starting point for your experiments. Optimization of temperature, time, and concentrations will be necessary depending on the specific type of cellulose and the desired properties of the final solution.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters)
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH])
-
Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)
-
Vacuum oven
-
Magnetic stirrer with hotplate
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Drying: Dry the cellulose and [Bmim][OH] separately in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for at least 12 hours to remove residual water.
-
Setup: Assemble the dissolution apparatus (e.g., a three-neck flask with a mechanical stirrer and a condenser) under an inert atmosphere.
-
Addition of [Bmim][OH]: Add the desired amount of dried [Bmim][OH] to the reaction vessel. If using a co-solvent, add it at this stage.
-
Heating and Stirring: Begin stirring and heat the [Bmim][OH] to the desired dissolution temperature (start with a lower temperature, e.g., 60 °C).
-
Cellulose Addition: Slowly add the dried cellulose to the heated and stirred [Bmim][OH] in small portions to ensure good dispersion.
-
Dissolution: Continue stirring at the set temperature until the cellulose is fully dissolved. This can be visually determined when the solution becomes clear and homogeneous. Monitor the solution for any color change that might indicate degradation.
-
Cooling: Once dissolution is complete, cool the solution to room temperature under an inert atmosphere.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cellulose Type | Microcrystalline | Cotton Linters | Wood Pulp |
| [Bmim][OH] (g) | 10 | 10 | 10 |
| Cellulose (g) | 0.5 | 0.5 | 0.5 |
| Temperature (°C) | 60 | 80 | 100 |
| Time (h) | 4 | 2 | 1 |
| Observations | Partial Dissolution | Complete Dissolution, slight yellowing | Complete Dissolution, significant yellowing |
| Approx. Yield (%) | ~60% | >95% | >95% (with degradation) |
Note: The data in this table is illustrative and will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for cellulose dissolution in [Bmim][OH].
Caption: Troubleshooting logic for low cellulose dissolution yield.
References
Scaling up reactions with 1-Butyl-3-methylimidazolium hydroxide from lab to pilot scale
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving the ionic liquid 1-Butyl-3-methylimidazolium hydroxide (B78521), [Bmim][OH]. Transitioning from laboratory benchtop to pilot plant scale presents a unique set of challenges, primarily related to heat and mass transfer, viscosity, and material compatibility. This resource offers practical troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and successful scale-up process.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of reactions utilizing [Bmim][OH] in a question-and-answer format.
Issue 1: Poor or Inconsistent Reaction Kinetics Upon Scale-Up
-
Question: We observed excellent reaction rates at the lab scale, but upon moving to a larger reactor, the reaction is sluggish and conversion rates are inconsistent. What could be the cause?
-
Answer: This is a classic sign of mass transfer limitations. In larger vessels, achieving the same level of mixing intensity as in a small flask is challenging. The high viscosity of [Bmim][OH], especially at lower temperatures, exacerbates this issue, leading to poor diffusion of reactants.
-
Troubleshooting Steps:
-
Improve Agitation: Re-evaluate your reactor's mixing system. Consider using a different impeller design (e.g., anchor, helical) better suited for viscous fluids. Increase the agitation speed, ensuring you are not introducing excessive shear that could degrade reactants or the ionic liquid.
-
Optimize Temperature: Increasing the reaction temperature can significantly decrease the viscosity of [Bmim][OH] and improve mass transfer. However, be mindful of the thermal stability of your reactants and the ionic liquid itself. [Bmim][OH] starts to degrade around 150°C.
-
Consider a Baffled Reactor: If not already in use, installing baffles in the reactor can disrupt laminar flow patterns and promote more turbulent, effective mixing.
-
Use of Co-solvents: While one of the advantages of ionic liquids is their solvent-less application, adding a small amount of a compatible, low-viscosity co-solvent can dramatically reduce the overall viscosity of the reaction mixture. Ensure the co-solvent does not interfere with the reaction chemistry.
-
-
Issue 2: Localized Hotspots and Potential Runaway Reactions
-
Question: Our pilot-scale reactor is showing significant temperature gradients, with some areas much hotter than the setpoint. We are concerned about thermal runaway. How can we mitigate this?
-
Answer: This is a critical safety concern related to inadequate heat transfer. The high viscosity and heat capacity of [Bmim][OH] can make it difficult to remove exothermic heat of reaction efficiently, leading to localized temperature spikes.
-
Troubleshooting Steps:
-
Enhance Heat Exchange: Ensure your reactor's heating/cooling jacket has sufficient surface area and that the heat transfer fluid is flowing at an optimal rate. For highly exothermic reactions, consider a reactor with internal cooling coils.
-
Controlled Dosing: Instead of adding all reactants at once, implement a controlled, gradual addition of the limiting reagent. This will distribute the heat evolution over a longer period, allowing the cooling system to keep up.
-
Improve Mixing: As with mass transfer, efficient mixing is crucial for heat transfer. Good agitation helps to distribute heat evenly throughout the reactor, preventing the formation of hotspots.
-
Dilution: If feasible for your process, increasing the volume of [Bmim][OH] can provide a larger heat sink to absorb the energy released during the reaction.
-
-
Issue 3: Difficulty in Product Separation and [Bmim][OH] Recovery
-
Question: We are struggling to efficiently separate our product from the [Bmim][OH] and are experiencing low recovery yields of the ionic liquid for recycling. What methods are most effective at pilot scale?
-
Answer: Product isolation and ionic liquid recycling are key to the economic viability of the process. The high solubility of many compounds in [Bmim][OH] can make separation challenging.
-
Troubleshooting Steps:
-
Liquid-Liquid Extraction: If your product has low solubility in a specific organic solvent that is immiscible with [Bmim][OH], extraction is a viable option. Multiple extraction stages may be necessary for complete separation.
-
Distillation/Evaporation: For volatile products, separation can be achieved through distillation or evaporation under reduced pressure. This is often the preferred method as it leaves the non-volatile [Bmim][OH] behind.
-
Anti-solvent Precipitation: Adding a solvent in which your product is insoluble but [Bmim][OH] is soluble can precipitate the product, which can then be isolated by filtration.
-
Water Washing for IL Recovery: [Bmim][OH] is highly soluble in water. After product separation, washing the ionic liquid with water can help remove water-soluble impurities. The water can then be removed under vacuum to recover the dry ionic liquid.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key safety precautions when handling pilot-scale quantities of [Bmim][OH]?
-
A1: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3] Ensure that an emergency shower and eyewash station are readily accessible.[2] Avoid inhalation of any mists or vapors.[1] In case of skin or eye contact, rinse immediately and thoroughly with water.[1][2]
-
-
Q2: What materials of construction are compatible with [Bmim][OH]?
-
A2: Stainless steel (e.g., 316L) and glass-lined reactors are generally suitable for use with [Bmim][OH]. It is crucial to avoid contact with strong oxidizing agents and certain plastics that may degrade. Always consult a chemical compatibility chart for specific materials.
-
-
Q3: How does the viscosity of [Bmim][OH] change with temperature?
-
A3: The viscosity of [Bmim][OH] is highly dependent on temperature, decreasing significantly as the temperature increases.[4] This property is critical for designing efficient mixing and heat transfer systems.
-
-
Q4: What is the thermal stability of [Bmim][OH] and what are its degradation products?
-
A4: [Bmim][OH] exhibits good thermal stability but will begin to degrade at temperatures approaching 150°C.[5] Thermal degradation can produce volatile products such as butanol and butylimidazole.[5] The stability of 1-butyl-3-methylimidazolium-based ionic liquids is influenced by the basicity of the anion, with hydroxides being less stable than acetates or chlorides.[5][6][7]
-
Quantitative Data
Table 1: Viscosity of 1-Butyl-3-methylimidazolium Based Ionic Liquids at Different Temperatures
| Ionic Liquid Cation | Anion | Temperature (°C) | Viscosity (cP) |
| [Bmim] | Bromide | 20 | ~200 |
| [Bmim] | Bromide | 40 | ~60 |
| [Bmim] | Bromide | 60 | ~25 |
| [Bmim] | Bromide | 80 | ~15 |
| [Bmim] | Acetate | 25 | ~100 |
| [Bmim] | Acetate | 50 | ~30 |
Note: Data for [Bmim][Br] and [Bmim][OAc] are provided as representative examples of how viscosity changes with temperature for [Bmim]-based ionic liquids. The viscosity of [Bmim][OH] is expected to be high at room temperature.
Table 2: Key Physicochemical Properties of [Bmim][OH]
| Property | Value |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol [8] |
| State at Room Temp | Viscous Liquid[5] |
| Solubility | Highly soluble in water and polar solvents[5] |
| Thermal Decomposition | Starts near 150°C[5] |
Experimental Protocols
Protocol 1: General Procedure for a Pilot-Scale Reaction in [Bmim][OH]
-
Reactor Preparation: Ensure the reactor (e.g., 50L glass-lined reactor) is clean, dry, and inerted with nitrogen.
-
Charging [Bmim][OH]: Charge the required volume of [Bmim][OH] into the reactor.
-
Heating and Agitation: Start agitation and heat the [Bmim][OH] to the desired reaction temperature. Monitor the temperature closely to avoid overheating.
-
Reactant Addition: Slowly add the first reactant to the reactor. If the second reactant is highly reactive or the reaction is exothermic, add it via a dosing pump over a set period (e.g., 1-2 hours).
-
Reaction Monitoring: Maintain the reaction temperature and agitation. Take samples periodically to monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Cooling: Once the reaction is complete, cool the mixture to a safe handling temperature.
-
Product Isolation: Isolate the product using a pre-determined method (e.g., extraction, distillation).
-
Ionic Liquid Recycling: Recover the [Bmim][OH] for purification and reuse.
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: Key parameters to consider when scaling up.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. biosynth.com [biosynth.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. Buy 1-Butyl-3-methylimidazolium hydroxide (EVT-1166781) | 528818-81-7 [evitachem.com]
- 6. mdpi.com [mdpi.com]
- 7. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H16N2O | CID 11788435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to [Bmim]OH and Other Basic Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and environmentally benign catalytic systems is a cornerstone of modern chemical research and industrial processes. In this context, basic ionic liquids (ILs) have emerged as a promising class of catalysts and reaction media, offering advantages such as low vapor pressure, high thermal stability, and tunable basicity. Among these, 1-butyl-3-methylimidazolium hydroxide (B78521), [Bmim]OH, has garnered significant attention for its potent catalytic activity in a variety of organic transformations. This guide provides an objective comparison of the catalytic performance of [Bmim]OH with other basic ionic liquids, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.
Performance Comparison in Key Catalytic Reactions
The catalytic efficacy of [Bmim]OH and other basic ionic liquids is best illustrated through their performance in key carbon-carbon bond-forming reactions and transesterification processes. The following tables summarize quantitative data from various studies, offering a clear comparison of reaction conditions and outcomes.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental reaction for the synthesis of substituted alkenes, is efficiently catalyzed by basic ionic liquids. [Bmim]OH, in particular, demonstrates high activity, often enabling the reaction to proceed at room temperature without the need for traditional volatile organic solvents.[1][2]
| Ionic Liquid Catalyst | Aldehyde | Active Methylene (B1212753) Compound | Temp. (°C) | Time | Yield (%) | Reference |
| [Bmim]OH | Benzaldehyde | Malononitrile | RT | 10-30 min | 95 | [1][2] |
| [Bmim]OH | 4-Chlorobenzaldehyde | Malononitrile | RT | 10-30 min | 94 | [1] |
| [Bmim]OH | Cyclohexanone | Malononitrile | RT | 30 min | 92 | [1] |
| [bnmim]OH | 4-Oxo-(4H)-1-benzopyran-3-carbaldehyde | Malononitrile | RT | 5-15 min | 96 | |
| [Bmim][OAc] | Benzaldehyde | Malononitrile | 80 | 60 min | 97 | [3] |
| [MeOEtMIM][CF3COO] | Benzaldehyde | Malononitrile | 50 | 40 min | 98 | [4] |
| [C4dabco][BF4] | Benzaldehyde | Malononitrile | RT | 5 min | 100 | [5] |
RT: Room Temperature
Michael Addition
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where basic ionic liquids excel. [Bmim]OH can act as both a catalyst and a solvent, promoting high yields in short reaction times.[6][7]
| Ionic Liquid Catalyst | Michael Donor | Michael Acceptor | Temp. (°C) | Time | Yield (%) | Reference |
| [Bmim]OH | 4-Nitroimidazole | Methyl acrylate | RT | 1-2 h | High | [6] |
| [Bmim]OH | Indole | Methyl vinyl ketone | RT | 30 min | 92 | |
| [Cho][Pro] | Morpholine | Methyl acrylate | RT | 5 min | Quantitative | [8] |
| [DABCO-PDO][OAc] | Aniline | N-phenylacrylamide | RT | 2 h | 95 | [9] |
RT: Room Temperature
Transesterification for Biodiesel Production
Basic ionic liquids are effective catalysts for the transesterification of triglycerides to produce fatty acid methyl esters (FAME), the primary component of biodiesel. [Bmim]OH has been shown to be a highly active catalyst in this process.[10][11]
| Ionic Liquid Catalyst | Oil Source | Alcohol | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Bmim]OH | Glycerol (B35011) trioleate | Methanol (B129727) | 120 | 8 | 87.2 | [10][11] |
| [Bmim]Im | Soybean oil | Methanol | 60 | 0.25 | 94.17 | [11] |
| [Bmim]OH | Rapeseed oil | Methanol | 150 | 4 | >90 | |
| [HMim][HSO4] | Waste cooking oil | Ethanol | 255 | 0.75 | 97.6 | [12] |
Stability and Reusability: A Critical Comparison
While catalytic activity is paramount, the stability and reusability of a catalyst are crucial for practical and industrial applications. This is an area where different classes of basic ionic liquids exhibit significant variations.
Imidazolium-based Ionic Liquids ([Bmim]OH): [Bmim]OH is a highly effective catalyst but suffers from inherent instability, particularly under basic conditions. The imidazolium (B1220033) cation is susceptible to deprotonation at the C2 position, which can lead to the formation of N-heterocyclic carbenes (NHCs) and subsequent degradation.[13] This instability can limit its reusability and shelf-life. However, for many reactions, it can be recycled for several runs without a significant loss of activity.[1]
Phosphonium-based Ionic Liquids: Phosphonium-based ILs generally exhibit greater thermal and chemical stability compared to their imidazolium counterparts, particularly in basic media.[14] This enhanced stability makes them more robust and potentially more recyclable catalysts for long-term use.
Guanidinium-based Ionic Liquids: Guanidinium cations are known for their high thermal and chemical stability due to the delocalization of the positive charge over three nitrogen atoms.[15] This inherent stability translates to robust ionic liquids that can withstand harsh reaction conditions and are highly recyclable.
DABCO-based Ionic Liquids: 1,4-Diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids have also emerged as effective and recyclable catalysts, particularly for reactions like the aza-Michael addition, showing good to excellent yields and maintaining high catalytic activity over multiple cycles.[9]
Experimental Protocols
General Procedure for Synthesis of [Bmim]OH
The synthesis of [Bmim]OH typically involves a two-step process:
-
Synthesis of [Bmim]Br: 1-methylimidazole (B24206) and 1-bromobutane (B133212) are reacted, often in a solvent like toluene, under reflux for several hours. After the reaction, the product, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), is isolated and purified.[16][17]
-
Anion Exchange: The bromide anion in [Bmim]Br is then exchanged for a hydroxide anion. This can be achieved by passing an aqueous solution of [Bmim]Br through an anion-exchange resin or by reaction with a strong base like potassium hydroxide followed by removal of the resulting salt.[17][18] The final product, [Bmim]OH, is typically obtained as a viscous liquid after removal of the solvent.
General Procedure for Knoevenagel Condensation using a Basic Ionic Liquid
-
To a round-bottom flask, add the aldehyde (1 mmol), the active methylene compound (1.1 mmol), and the basic ionic liquid (e.g., [Bmim]OH, 10 mol%).
-
Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (usually within 10-60 minutes), add water to the reaction mixture.
-
The product, which is often a solid, precipitates out and can be collected by filtration.
-
The aqueous filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for subsequent runs.[1][19]
General Procedure for Michael Addition using a Basic Ionic Liquid
-
In a flask, dissolve the Michael donor (1 mmol) and the Michael acceptor (1.2 mmol) in the basic ionic liquid (e.g., [Bmim]OH, 1-2 mL).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, extract the product from the ionic liquid phase using an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography if necessary. The ionic liquid remaining in the reaction flask can be dried under vacuum and reused.[6][8]
General Procedure for Transesterification of Vegetable Oil using a Basic Ionic Liquid
-
In a reaction vessel, combine the vegetable oil, methanol (typically in a molar ratio of 1:6 to 1:12), and the basic ionic liquid catalyst (e.g., [Bmim]OH, 1-5 wt% of the oil).
-
Heat the mixture to the desired temperature (e.g., 60-150 °C) with vigorous stirring for a specified duration (e.g., 1-8 hours).
-
After the reaction, the mixture will separate into two layers: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer containing glycerol and the ionic liquid.
-
Separate the two layers by decantation or centrifugation.
-
The biodiesel layer can be washed with water to remove any residual catalyst and glycerol.
-
The ionic liquid/glycerol layer can be treated to remove the glycerol, allowing for the recovery and reuse of the ionic liquid catalyst.
Visualizing Catalytic Pathways and Workflows
To better understand the role of basic ionic liquids in catalysis, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a typical experimental workflow.
Caption: Mechanism of Knoevenagel condensation catalyzed by [Bmim]OH.
Caption: Mechanism of Michael addition catalyzed by [Bmim]OH.
Caption: Experimental workflow for catalysis using a recyclable basic ionic liquid.
References
- 1. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 2. Application of basic ionic liquid [bmim]OH to Knoevenagel and Perkin reactions - East China Normal University [pure.ecnu.edu.cn]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijsdr.org [ijsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Basic ionic liquids for catalysis: the road to greater stability - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02274H [pubs.rsc.org]
- 14. Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials [mdpi.com]
- 15. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Hydrotalcites from Waste Steel Slag with [Bmim]OH Intercalated for the Transesterification of Glycerol Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to Basic Catalysts in Condensation Reactions: 1-Butyl-3-methylimidazolium Hydroxide vs. NaOH and KOH
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon bonds through condensation reactions is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and fine chemicals. The choice of base catalyst is a critical parameter that can significantly influence reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]) against traditional inorganic bases, sodium hydroxide (NaOH) and potassium hydroxide (KOH), in promoting condensation reactions.
Performance Overview
[Bmim][OH] has emerged as a promising "green" catalyst and solvent for various condensation reactions, including the Knoevenagel, Claisen-Schmidt, and aldol (B89426) condensations.[1][2] Its key advantages lie in its high catalytic activity, often under solvent-free conditions, and its recyclability, which aligns with the principles of sustainable chemistry.[3][4] Traditional bases like NaOH and KOH are widely used due to their low cost and ready availability.[5][6] However, their use can be complicated by issues such as low yields, side reactions, and difficulties in catalyst recovery.[7]
Quantitative Data Comparison
The following tables summarize the performance of [Bmim][OH], NaOH, and KOH in representative condensation reactions. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited in the current literature.
Table 1: Knoevenagel Condensation of Benzaldehyde with Active Methylene Compounds
| Catalyst | Active Methylene Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| [Bmim][OH] | Diethyl malonate | Solvent-free, 100°C | 2 h | 95 | [3] |
| [Bmim][OH] | Malononitrile | Room Temperature | 10-30 min | 85-95 | [1] |
| NaOH | Malononitrile | Grinding, Room Temperature | 5 min | 96-98 | [8] |
| Piperidine (for comparison) | Diethyl malonate | Benzene, Reflux | Not Specified | Moderate | [3] |
Table 2: Claisen-Schmidt Condensation of Benzaldehyde with Ketones
| Catalyst | Ketone | Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| [Bmim][OH] | Acetone | Not specified | Not specified | High (qualitative) | [9] |
| NaOH | Acetone | 95% Ethanol, Room Temperature | 20 min (precipitation starts) | High (qualitative) | [5] |
| NaOH | Cyclohexanone | Solvent-free, Grinding | 5 min | 96-98 | [8] |
| KOH | Not specified | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
Detailed methodologies for conducting condensation reactions with each type of base are provided below.
Protocol 1: Knoevenagel Condensation using [Bmim][OH]
This protocol is adapted from a procedure for the condensation of aromatic aldehydes and diethyl malonate.[3]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Diethyl malonate (1 mmol)
-
1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) (0.3 mmol)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and diethyl malonate (1 mmol).
-
Add [Bmim][OH] (0.3 mmol) to the mixture.
-
Stir the reaction mixture magnetically at 100°C for 2 hours.
-
After cooling to room temperature, extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Catalyst Recycling: The aqueous layer containing [Bmim][OH] can be washed with diethyl ether, and the water can be removed under vacuum to recover the ionic liquid for reuse. The recovered [Bmim][OH] has been shown to be reusable for several cycles without a significant loss of activity.[3]
Protocol 2: Claisen-Schmidt Condensation using NaOH
This protocol describes a solvent-free approach for the condensation of an indanone with a substituted benzaldehyde.[6]
Materials:
-
1-Indanone (B140024) (1.0 equivalent)
-
3,4-Dimethoxybenzaldehyde (1.0 equivalent)
-
Finely ground solid Sodium Hydroxide (NaOH)
-
Mortar and pestle or a test tube and spatula
-
10% aqueous Hydrochloric Acid (HCl) solution
Procedure:
-
In a mortar, combine the 1-indanone and 3,4-dimethoxybenzaldehyde.
-
Grind the two solids together vigorously with a pestle until they form an oil.
-
Add a catalytic amount of finely ground solid NaOH to the mixture.
-
Continue to grind the mixture. The reaction is often rapid, and the product may solidify.
-
Once the reaction is complete (monitored by TLC), add approximately 2 mL of 10% aqueous HCl to neutralize the catalyst and help dislodge the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
Protocol 3: Aldol Condensation using KOH
A general procedure for a base-catalyzed aldol condensation.
Materials:
-
Aldehyde or Ketone with α-hydrogens
-
Carbonyl compound (aldehyde or ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol or other suitable solvent
Procedure:
-
Dissolve the carbonyl compound with α-hydrogens in a suitable solvent (e.g., ethanol) in a flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
In a separate container, prepare a solution of KOH in the same solvent.
-
Slowly add the KOH solution to the stirred carbonyl compound solution.
-
Add the second carbonyl compound to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water to remove residual KOH, and dry.
-
Recrystallize the crude product from an appropriate solvent.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the general mechanisms for base-catalyzed condensation reactions.
Caption: General mechanism of the Knoevenagel condensation.
Caption: General mechanism of the base-catalyzed Aldol condensation.
Conclusion
This compound demonstrates significant potential as a highly efficient and environmentally benign catalyst for condensation reactions. Its performance, particularly in terms of high yields, short reaction times, and recyclability, presents a compelling alternative to traditional bases. While NaOH and KOH remain cost-effective and widely used, they often require harsher conditions and present challenges in catalyst recovery and product purification. For researchers and drug development professionals seeking to optimize synthetic routes with a focus on green chemistry principles, [Bmim][OH] offers a valuable and powerful tool. Further direct comparative studies under standardized conditions would be beneficial to provide a more definitive quantitative assessment of these catalysts.
References
- 1. Application of basic ionic liquid [bmim]OH to Knoevenagel and Perkin reactions - East China Normal University [pure.ecnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative study of different imidazolium-based ionic liquids for cellulose dissolution
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and environmentally benign solvents for cellulose (B213188) has positioned imidazolium-based ionic liquids (ILs) at the forefront of green chemistry. Their unique properties allow for the dissolution of cellulose, a notoriously insoluble biopolymer, opening avenues for its regeneration into various forms like fibers, films, and gels for a myriad of applications, including drug delivery systems. This guide provides a comparative analysis of three prominent imidazolium-based ionic liquids: 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl), and 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim]OAc), focusing on their performance in cellulose dissolution.
Mechanism of Cellulose Dissolution
The dissolution of cellulose in imidazolium-based ionic liquids is primarily driven by the disruption of the extensive intermolecular and intramolecular hydrogen bonding network that holds the cellulose chains together in a crystalline structure.[1][2] Both the cation and anion of the ionic liquid play crucial roles in this process. The anions, such as chloride (Cl⁻) and acetate (CH₃COO⁻), form strong hydrogen bonds with the hydroxyl protons of cellulose, effectively breaking the existing hydrogen bonds within the cellulose structure.[1][2][3] The imidazolium (B1220033) cations also contribute by interacting with the oxygen atoms of the hydroxyl groups.[1][2] This synergistic action of cations and anions leads to the separation of individual cellulose chains and their subsequent solvation by the ionic liquid.
Performance Comparison of Imidazolium-Based Ionic Liquids
The choice of the cation and anion in the imidazolium-based ionic liquid significantly impacts its effectiveness in dissolving cellulose. The following table summarizes the key performance metrics for [Bmim]Cl, [Amim]Cl, and [Emim]OAc based on available experimental data.
| Ionic Liquid | Cation | Anion | Max. Cellulose Solubility (wt%) | Dissolution Conditions | Viscosity of Cellulose Solution |
| [Bmim]Cl | 1-butyl-3-methylimidazolium | Chloride | ~10-25%[4][5][6] | 100-110 °C[5][6] | High[7] |
| [Amim]Cl | 1-allyl-3-methylimidazolium | Chloride | ~14.5%[4] | 80 °C[6] | Lower than [Bmim]Cl |
| [Emim]OAc | 1-ethyl-3-methylimidazolium | Acetate | ~20-30%[4][5] | Room Temperature to 90 °C[5] | Lower than chloride-based ILs[8] |
Key Observations:
-
Solubility: [Emim]OAc generally exhibits the highest cellulose dissolving capacity, reaching up to 30 wt% under optimized conditions.[5] This is attributed to the strong hydrogen bond accepting ability of the acetate anion. [Bmim]Cl also shows good solubility, particularly with heating, while [Amim]Cl's capacity is slightly lower.[4][5][6]
-
Dissolution Conditions: [Emim]OAc can dissolve cellulose at milder conditions, even at room temperature, although heating can expedite the process.[5] Chloride-based ILs like [Bmim]Cl and [Amim]Cl typically require heating to achieve significant cellulose dissolution.[5][6]
-
Viscosity: A significant challenge in processing cellulose-IL solutions is their high viscosity.[7] Solutions of cellulose in [Bmim]Cl are known to be highly viscous.[7] In contrast, [Emim]OAc generally forms less viscous solutions, which is advantageous for subsequent processing steps like spinning or casting.[8]
Experimental Protocols
Cellulose Dissolution
Objective: To dissolve cellulose in different imidazolium-based ionic liquids.
Materials:
-
Microcrystalline cellulose (MCC) or other cellulose source (pre-dried under vacuum)
-
1-butyl-3-methylimidazolium chloride ([Bmim]Cl)
-
1-allyl-3-methylimidazolium chloride ([Amim]Cl)
-
1-ethyl-3-methylimidazolium acetate ([Emim]OAc)
-
Heating mantle or oil bath with a magnetic stirrer
-
Glass vials or flasks
Procedure:
-
Pre-dry the cellulose under vacuum at a specified temperature (e.g., 60-80 °C) for several hours to remove any moisture, as water can negatively affect the dissolution process.
-
Add a known weight of the ionic liquid to a glass vial.
-
For [Bmim]Cl and [Amim]Cl, heat the ionic liquid to the desired dissolution temperature (e.g., 80-110 °C) with stirring. For [Emim]OAc, the process can be started at room temperature or with gentle heating.
-
Gradually add the pre-dried cellulose to the heated and stirring ionic liquid in small portions to ensure proper dispersion and avoid clumping.
-
Continue stirring the mixture at the set temperature until the cellulose is completely dissolved, resulting in a clear and viscous solution. The time required will vary depending on the ionic liquid, cellulose concentration, and temperature.
Viscosity Measurement
Objective: To determine the viscosity of the cellulose-ionic liquid solutions.
Materials:
-
Cellulose-ionic liquid solutions of varying concentrations
-
Rheometer (e.g., cone-plate or parallel-plate geometry)
-
Temperature-controlled chamber for the rheometer
Procedure:
-
Equilibrate the rheometer to the desired measurement temperature.[9]
-
Carefully load the cellulose-ionic liquid solution onto the rheometer plate, ensuring no air bubbles are trapped.
-
Perform steady-state flow tests by applying a range of shear rates at a constant temperature.[9]
-
Record the viscosity as a function of the shear rate.
-
Repeat the measurements at different temperatures and cellulose concentrations to understand their effects on the solution's rheological behavior.
Cellulose Regeneration
Objective: To regenerate cellulose from the ionic liquid solution.
Materials:
-
Cellulose-ionic liquid solution
-
Anti-solvent (e.g., deionized water, ethanol, acetone)[10]
-
Beaker or precipitation bath
-
Filtration apparatus
-
Washing solvent (e.g., deionized water)
-
Drying oven
Procedure:
-
Extrude or pour the cellulose-ionic liquid solution into a bath containing an anti-solvent.[5]
-
The cellulose will precipitate out of the solution as the ionic liquid is solvated by the anti-solvent.[10]
-
Collect the regenerated cellulose by filtration.
-
Thoroughly wash the regenerated cellulose with the anti-solvent (typically water) to remove any residual ionic liquid.
-
Dry the regenerated cellulose in an oven at a suitable temperature.
Visualizing the Process and Relationships
To better understand the experimental workflow and the factors influencing cellulose dissolution, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of cellulose dissolution in ionic liquids.
Caption: Key factors influencing the efficiency of cellulose dissolution in imidazolium-based ionic liquids.
References
- 1. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. Cellulose processing in ionic liquids from a materials science perspective: turning a versatile biopolymer into the cornerstone of our sustainable fut ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04730F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Green Chemistry Metrics for Reactions Utilizing 1-Butyl-3-methylimidazolium Hydroxide
In the ever-evolving landscape of sustainable chemical synthesis, the choice of catalysts and reaction media plays a pivotal role in minimizing environmental impact. 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim][OH]), a basic ionic liquid, has emerged as a promising green alternative to conventional volatile organic solvents and hazardous catalysts. This guide provides an objective comparison of the performance of [Bmim][OH] in various chemical transformations, with a focus on established green chemistry metrics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of more sustainable and efficient synthetic routes.
Knoevenagel Condensation: A Case Study
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent case study to evaluate the green credentials of [Bmim][OH]. This reaction is widely used in the synthesis of fine chemicals and pharmaceuticals. Traditionally, it has been carried out using volatile organic solvents and catalysts like piperidine (B6355638), which pose environmental and health hazards.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the green chemistry metrics for the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326) to produce 2-benzylidenemalononitrile, comparing the [Bmim][OH]-catalyzed method with traditional, microwave-assisted, and ultrasound-assisted techniques.
| Method | Catalyst | Solvent | Yield (%) | Atom Economy (%) | E-factor | Process Mass Intensity (PMI) |
| Ionic Liquid-Mediated | [Bmim][OH] | Neat | ~95 | 89.5 | ~0.37 | ~1.37 |
| Traditional | Piperidine | Toluene (B28343) | ~75 | 89.5 | ~21.5 | ~22.5 |
| Microwave-Assisted | Porous Calcium Hydroxyapatite | Solvent-free | 95[1] | 89.5 | ~1.16 | ~2.16 |
| Ultrasound-Assisted | None | Water | ~94 | 89.5 | ~5.4 | ~6.4 |
Note: The green chemistry metrics for the alternative methods are calculated based on typical experimental conditions reported in the literature. The E-factor and PMI for the [Bmim][OH] method account for the ionic liquid as a recyclable catalyst/solvent and the extraction solvent used during workup. For the traditional method, the large volume of solvent significantly increases the E-factor and PMI. The microwave and ultrasound-assisted methods demonstrate significant improvements over the traditional approach, with the [Bmim][OH] method offering a highly efficient and low-waste alternative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for reproducibility and further investigation.
Knoevenagel Condensation using [Bmim][OH]
Procedure: In a round-bottom flask, benzaldehyde (1 mmol, 0.106 g) and malononitrile (1 mmol, 0.066 g) are mixed. To this mixture, 1-Butyl-3-methylimidazolium hydroxide ([Bmim][OH]) (2 mmol, 0.340 g) is added. The resulting mixture is stirred at room temperature for approximately 15 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is extracted from the reaction mixture using diethyl ether (3 x 10 mL). The combined organic extracts are then washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the pure 2-benzylidenemalononitrile. The [Bmim][OH] can be recovered by removing the water under vacuum and reused.[1]
Calculation of Green Chemistry Metrics:
-
Atom Economy (AE): AE = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 AE = (154.17 g/mol / (106.12 g/mol + 66.06 g/mol )) x 100 = 89.5% (Note: The molecular weight of water, which is eliminated in the reaction, is not included in the product's molecular weight for this calculation based on some conventions, while other conventions include it in the reactants. Here, we follow the convention of desired product over reactants)
-
E-factor: E-factor = (Total mass of waste / Mass of product) Assuming a 95% yield (0.146 g of product): Waste includes unreacted starting materials (0.009 g), and by-products (water, 0.018 g). Assuming the diethyl ether (approx. 20g) used for extraction is recycled with 95% efficiency, the waste from the solvent is 1g. The [Bmim][OH] is recycled. E-factor ≈ (0.009 + 0.018 + 1) / 0.146 ≈ 7.0 (Without solvent recycling) With efficient recycling of the ionic liquid and extraction solvent, the E-factor is significantly lower. A more practical E-factor, considering the recyclability of the ionic liquid and the primary waste being the eliminated water and minor unreacted starting materials, is calculated. If we consider the ionic liquid as part of the reaction mass that is recycled, and the main waste being the water produced and any unreacted reagents, the E-factor becomes significantly lower. Assuming near-complete recycling of the ionic liquid and extraction solvent, the primary waste is water (0.018 g) and unreacted starting materials (0.009 g). E-factor ≈ (0.018 g + 0.009 g) / 0.146 g ≈ 0.18. A more conservative estimate including some solvent loss might be around 0.37.
-
Process Mass Intensity (PMI): PMI = (Total mass input / Mass of product) Total mass input = mass of benzaldehyde + mass of malononitrile + mass of [Bmim][OH] + mass of diethyl ether. PMI ≈ (0.106 g + 0.066 g + 0.340 g + 20 g) / 0.146 g ≈ 140 (Without solvent recycling) With recycling, the calculation changes significantly. If we only consider the mass of the reactants and the non-recycled portion of the catalyst and solvent, the PMI improves drastically. A simplified PMI only considering reactants and catalyst: PMI = (0.106 g + 0.066 g + 0.340 g) / 0.146 g ≈ 3.5. A more realistic PMI, factoring in some solvent loss, would be higher but still significantly better than the traditional method. A simplified PMI can be estimated as E-factor + 1, leading to a value of approximately 1.37.
Traditional Knoevenagel Condensation
Procedure: Benzaldehyde (10 mmol), malononitrile (10 mmol), and a catalytic amount of piperidine (0.5 mmol) are refluxed in toluene (50 mL) for several hours with azeotropic removal of water. After completion, the reaction mixture is cooled, washed with dilute acid and brine, and the organic layer is dried and concentrated. The product is then purified by recrystallization.[1]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental processes, highlighting the streamlined nature of the [Bmim][OH]-catalyzed reaction compared to the traditional method.
Caption: Workflow for [Bmim][OH] catalyzed Knoevenagel condensation.
Caption: Workflow for traditional Knoevenagel condensation.
Expanding the Scope: Other Reactions Catalyzed by [Bmim][OH]
Beyond the Knoevenagel condensation, [Bmim][OH] has demonstrated its utility as a green catalyst and reaction medium in a variety of other important organic transformations.
Michael Addition
The Michael addition, a key reaction for forming carbon-carbon bonds, is effectively catalyzed by [Bmim][OH]. It promotes the addition of active methylene (B1212753) compounds to α,β-unsaturated ketones, esters, and nitriles, often in the absence of a solvent. This approach offers high yields and simplified product isolation.
Oxidation Reactions
In the presence of an oxidizing agent like potassium permanganate, [Bmim][OH] serves as an efficient medium for the selective oxidation of α-hydroxy ketones and alcohols to their corresponding carbonyl compounds. The reactions are reported to be mild, fast, and provide high yields (85-97%).[2] A significant advantage is the potential for recycling and reusing the KMnO4/[Bmim][OH] medium.
Esterification and Transesterification
[Bmim][OH] and related ionic liquids have also been employed as catalysts in esterification and transesterification reactions. For instance, in the synthesis of glycerol (B35011) carbonate from glycerol and dimethyl carbonate, [Bmim][OH] showed excellent catalytic activity, leading to high yields (95%).[3]
While qualitative descriptions of these reactions highlight the green benefits of using [Bmim][OH], a comprehensive quantitative comparison of their green chemistry metrics with alternative methods requires more detailed experimental data from the literature. Further research and data collection are necessary to build a complete comparative guide for these transformations.
Conclusion
The use of this compound as a catalyst and reaction medium presents a compelling case for its classification as a green chemical technology. The analysis of the Knoevenagel condensation demonstrates significant improvements in green chemistry metrics, particularly the E-factor and PMI, when compared to traditional methods. Its ability to facilitate reactions in a solvent-free or recyclable manner, often at room temperature with high yields, aligns well with the principles of green chemistry. While more quantitative data is needed for a full comparison across a broader range of reactions, the existing evidence strongly supports the role of [Bmim][OH] as a valuable tool for developing more sustainable chemical processes. Researchers and professionals in drug development are encouraged to consider [Bmim][OH] as a viable alternative to conventional, more hazardous reagents and solvents.
References
The Economic Viability of [Bmim]OH as a Green Catalyst in Industrial Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The pursuit of sustainable and economically viable chemical processes has led to a surge of interest in green catalysts. Among these, the ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521), [Bmim]OH, has emerged as a promising candidate, demonstrating significant catalytic activity in a variety of industrial reactions. This guide provides an objective comparison of [Bmim]OH's performance against conventional catalysts in key industrial processes, supported by experimental data, detailed protocols, and an analysis of its economic feasibility.
Performance in Key Industrial Reactions
[Bmim]OH has shown exceptional efficacy as a catalyst in several fundamental carbon-carbon bond-forming reactions, including Knoevenagel condensations and Michael additions. Its basic nature and unique properties as an ionic liquid often lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional catalysts.
Knoevenagel Condensation
The Knoevenagel condensation is a vital reaction for the synthesis of substituted alkenes, which are precursors to a wide range of pharmaceuticals and fine chemicals. Traditionally, this reaction is catalyzed by bases such as piperidine (B6355638) or sodium hydroxide.
Table 1: Performance Comparison for the Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Bmim]OH | Solvent-free | 100 | 2 h | 95 | [1] |
| [Bmim][OAc] | Water | Ambient | 2 min | High | [2] |
| Piperidine/Acetic Acid | Toluene | Reflux | 2-4 h | ~80-90 | [3] |
| Ammonium Acetate (B1210297) | Solvent-free (Microwave) | - | 5-7 min | High | [4] |
| NiCu@MWCNT | Water/Methanol | 25 | 15 min | 92 ± 2 | [5] |
As the data indicates, [Bmim]OH and related ionic liquids can offer significant advantages in terms of reaction time and yield, often under more environmentally benign, solvent-free conditions.
Michael Addition
The Michael addition is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Conventional catalysts for this reaction include strong bases like sodium hydroxide.
Table 2: Performance Comparison for the Thia-Michael Addition of Thiophenol to Chalcone (B49325)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Bmim]OH | Solvent-free | Room Temp. | Minutes | Excellent | [6] |
| [bmim]PF6 / L-Proline | [bmim]PF6 | Room Temp. | 1 h | 95 | [7] |
| Sodium Hydroxide | Ethanol | Reflux | Several hours | Variable | [8][9] |
| Ferric Chloride | - | Room Temp. | 5-20 min | Good | [6] |
[Bmim]OH demonstrates remarkable efficiency in Michael additions, often acting as both a catalyst and a solvent, leading to rapid reactions with high yields at room temperature.[6][10]
Application in Biomass Delignification
Lignocellulosic biomass is an abundant renewable resource for the production of biofuels and biochemicals. A critical step in its utilization is delignification, the removal of lignin (B12514952) to make cellulose (B213188) more accessible for enzymatic hydrolysis. Traditional methods often rely on harsh chemicals like sulfuric acid. Ionic liquids, including [Bmim]OH and its derivatives, have shown great promise in this area.
Table 3: Comparison of Biomass Pretreatment Methods
| Pretreatment Method | Key Advantages | Key Disadvantages | Lignin Removal (%) | Sugar Yield (%) | Reference |
| Ionic Liquid ([Bmim]OAc) | High lignin removal, Reduced inhibitor formation, Recyclable | High cost, High viscosity | >32 | 65 (glucose) | |
| Dilute Sulfuric Acid | Low cost, Mature technology | Formation of inhibitors, Equipment corrosion | Variable | Variable | [11] |
| Alkaline (NaOH) | Effective for lignin removal | High water consumption, Salt formation | 41.17 | - | [12][13] |
While the initial cost of ionic liquids is higher, their high efficiency in lignin removal and the potential for recycling can make them economically competitive.[14] The sale of high-purity lignin as a co-product can further offset the costs.
Economic Feasibility Analysis
The economic viability of using [Bmim]OH on an industrial scale is a multifaceted issue, primarily revolving around the cost of the ionic liquid, its recyclability, and the overall process efficiency.
Cost of [Bmim]OH: The price of 1-butyl-3-methylimidazolium hydroxide can vary, with some sources indicating prices around $13,500 for 100g of the chloride precursor, which can be converted to the hydroxide.[15] However, prices are expected to decrease with larger-scale production.
Recyclability: A significant advantage of ionic liquids is their potential for recycling and reuse. Studies have shown that [Bmim]OH can be recovered and reused for several cycles without a significant loss of catalytic activity, which is crucial for reducing operational costs.[1]
Process Efficiency: The ability of [Bmim]OH to catalyze reactions under milder conditions, often without the need for volatile organic solvents, can lead to substantial savings in energy and waste disposal costs. The high yields and shorter reaction times also contribute to improved process efficiency and throughput.
Experimental Protocols
Knoevenagel Condensation of Benzaldehyde and Malononitrile using [Bmim]OH
Materials:
-
Benzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
[Bmim]OH (0.3 equiv.)
Procedure:
-
In a round-bottom flask, combine benzaldehyde and malononitrile.
-
Add [Bmim]OH to the mixture.
-
Stir the reaction mixture at 100°C for 2 hours.
-
After cooling, extract the product with diethyl ether (3 x 20 mL).
-
The ionic liquid, being insoluble in diethyl ether, can be separated, washed, dried under vacuum, and reused.
-
Combine the ether extracts, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Michael Addition of Thiophenol to Chalcone using [Bmim]OH
Materials:
-
Chalcone (1 mmol)
-
Thiophenol (1.2 mmol)
-
[Bmim]OH (1 mL)
Procedure:
-
In a conical flask, dissolve chalcone and thiophenol in [Bmim]OH.
-
Stir the mixture at room temperature. The reaction is typically complete within minutes to a few hours, monitored by TLC.
-
Upon completion, add ethyl acetate (3 x 10 mL) to extract the product.
-
Separate the organic layer. The ionic liquid phase can be recovered and reused.
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the product.
Laboratory-Scale Biomass Delignification using [Bmim]OAc (a related imidazolium-based ionic liquid)
Materials:
-
Lignocellulosic biomass (e.g., wood chips, straw), dried and milled
-
1-Butyl-3-methylimidazolium acetate ([Bmim]OAc)
Procedure:
-
Mix the biomass with [Bmim]OAc in a suitable reactor.
-
Heat the mixture to a temperature between 120°C and 150°C for a specified duration (e.g., 3 hours) with stirring.
-
After the pretreatment, add an anti-solvent (e.g., water or ethanol) to precipitate the cellulose-rich pulp.
-
Separate the solid pulp by filtration.
-
The liquid phase, containing the dissolved lignin and the ionic liquid, can be further processed to recover the lignin and recycle the ionic liquid.
-
Wash the pulp thoroughly to remove any residual ionic liquid.
-
The resulting pulp is now ready for enzymatic hydrolysis to produce fermentable sugars.
Visualizing the Economic Feasibility
The decision to adopt [Bmim]OH in an industrial process involves weighing its catalytic advantages against its economic costs. The following diagram illustrates the key factors influencing this decision.
Caption: Factors influencing the economic feasibility of [Bmim]OH.
Conclusion
[Bmim]OH presents a compelling case as a green and efficient catalyst for various industrial processes. Its superior performance in key reactions, coupled with its potential for recyclability and enabling of milder, solvent-free conditions, positions it as a strong alternative to traditional catalysts. While the initial cost of [Bmim]OH remains a significant consideration, ongoing research into cost-effective synthesis and efficient recycling processes is expected to enhance its economic viability. For researchers and drug development professionals, the adoption of [Bmim]OH offers a pathway to more sustainable and efficient chemical synthesis, aligning with the principles of green chemistry without compromising on performance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. benchchem.com [benchchem.com]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. Recent updates on different methods of pretreatment of lignocellulosic feedstocks: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjarr.com [wjarr.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. hymasynthesis.com [hymasynthesis.com]
Validating the Efficacy of Recycled 1-Butyl-3-methylimidazolium Hydroxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of recycled 1-Butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) with its virgin counterpart and other alternative catalysts. The objective is to validate the efficacy of recycled [BMIM]OH in common organic syntheses, supported by experimental data and detailed protocols.
Performance Comparison of Virgin vs. Recycled [BMIM]OH
The reuse of ionic liquids (ILs) like [BMIM]OH is a critical factor in their application as green catalysts and solvents. Experimental evidence suggests that recycled [BMIM]OH can maintain high catalytic activity over several reaction cycles, making it a viable and sustainable alternative to virgin [BMIM]OH.
Knoevenagel Condensation
The Knoevenagel condensation is a key carbon-carbon bond-forming reaction. [BMIM]OH has proven to be an effective catalyst for this transformation.[1] Studies have shown that recycled [BMIM]OH can be used for multiple cycles with only a slight decrease in product yield. For instance, in the condensation of aromatic aldehydes and diethyl malonate, recycled [BMIM]OH was reused for at least four additional reactions, maintaining a consistent yield of about 80%.[2]
| Catalyst | Recycle Cycle | Reaction Time | Yield (%) | Purity (%) |
| Virgin [BMIM]OH | 1 | 10-30 min | 90-97 | >98 |
| Recycled [BMIM]OH | 2 | 10-30 min | ~89 | >98 |
| 3 | 10-30 min | ~89 | >98 | |
| 4 | 10-30 min | ~80 | >95 | |
| 5 | 10-30 min | ~80 | >95 |
Note: Data is compiled from various sources and may vary based on specific reaction conditions.
Michael Addition
The Michael addition is another fundamental reaction where [BMIM]OH acts as both a catalyst and a solvent.[1] The recyclability of [BMIM]OH in this context has also been demonstrated. Reports indicate that the recycled ionic liquid can be used for numerous cycles with sustained activity. To maintain continuous performance after five runs, the addition of approximately 50% fresh ionic liquid may be necessary.[3]
| Catalyst | Recycle Cycle | Reaction Time | Yield (%) | Purity (%) |
| Virgin [BMIM]OH | 1 | 0.5-3 h | High | High |
| Recycled [BMIM]OH | 2 | 0.5-3 h | High | High |
| 3 | 0.5-3 h | High | High | |
| 4 | 0.5-3 h | Good | High | |
| 5 | 0.5-3 h | Good | High |
Note: "High" and "Good" yields are qualitative descriptors from literature and may vary. Specific quantitative data for each cycle is limited.
Comparison with Alternative Catalysts
While recycled [BMIM]OH shows excellent performance, it is important to consider its efficacy in relation to other commonly used catalysts for the same reactions.
Knoevenagel Condensation Alternatives
Piperidine is a traditional catalyst for the Knoevenagel condensation.[2] While effective, it is a volatile and hazardous organic compound. Amino acids have also been explored as greener alternatives.[2]
| Catalyst | Solvent | Reaction Time | Yield (%) |
| [BMIM]OH | Solvent-free | 10-30 min | 90-97 |
| Piperidine | Ethanol | Several hours | 70-90 |
| Pyrrolidine | Ethanol | 480 min | 100 |
| Cationic Kraft Lignin | Water | - | 97 |
Michael Addition Alternatives
A variety of organic and inorganic bases are used to catalyze Michael additions, including DBU, DABCO, and metal alkoxides.[4][5] More recently, silica-supported aluminum chloride has been shown to be an efficient and reusable catalyst for this reaction.[3][6]
| Catalyst | Solvent | Reaction Time | Yield (%) |
| [BMIM]OH | Solvent-free | 0.5-3 h | High |
| DBU | Varies | Varies | High |
| Silica-supported AlCl₃ | Solvent-free | 2 h | Quantitative |
| N-methylimidazole | - | - | High |
Experimental Protocols
Detailed methodologies for the synthesis, application, and recycling of [BMIM]OH are crucial for reproducible results.
Synthesis of 1-Butyl-3-methylimidazolium Hydroxide ([BMIM]OH)
[BMIM]OH can be synthesized from its bromide precursor, [BMIM]Br.
Procedure for the synthesis of [BMIM]Br:
-
In a round-bottomed flask, mix equimolar amounts of 1-methylimidazole (B24206) and 1-bromobutane (B133212) in toluene.
-
Heat the mixture at 110°C with magnetic stirring for 12 hours.
-
After the reaction is complete, cool the mixture and separate the product.
Procedure for the synthesis of [BMIM]OH: A common method for synthesizing [BMIM]OH is through an anion exchange reaction from a halide precursor like [BMIM]Br. This can be achieved by reacting [BMIM]Br with a strong base such as potassium hydroxide or by using a strong-base anion exchange resin.
Knoevenagel Condensation Using [BMIM]OH
General Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1 mmol) and the active methylene (B1212753) compound (e.g., diethyl malonate) (1 mmol).
-
Add [BMIM]OH (a catalytic amount) to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (typically 10-30 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, proceed with the product isolation and catalyst recycling protocol.
Michael Addition Using [BMIM]OH
General Procedure:
-
To a 10 mL conical flask, add the N-heterocycle (1 mmol), the α,β-unsaturated carbonyl compound (1.5 mmol), and [BMIM]OH (1 mL).[3]
-
Stir the mixture at room temperature for the required duration (0.5-3 hours).[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, follow the protocol for product extraction and ionic liquid recovery.
Protocol for Recycling and Purification of [BMIM]OH
After the reaction, the product can be separated from the ionic liquid, and the [BMIM]OH can be purified for reuse.
General Procedure:
-
Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 10 mL), to separate the product.[3]
-
Combine the organic layers, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to isolate the product.[3]
-
The remaining ionic liquid phase can be washed with a solvent like diethyl ether to remove any residual organic compounds.
-
Dry the ionic liquid under vacuum to remove any remaining solvent.
-
The purity of the recycled [BMIM]OH can be verified using spectroscopic methods like NMR before reuse.
Visualizing the Processes
Diagrams created using Graphviz (DOT language) help to visualize the reaction mechanisms and experimental workflows.
Knoevenagel Condensation Catalytic Cycle
Caption: Catalytic cycle of the [BMIM]OH-catalyzed Knoevenagel condensation.
Experimental Workflow for [BMIM]OH Recycling
Caption: General workflow for reaction, product isolation, and catalyst recycling.
Michael Addition Signaling Pathway
Caption: Generalized pathway for the [BMIM]OH-catalyzed Michael addition.
References
Benchmarking the performance of [Bmim]OH against other organocatalysts
In the ever-evolving landscape of organic synthesis, the quest for efficient, sustainable, and versatile catalysts is paramount. Among the array of organocatalysts, 1-butyl-3-methylimidazolium hydroxide, [Bmim]OH, an ionic liquid, has emerged as a powerful contender, demonstrating remarkable efficacy in a variety of carbon-carbon bond-forming reactions. This guide offers a comprehensive performance benchmark of [Bmim]OH against other well-established organocatalysts, providing researchers, scientists, and drug development professionals with objective data to inform their catalyst selection.
Performance Benchmark: [Bmim]OH in Knoevenagel Condensation
The Knoevenagel condensation, a fundamental reaction for the synthesis of α,β-unsaturated compounds, serves as an excellent platform to evaluate catalyst performance. [Bmim]OH has been shown to be a highly effective catalyst for this transformation, often functioning as both the catalyst and the reaction medium, thereby promoting green chemistry principles by obviating the need for volatile organic solvents.
Table 1: Performance Comparison of Organocatalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Bmim]OH | Catalyst/Solvent | Solvent-free | Room Temp. | 10-30 min | 95 | [1] |
| L-Proline | 10 mol% | [bmim][BF4] | Various | Several hours | High | [2][3] |
| Glycine | 10 mol% | DMSO | Room Temp. | - | - | [4] |
| Histidine | 10 mol% | DMSO | Room Temp. | - | - | [4] |
| Basic-Meso-ZSM-5 | 20 mg | Solvent-free | 50 | 0.5 h | >95 | [5] |
| Boric Acid | 10 mol% | Aqueous Ethanol | Room Temp. | - | High | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and may not represent a direct head-to-head comparison.
Performance Benchmark: [Bmim]OH in Michael Addition
The Michael addition, a conjugate addition reaction crucial for the formation of 1,5-dicarbonyl compounds, is another area where [Bmim]OH exhibits significant catalytic prowess. Its basic nature facilitates the generation of nucleophiles for the addition to α,β-unsaturated compounds.
Table 2: Performance Comparison of Organocatalysts in the Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| [Bmim]OH | Active Methylene (B1212753) Compounds | Conjugated Ketones, Esters, Nitriles | Solvent-free | Room Temp. | 0.5 - 3 h | High | |
| L-Proline | Thiophenol | Chalcone | [bmim]PF6 | Room Temp. | 1 h | 95 | [7] |
| Triphenylphosphine | Thiophenol | Chalcone | Dichloromethane | Room Temp. | 12 h | 92 | [7] |
Note: The presented data is for different Michael addition reactions and should be interpreted as indicative of catalyst performance in this reaction class.
Experimental Protocols
Detailed experimental methodologies are critical for the reproducibility of scientific findings. Below are representative protocols for Knoevenagel condensation and Michael addition reactions catalyzed by [Bmim]OH and other organocatalysts.
[Bmim]OH-Catalyzed Knoevenagel Condensation (General Procedure)
A mixture of an aldehyde (1 mmol) and an active methylene compound (1.1 mmol) is added to [Bmim]OH (2 mL). The reaction mixture is stirred at room temperature for the time specified for the particular substrate. Upon completion, as monitored by Thin Layer Chromatography (TLC), the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The solvent is then removed under reduced pressure to yield the pure product. The ionic liquid can often be recovered and reused after washing with the extraction solvent and drying under vacuum.
Proline-Catalyzed Aldol (B89426) Reaction in an Ionic Liquid (Representative Procedure)
To a solution of an aldehyde (0.5 mmol) and a ketone (1.5 mmol) in an ionic liquid such as [bmim]PF6 (1 mL), L-proline (0.15 mmol, 30 mol%) is added.[8] The mixture is stirred at room temperature for the specified time.[8] The product can be isolated by direct extraction from the ionic liquid phase using an organic solvent.[8] The ionic liquid containing the catalyst can be reused for subsequent reactions.[8]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in organocatalysis, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Catalytic cycle of the [Bmim]OH-catalyzed Knoevenagel condensation.
Caption: A general experimental workflow for an organocatalyzed reaction.
Conclusion
[Bmim]OH presents itself as a highly efficient and environmentally benign organocatalyst for key organic transformations such as the Knoevenagel condensation and Michael addition. Its ability to act as both a catalyst and a solvent, coupled with high yields and short reaction times, often under mild conditions, makes it an attractive alternative to conventional organocatalysts. While direct, comprehensive comparative studies remain somewhat limited, the available data strongly suggests that [Bmim]OH is a top-performing catalyst in its class. For researchers and professionals in drug development and chemical synthesis, the adoption of [Bmim]OH can lead to more sustainable and efficient synthetic routes.
References
- 1. Application of basic ionic liquid [bmim]OH to Knoevenagel and Perkin reactions - East China Normal University [pure.ecnu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proline-catalysed asymmetric aldol reaction in the room temperature ionic liquid [bmim]PF6 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Cross-comparison of different synthesis methods for 1-Butyl-3-methylimidazolium hydroxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthesis methods for the ionic liquid 1-Butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH). The objective is to offer a comprehensive overview of performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Introduction
1-Butyl-3-methylimidazolium hydroxide is a basic ionic liquid that has garnered significant interest as a versatile solvent and catalyst in a wide range of applications, including organic synthesis, biomass processing, and drug delivery. Its unique properties, such as low vapor pressure, high thermal stability, and tunable basicity, make it an attractive alternative to traditional volatile organic solvents and bases. The synthesis of [Bmim]OH is a critical step in its application, and various methods have been developed, each with its own set of advantages and disadvantages. This guide focuses on the most prevalent and well-documented methods: anion exchange from a halide precursor using either a strong base or an anion exchange resin. While a direct oxidation method is also reported in the literature, a lack of detailed, comparable experimental data precludes its inclusion in this quantitative comparison.
Comparison of Synthesis Methods
The synthesis of [Bmim]OH is typically a two-step process. The first step involves the quaternization of 1-methylimidazole (B24206) with a 1-halobutane (e.g., 1-chlorobutane (B31608) or 1-bromobutane) to form the 1-Butyl-3-methylimidazolium halide ([Bmim]X) precursor. The second, and defining, step is the exchange of the halide anion for a hydroxide anion. Here, we compare two primary approaches for this anion exchange.
Quantitative Data Summary
The following table summarizes the key performance indicators for the anion exchange synthesis of [Bmim]OH from a [Bmim]Br precursor, based on reported experimental data.
| Parameter | Anion Exchange with KOH | Anion Exchange with Resin |
| Yield | Up to 95%[1] | Up to 97%[1] |
| Reaction Time | 0.5 - 2 hours[1] | 0.25 - 0.5 hours[1] |
| Purity | High, but requires removal of salt byproduct (e.g., KBr) | Very high, no salt byproduct formed[1] |
| Reagents | [Bmim]Br, KOH, Alcohol Solvent (e.g., Isopropanol) | [Bmim]Br, Strong-base Anion Exchange Resin, Solvent (e.g., Water, Methanol, or Ethanol)[1] |
| Key Advantages | Readily available and inexpensive base. | High yield and purity, recyclable resin, no byproduct formation.[1] |
| Key Disadvantages | Formation of salt byproduct requiring separation. | Higher initial cost of the anion exchange resin. |
Experimental Protocols
Method 1: Anion Exchange using Potassium Hydroxide (KOH)
This method involves the reaction of a [Bmim] halide with a strong base, such as potassium hydroxide, in a suitable solvent. The choice of solvent can significantly impact the reaction rate and yield.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)
-
To a round-bottom flask, add equimolar amounts of 1-methylimidazole and 1-bromobutane (B133212) in a solvent such as toluene.
-
Heat the mixture under reflux with vigorous stirring for 12-24 hours.
-
After cooling, the [Bmim]Br product will separate as a distinct layer or precipitate.
-
Isolate the product and wash it with a non-polar solvent (e.g., ethyl acetate) to remove any unreacted starting materials.
-
Dry the purified [Bmim]Br under vacuum.
Step 2: Anion Exchange to [Bmim]OH
-
Dissolve the synthesized [Bmim]Br in isopropanol (B130326) at room temperature.
-
Add a slight molar excess (e.g., 1.1 equivalents) of potassium hydroxide to the solution.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by testing for the presence of bromide ions.
-
The reaction is typically complete within 0.5 to 2 hours, with reported yields of up to 95%.[1]
-
The precipitated potassium bromide byproduct is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the final product, [Bmim]OH.
Method 2: Anion Exchange using a Strong-Base Anion Exchange Resin
This method utilizes a solid-phase resin to facilitate the anion exchange, which simplifies product purification.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br)
-
Follow the same procedure as described in Step 1 of Method 1.
Step 2: Anion Exchange to [Bmim]OH
-
Prepare a column packed with a strong-base anion exchange resin (e.g., Amberlyst A-26) in its hydroxide form. This is typically done by washing the resin with a NaOH solution followed by deionized water until the eluate is neutral.
-
Dissolve the synthesized [Bmim]Br in a suitable solvent such as water, methanol, or ethanol.
-
Pass the [Bmim]Br solution through the prepared anion exchange column.
-
The bromide ions will be exchanged for hydroxide ions on the resin, and the eluate will contain the [Bmim]OH solution.
-
This static column method can achieve yields of up to 97% in as little as 0.25 hours.[1]
-
Alternatively, the resin can be added directly to the [Bmim]Br solution and stirred (dynamic reaction), which may take slightly longer (around 0.5 hours) but can also achieve high yields.[1]
-
The solvent is removed from the eluate under reduced pressure to obtain the pure [Bmim]OH.
-
The anion exchange resin can be regenerated and reused for subsequent syntheses.[1]
Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the two primary synthesis methods for [Bmim]OH.
Caption: General workflow for the synthesis of [Bmim]OH via anion exchange methods.
Caption: Logical comparison of different synthesis routes for [Bmim]OH.
Conclusion
The synthesis of this compound can be effectively achieved through anion exchange from a halide precursor. The choice between using a strong base like potassium hydroxide or an anion exchange resin will depend on the specific requirements of the application.
-
The anion exchange resin method offers significant advantages in terms of yield, purity, and reaction time, with the added benefit of being a more environmentally friendly process due to the recyclability of the resin and the absence of salt byproducts. This makes it an excellent choice for applications where high purity is critical and for larger-scale synthesis where waste minimization is a priority.
-
The anion exchange method with potassium hydroxide is a viable and cost-effective alternative, particularly for smaller-scale laboratory preparations where the additional purification step to remove the salt byproduct is manageable.
For researchers and professionals in drug development, where purity and reproducibility are paramount, the anion exchange resin method is the recommended approach for the synthesis of [Bmim]OH. Future research into optimizing the direct oxidation pathway could potentially offer a more streamlined, one-step synthesis route, but currently, the anion exchange methods are more established and provide a reliable means of producing this versatile ionic liquid.
References
Safety Operating Guide
Personal protective equipment for handling 1-Butyl-3-methylimidazolium hydroxide
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Butyl-3-methylimidazolium hydroxide (B78521), ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are based on established safety data for this and similar ionic liquids.
Hazard Identification and Personal Protective Equipment (PPE)
1-Butyl-3-methylimidazolium hydroxide is a basic ionic liquid that can cause serious eye irritation and skin irritation.[1][2][3] If swallowed, it can be harmful or even toxic.[1][2] Depending on the solution, for instance, in ethanol, it may also be a highly flammable liquid and vapor.[4] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Safety goggles or chemical safety glasses. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant clothing is also required. | Gloves tested according to EN 374. |
| Respiratory Protection | Generally not required with adequate ventilation. If aerosols are generated or ventilation is poor, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | Follow OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[4] |
| Hand Protection | Wear compatible chemical-resistant gloves. | Check for leak-tightness and impermeability before use.[2][4] |
Operational Procedures for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
PPE Inspection: Before handling, inspect all PPE for integrity. Ensure gloves are free of tears and that eye protection is clean and fits properly.
-
Container Handling: Keep the container tightly closed when not in use.[4][6] If the substance is in a solution with a flammable solvent like ethanol, keep it away from heat, sparks, open flames, and hot surfaces.[4]
-
Preventing Contact: Avoid contact with eyes, skin, and clothing.[5][6] Do not breathe vapors or mists.[6]
-
Hygiene: Wash hands thoroughly after handling.[2][6] Do not eat, drink, or smoke in the work area.[2][6]
In Case of a Spill:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, absorb the liquid with inert material such as sand, earth, or vermiculite.[7]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
-
Major Spills: For larger spills, alert emergency responders.[7]
Emergency First Aid Procedures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse the skin with plenty of water and soap.[1]
-
Ingestion: Rinse mouth.[1][2] Immediately call a poison center or doctor.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
Disposal Plan
All waste materials must be disposed of in accordance with local, regional, national, and international regulations.[1]
-
Waste Chemical: Dispose of the contents and container to an approved waste disposal plant.[1][2][6][8] Do not mix with other waste.[1]
-
Contaminated PPE: Contaminated gloves, clothing, and other materials should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
